molecular formula C12H12N2O2 B1292980 1-(1,3-Benzoxazol-2-yl)piperidin-4-one CAS No. 1035840-42-6

1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Cat. No.: B1292980
CAS No.: 1035840-42-6
M. Wt: 216.24 g/mol
InChI Key: SHLYGCSYYWXLCO-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)piperidin-4-one is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLYGCSYYWXLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649192
Record name 1-(1,3-Benzoxazol-2-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035840-42-6
Record name 1-(1,3-Benzoxazol-2-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The proposed synthesis is a two-step process commencing from readily available starting materials. This document provides detailed experimental protocols, quantitative data for analogous reactions, and visualizations to facilitate a comprehensive understanding of the synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 2-chlorobenzoxazole, from 2-mercaptobenzoxazole. The second step is a nucleophilic substitution reaction where 2-chlorobenzoxazole is coupled with piperidin-4-one to yield the final product.

Synthesis_Pathway A 2-Mercaptobenzoxazole B 2-Chlorobenzoxazole A->B SOCl₂, DMF (cat.) Reflux, 5h D This compound B->D K₂CO₃, Acetonitrile Reflux, 8h C Piperidin-4-one C->D

2-Mercaptobenzoxazole + SOCl₂ --(DMF catalyst)--> 2-Chlorobenzoxazole

2-Chlorobenzoxazole + Piperidin-4-one --(K₂CO₃)--> this compound

Caption: Experimental workflow for the synthesis of this compound.

Concluding Remarks

This technical guide provides a well-founded and detailed pathway for the synthesis of this compound. The procedures are based on established and reliable chemical transformations. The provided quantitative data for analogous reactions offers a reasonable expectation for the yield of the target compound. Researchers and scientists in the field of drug development can utilize this guide as a foundational resource for the preparation and further investigation of this and related compounds. It is recommended that all experimental work be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

An In-depth Technical Guide to 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally related compounds and established principles of organic chemistry to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound that incorporates two key pharmacophores: the benzoxazole ring and the piperidin-4-one moiety. The benzoxazole scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Similarly, the piperidin-4-one core is a versatile intermediate in the synthesis of various pharmaceuticals, with derivatives exhibiting activities such as anticancer, anti-HIV, and CNS-modulating effects.[5][6][7] The combination of these two moieties in a single molecule suggests that this compound could be a promising candidate for further investigation in drug discovery and materials science.

This technical guide provides a detailed overview of the predicted chemical properties, a proposed synthetic route, and the potential biological significance of this compound, based on the analysis of analogous structures.

Chemical and Physical Properties

The chemical and physical properties of this compound have been calculated or inferred based on its constituent functional groups and data from similar compounds.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂Calculated
Molecular Weight 216.24 g/mol Calculated[8]
Appearance Predicted to be a solid at room temperature.Inferred
Melting Point Not available. Expected to be in the range of similar N-aryl piperidinones.Inferred
Boiling Point Not available.Inferred
Solubility Predicted to be soluble in organic solvents like ethanol, methanol, and DMSO; likely insoluble in water.[9]Inferred
CAS Number Not assigned.-

Synthesis and Reactivity

A plausible and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution of 2-chlorobenzoxazole with piperidin-4-one.

Proposed Synthetic Pathway

Synthetic_Pathway Proposed Synthesis of this compound cluster_reactants Reactants cluster_product Product 2_chlorobenzoxazole 2-Chlorobenzoxazole reagents Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, Acetonitrile) Heat 2_chlorobenzoxazole->reagents piperidin_4_one Piperidin-4-one piperidin_4_one->reagents target_compound This compound reagents->target_compound Nucleophilic Substitution

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of piperidin-4-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

  • Addition of 2-Chlorobenzoxazole: Add a solution of 2-chlorobenzoxazole (1.0 eq) in the same solvent dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Piperidin-4-one moiety: The ketone at the 4-position is susceptible to nucleophilic attack and can undergo reactions such as reduction to the corresponding alcohol, reductive amination, and Wittig olefination.[10] The piperidine nitrogen is a tertiary amine.

  • Benzoxazole Ring: The benzoxazole ring is generally stable but can undergo electrophilic substitution on the benzene ring. The 2-position, being attached to the piperidine nitrogen, influences the electron density of the heterocyclic system.

Spectral Characterization (Predicted)

The structure of this compound can be confirmed using various spectroscopic techniques. The following are the predicted spectral data:

TechniquePredicted Data
¹H NMR - Aromatic protons of the benzoxazole ring (4H, multiplet) in the range of δ 7.0-7.8 ppm. - Protons on the piperidine ring adjacent to the nitrogen (4H, multiplet). - Protons on the piperidine ring adjacent to the carbonyl group (4H, multiplet). The exact chemical shifts would depend on the conformational dynamics of the piperidine ring.
¹³C NMR - Carbonyl carbon of the piperidin-4-one at δ > 200 ppm. - Carbons of the benzoxazole ring in the aromatic region (δ 110-160 ppm). - Carbons of the piperidine ring in the aliphatic region.
IR (Infrared) Spectroscopy - A strong absorption band for the C=O stretching of the ketone around 1715-1730 cm⁻¹. - C-N stretching vibrations. - Aromatic C-H and C=C stretching bands from the benzoxazole ring.
Mass Spectrometry - The molecular ion peak [M]⁺ at m/z 216. - Fragmentation patterns would likely involve cleavage of the piperidine ring and fragmentation of the benzoxazole moiety.[11][12]

Potential Biological and Pharmacological Profile

While no specific biological activity has been reported for this compound, the well-documented pharmacological profiles of its constituent moieties and related compounds suggest several areas for potential investigation.

  • Antimicrobial and Antifungal Activity: Benzoxazole derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[1][3][4] The title compound could be screened against various bacterial and fungal strains.

  • Anticancer Activity: Both benzoxazole and piperidin-4-one derivatives have been reported to possess anticancer properties.[1][7] This suggests that this compound could be a candidate for anticancer drug development.

  • Central Nervous System (CNS) Activity: Piperidine-based structures are common in drugs targeting the CNS.[13] Therefore, the title compound could be evaluated for its potential effects on neurological pathways.

  • Anti-inflammatory Activity: Certain benzoxazole derivatives have demonstrated anti-inflammatory effects.[4]

Conclusion

This compound is a novel heterocyclic compound with a chemical structure that suggests a high potential for interesting chemical and biological properties. Although direct experimental data is currently lacking, this technical guide provides a solid foundation for future research by outlining its predicted properties, a feasible synthetic route, and a rationale for its potential pharmacological significance based on the extensive literature on related benzoxazole and piperidin-4-one derivatives. Further synthesis and biological evaluation of this compound are warranted to explore its full potential in medicinal chemistry and materials science.

References

Spectroscopic and Structural Analysis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the absence of comprehensive, publicly available experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with closely related analogues. It also includes generalized experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The structure of this compound combines a benzoxazole moiety with a piperidin-4-one ring. This unique combination of functional groups gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring and the aliphatic protons of the piperidin-4-one ring. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The piperidine protons adjacent to the nitrogen and the carbonyl group would be deshielded, with the protons alpha to the nitrogen appearing around δ 3.8-4.2 ppm and those alpha to the carbonyl at approximately δ 2.5-2.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 205-210 ppm. The carbon of the benzoxazole ring attached to the nitrogen and oxygen (C2) would be highly deshielded, appearing around δ 160-165 ppm. Aromatic carbons will resonate in the typical region of δ 110-150 ppm, while the aliphatic carbons of the piperidine ring will be found between δ 40-60 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
7.0 - 7.8 (m, 4H)Ar-H (Benzoxazole)205 - 210C=O
3.8 - 4.2 (t, 4H)-N-(CH₂)₂-160 - 165N-C-O (Benzoxazole C2)
2.5 - 2.9 (t, 4H)-CO-(CH₂)₂-140 - 150Ar-C (Quaternary)
110 - 130Ar-C (CH)
40 - 60Aliphatic C

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the ketone carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1710-1730 cm⁻¹. The C=N stretching of the benzoxazole ring should be observable around 1630-1650 cm⁻¹. Aromatic C-H stretching vibrations will be present above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The C-O-C stretching of the benzoxazole ether linkage will likely produce a signal in the 1200-1250 cm⁻¹ region.

Table 2: Predicted IR Spectroscopic Data for this compound

Frequency (cm⁻¹) Vibrational Mode Intensity
3100 - 3000Aromatic C-H StretchMedium
2950 - 2850Aliphatic C-H StretchMedium
1730 - 1710C=O Stretch (Ketone)Strong
1650 - 1630C=N Stretch (Benzoxazole)Medium
1600, 1480Aromatic C=C StretchMedium-Weak
1250 - 1200C-O-C Stretch (Aryl Ether)Strong

Mass Spectrometry (MS)

In a mass spectrum obtained by a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺. The exact mass of this compound (C₁₂H₁₂N₂O₂) is 216.090 g/mol , so the [M+H]⁺ ion would be expected at an m/z of approximately 217.098. Fragmentation patterns would likely involve the cleavage of the piperidin-4-one ring and the benzoxazole moiety.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Assignment
~217.098[M+H]⁺
FragmentsCleavage of piperidinone and benzoxazole rings

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are usually sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 220-240 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Bruker Alpha.

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Waters LCT Premier or a Thermo Scientific Q Exactive.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid or acetic acid may be added to promote protonation for positive ion mode.

  • Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the accurate mass measurement.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Processing & Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Technical Guide: 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,3-Benzoxazol-2-yl)piperidin-4-one is a heterocyclic compound that incorporates two key pharmacophores: the benzoxazole ring system and a piperidin-4-one moiety. Benzoxazole derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The piperidin-4-one scaffold is a common structural motif in medicinal chemistry, valued for its synthetic versatility and presence in numerous biologically active molecules.[7] The combination of these two fragments in this compound suggests potential for novel pharmacological applications.

Physicochemical Properties (Predicted)

While experimental data is unavailable, the physicochemical properties of this compound can be predicted using computational models. These predictions are useful for initial assessment in drug discovery programs.

PropertyPredicted Value
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
XLogP31.5 - 2.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bond Count1

Note: These values are estimations and should be confirmed through empirical measurement.

Proposed Synthesis

A plausible and efficient synthetic route to this compound involves the nucleophilic substitution of a leaving group at the 2-position of the benzoxazole ring with the secondary amine of piperidin-4-one. A common and effective precursor for this reaction is 2-chlorobenzoxazole.

G cluster_reactants Reactants cluster_product Product 2_chlorobenzoxazole 2-Chlorobenzoxazole reagents Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, Acetonitrile) Heat 2_chlorobenzoxazole->reagents piperidin_4_one Piperidin-4-one piperidin_4_one->reagents target_compound This compound reagents->target_compound

Caption: Proposed synthesis of this compound.

This protocol is a general guideline based on standard procedures for similar nucleophilic aromatic substitution reactions.

  • Preparation of Reactants: To a solution of piperidin-4-one (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base (2.0-3.0 equivalents), for instance, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

  • Reaction Initiation: To the stirred suspension, add 2-chlorobenzoxazole (1.0-1.2 equivalents)[8][9][10] either neat or dissolved in a small amount of the reaction solvent.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Potential Biological Activities and Signaling Pathways

While the specific biological activity of this compound has not been reported, the activities of related benzoxazole-piperidine derivatives provide insights into its potential therapeutic applications.

Several studies have highlighted the potential of benzoxazole-piperidine scaffolds as anticancer agents. For instance, novel piperidinyl-based benzoxazole derivatives have been synthesized and identified as potent dual inhibitors of VEGFR-2 and c-Met kinases.[2] These kinases are crucial components of signaling pathways that regulate cell proliferation, angiogenesis, and metastasis in various cancers. Inhibition of these pathways can lead to apoptosis and a reduction in tumor growth.

G Ligand Growth Factor (e.g., VEGF, HGF) Receptor Receptor Tyrosine Kinase (VEGFR-2 / c-Met) Ligand->Receptor Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Pathway Compound This compound (Hypothesized) Compound->Receptor Inhibition Response Cell Proliferation, Angiogenesis, Metastasis Pathway->Response Apoptosis Apoptosis Pathway->Apoptosis leads to

Caption: Hypothesized inhibition of RTK signaling by the title compound.

Benzoxazole derivatives have also been investigated for their anti-inflammatory and antimicrobial properties. Some compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.[4] Furthermore, various benzoxazole-containing molecules have demonstrated activity against a range of bacterial and fungal strains.[1][5]

Biological Data of Related Compounds

The following table summarizes the in vitro activity of some closely related piperidinyl-based benzoxazole derivatives against cancer-related kinases and cell lines.[2]

Compound IDTarget KinaseIC₅₀ (µM)Cancer Cell LineIC₅₀ (µM)
11a VEGFR-20.082MCF-76.25
c-Met0.280A5498.33
PC-315.95
11b VEGFR-20.057MCF-74.30
c-Met0.181A5496.68
PC-37.06
5a VEGFR-20.145--
c-Met0.985--
5g VEGFR-20.970--
c-Met1.885--
5h VEGFR-20.340--
c-Met0.450--
Reference: Data extracted from a study on piperidinyl-based benzoxazole derivatives as anticancer agents.[2]

Conclusion

This compound represents a novel chemical entity with significant potential for drug discovery, particularly in the areas of oncology, inflammation, and infectious diseases. While direct experimental data for this compound is currently lacking, the established biological profiles of its constituent scaffolds and related analogues provide a strong rationale for its synthesis and pharmacological evaluation. The proposed synthetic route offers a straightforward approach to accessing this molecule for further investigation. Future research should focus on its synthesis, characterization, and screening against a variety of biological targets to fully elucidate its therapeutic potential.

References

The Expanding Therapeutic Landscape of Benzoxazole-Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of the benzoxazole and piperidine scaffolds has given rise to a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of benzoxazole-piperidine derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of Benzoxazole-Piperidine Derivatives

The synthesis of benzoxazole-piperidine derivatives typically involves a multi-step process. A general approach includes the synthesis of the 2-substituted benzoxazole core, followed by the preparation of the N-aryl piperidine moiety, and finally, the coupling of these two key intermediates.

One common method for the synthesis of the 2-substituted benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often promoted by a dehydrating agent or catalyst.[1][2] Another approach utilizes the reaction of 2-aminophenols with tertiary amides in the presence of triflic anhydride.[1][3]

The N-aryl piperidine fragment can be synthesized through various methods, including the Zincke reaction, which involves the ring-opening of a pyridine ring with an aniline derivative followed by ring-closure to form an N-arylpyridinium salt, which is subsequently reduced to the corresponding piperidine.[4][5][6]

Anticancer Activity

Benzoxazole-piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines and targeting key signaling pathways involved in tumor growth and proliferation.

In Vitro Cytotoxicity

Numerous studies have reported the potent cytotoxic effects of benzoxazole-piperidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several promising compounds are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1 MCF-7 (Breast)7.31 ± 0.43 to 33.32 ± 0.2Doxorubicin8.20 ± 0.39
MDA-MB-231 (Breast)1.66 ± 0.08 to 12.10 ± 0.57Doxorubicin13.34 ± 0.63
11b MCF-7 (Breast)4.30Sorafenib4.95
A549 (Lung)6.68Sorafenib6.32
PC-3 (Prostate)7.06Sorafenib6.57
4g MCF-7 (Breast)19.89 ± 1.04Doxorubicin-
HeLa (Cervical)22.71 ± 1.06Doxorubicin-
4f MCF-7 (Breast)20.18 ± 0.77Doxorubicin-
HeLa (Cervical)26.86 ± 0.88Doxorubicin-
4d MCF-7 (Breast)23.12 ± 0.85Doxorubicin-

Data compiled from multiple sources.[1][4][6][7]

Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes in signaling pathways crucial for cancer cell survival and to induce programmed cell death (apoptosis).

Enzyme Inhibition:

Several benzoxazole-piperidine derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met, which are often overexpressed or dysregulated in various cancers.[1][4]

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
4d EGFR0.08 ± 0.002Erlotinib0.11 ± 0.003
7h EGFR0.09 ± 0.002Erlotinib0.11 ± 0.003
11b VEGFR-20.057Sorafenib0.058
c-Met0.181Staurosporine0.237
11a VEGFR-20.082Sorafenib0.058
c-Met0.280Staurosporine0.237

Data compiled from multiple sources.[1][4]

Signaling Pathways:

The inhibition of EGFR, VEGFR-2, and c-Met by benzoxazole-piperidine derivatives disrupts downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Benzoxazole_Piperidine Benzoxazole-Piperidine Derivative Benzoxazole_Piperidine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Inhibition by Benzoxazole-Piperidine Derivatives.

VEGFR2_cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cMet c-Met cMet->PI3K RAS RAS cMet->RAS VEGF VEGF VEGF->VEGFR2 HGF HGF HGF->cMet Benzoxazole_Piperidine Benzoxazole-Piperidine Derivative Benzoxazole_Piperidine->VEGFR2 Inhibition Benzoxazole_Piperidine->cMet Inhibition PLCg->RAS AKT AKT PI3K->AKT Angiogenesis Angiogenesis, Metastasis, Proliferation AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Dual Inhibition of VEGFR-2 and c-Met Signaling Pathways.

Apoptosis Induction:

These compounds have been shown to induce apoptosis, as evidenced by increased levels of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1][8] This leads to cell cycle arrest and ultimately, programmed cell death.

Apoptosis_Induction Benzoxazole_Piperidine Benzoxazole-Piperidine Derivative Mitochondria Mitochondria Benzoxazole_Piperidine->Mitochondria Induces Stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Apoptosis Induction via the Intrinsic Caspase-9 Pathway.

Antimicrobial Activity

Certain benzoxazole-piperidine derivatives have exhibited promising activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

Compound IDBacterial StrainGram StainMIC (µg/mL)Reference DrugMIC (µg/mL)
4g B. subtilisPositive3.12 ± 0.25--
S. aureusPositive12.5 ± 0.18--
E. coliNegative3.12 ± 0.54--
4d S. aureusPositive6.25 ± 0.32--
E. coliNegative12.5 ± 0.39--
B7 P. aeruginosaNegative16--
B11 P. aeruginosaNegative16--

Data compiled from multiple sources.[6][9]

Other Biological Activities

Beyond their anticancer and antimicrobial properties, benzoxazole-piperidine derivatives have been investigated for other therapeutic applications, including:

  • Anticonvulsant Activity: Some derivatives have shown potential in animal models of epilepsy.[10][11][12][13][14]

  • Anti-inflammatory Activity: Certain compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[15][16]

  • Antiviral Activity: Preliminary studies suggest that some benzoxazole derivatives may possess antiviral properties.[17][18][19]

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key biological assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add Benzoxazole-Piperidine Derivatives (various conc.) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance (570 nm) Add_Solubilizer->Measure End Calculate IC50 Measure->End

Workflow for the MTT Cell Viability Assay.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[20]

  • Treat the cells with various concentrations of the benzoxazole-piperidine derivatives and incubate for an additional 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Seed cells and treat with the test compounds as described for the MTT assay.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[21]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare a serial two-fold dilution of the benzoxazole-piperidine derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

Benzoxazole-piperidine derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their potential in treating other conditions, warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these versatile molecules into novel therapeutics. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the potency and selectivity of this important chemical scaffold.

References

A Technical Guide to the Novel Synthesis of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-substituted benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products.[1][2][3][4][5] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6][7][8] This has spurred the development of diverse and efficient synthetic methodologies. This technical guide provides an in-depth overview of recent, novel strategies for the synthesis of 2-substituted benzoxazoles, with a focus on one-pot procedures, green chemistry approaches, and innovative catalytic systems. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized for comparative analysis.

I. One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency by combining multiple reaction steps into a single procedural sequence.[9] Several innovative one-pot methods for the synthesis of 2-substituted benzoxazoles have recently been reported.

A prominent one-pot approach involves the reaction of 2-aminophenols with carboxylic acids or their derivatives.[6][10] Methanesulfonic acid has been identified as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and in situ generated acid chlorides from carboxylic acids.[6][10] This method demonstrates broad substrate scope, tolerating various functional groups such as chloro, bromo, nitro, and methoxy groups, and provides excellent yields.[6][10]

Another notable one-pot method is the copper-catalyzed domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides. This microwave-assisted approach, utilizing a CuI/1,10-phenanthroline catalytic system, provides a rapid and efficient route to 2-substituted benzoxazoles.[11]

Experimental Protocol: Methanesulfonic Acid-Catalyzed One-Pot Synthesis from Carboxylic Acids
  • Reactants: To a solution of the carboxylic acid (1 mmol) in an appropriate solvent, a dehydrating agent (e.g., thionyl chloride, 1.2 mmol) is added, and the mixture is stirred to generate the acid chloride in situ.

  • Reaction: 2-Aminophenol (1 mmol) and methanesulfonic acid (catalytic amount) are then added to the reaction mixture.

  • Conditions: The reaction is typically heated under reflux for a specified period, with progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, quenched with a suitable aqueous base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is then dried and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford the desired 2-substituted benzoxazole.

II. Green Synthesis Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of benzoxazoles.[12][13][14] These methods often employ environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Key green strategies for benzoxazole synthesis include:

  • Use of Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or glycerol.[12]

  • Heterogeneous Catalysis: Employing solid-supported catalysts, such as ionic liquids immobilized on magnetic nanoparticles (LAIL@MNP) or silica-supported ferric chloride, facilitates easy catalyst recovery and reuse.[12][15]

  • Energy-Efficient Methods: Utilizing microwave irradiation or ultrasound assistance can significantly reduce reaction times and energy consumption.[12][13][14]

  • Solvent-Free Conditions: Performing reactions by grinding or under neat conditions minimizes solvent waste and simplifies product work-up.[12]

Experimental Protocol: Ultrasound-Assisted Green Synthesis
  • Reactants: In a suitable vessel, 2-aminophenol (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of a reusable catalyst (e.g., LAIL@MNP) are combined.[15]

  • Reaction: The reaction vessel is placed in an ultrasonic bath and sonicated at a specific frequency and temperature for a short duration (e.g., 30 minutes at 70°C).[12]

  • Monitoring: Reaction completion can be monitored by TLC or GC-MS.[12]

  • Work-up and Catalyst Recovery: The product is dissolved in a suitable organic solvent (e.g., ethyl acetate), and the catalyst is separated using an external magnet.[12] The organic solution is then dried and the solvent evaporated.

  • Purification: The crude product can be purified by recrystallization.[12]

III. Novel Catalytic Systems

The development of novel catalytic systems has been a major focus in advancing the synthesis of 2-substituted benzoxazoles. These catalysts can be broadly categorized into metal-based and non-metal-based systems.[1]

A. Metal-Catalyzed Syntheses

Various transition metals, including copper, palladium, iron, and ruthenium, have been successfully employed in the synthesis of benzoxazoles.[1] Copper-based catalysts are particularly prevalent due to their low cost and high efficiency. For instance, copper(II) acetate monohydrate can effectively catalyze the oxidative cyclization of o-aminophenols with aldehydes.[9] Copper ferrite nanoparticles have also been used as a recyclable catalyst for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides.[11]

B. Non-Metal-Catalyzed and Metal-Free Syntheses

In an effort to avoid potential metal contamination in the final products, non-metal-catalyzed and metal-free synthetic routes have been explored.[6] Brønsted acids, such as methanesulfonic acid, have proven to be effective catalysts.[6][10] Additionally, methods utilizing reagents like Lawesson's reagent under microwave irradiation for the reaction of carboxylic acids with 2-aminophenol have been developed.[11] A recent metal-free approach utilizes imidazolium chloride to promote the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives.[3][16]

IV. Data Presentation

The following tables summarize quantitative data for selected novel synthetic methods for 2-substituted benzoxazoles, allowing for easy comparison of their efficiencies.

Table 1: Comparison of One-Pot Synthetic Methods

Catalyst/ReagentStarting MaterialsConditionsYield (%)Reference
Methanesulfonic acid2-Aminophenol, Carboxylic AcidsRefluxExcellent[6][10]
CuI/1,10-phenanthroline2-Bromoanilines, Acyl ChloridesMicrowaveHigh[11]
PS-PPh3 resin2-Aminophenol, Carboxylic AcidsMicrowaveHigh[10]

Table 2: Comparison of Green Synthetic Methods

MethodCatalystSolventConditionsTimeYield (%)Reference
UltrasoundLAIL@MNPSolvent-free70°C30 minup to 90[15]
MicrowaveSBA-15Solvent-free--High[13]
Grinding-Solvent-freeRoom Temp-High[12]
Aqueous MediumSamarium triflateWaterMild-High[11]

V. Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and reaction mechanisms.

experimental_workflow reactants Reactants: 2-Aminophenol Aldehyde Catalyst reaction_vessel Reaction Vessel (Ultrasonic Bath) reactants->reaction_vessel sonication Sonication (e.g., 70°C, 30 min) reaction_vessel->sonication workup Work-up: Add Ethyl Acetate sonication->workup catalyst_recovery Catalyst Recovery (External Magnet) workup->catalyst_recovery product_isolation Product Isolation: Dry & Evaporate workup->product_isolation purification Purification (Recrystallization) product_isolation->purification final_product 2-Substituted Benzoxazole purification->final_product

Caption: Workflow for the green synthesis of 2-substituted benzoxazoles via ultrasonication.

reaction_mechanism start 2-Aminophenol + Carboxylic Acid acid_chloride In situ generation of Acid Chloride start->acid_chloride Dehydrating Agent condensation Condensation acid_chloride->condensation 2-Aminophenol intermediate Acyclic Intermediate condensation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Catalyst (e.g., MeSO3H) dehydration Dehydration cyclization->dehydration product 2-Substituted Benzoxazole dehydration->product

Caption: General mechanism for the one-pot synthesis from 2-aminophenol and a carboxylic acid.

References

Preliminary Screening of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(1,3-benzoxazol-2-yl)piperidin-4-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. Benzoxazole derivatives are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The incorporation of a piperidin-4-one moiety provides a flexible yet constrained framework, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the preliminary screening of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data from preliminary screenings of various this compound analogs and related structures across different therapeutic areas.

Table 1: Anticancer Activity of Piperidinyl-Based Benzoxazole Derivatives

CompoundTarget KinaseIC50 (µM)Cytotoxicity (MCF-7) IC50 (µM)Cytotoxicity (A549) IC50 (µM)Cytotoxicity (PC-3) IC50 (µM)Reference
5a VEGFR-20.145---[4]
c-Met1.382---[4]
11a VEGFR-20.0826.258.3315.95[4][5]
c-Met0.2806.258.3315.95[4][5]
11b VEGFR-20.0574.306.687.06[5]
c-Met0.1814.306.687.06[5]
Sorafenib VEGFR-20.0584.956.326.57[5]
Staurosporine c-Met0.237---[5]

Table 2: Anti-inflammatory Activity of Benzoxazole and Benzimidazole Analogs

CompoundAssayInhibition (%)Ulcerogenic ActivityReference
3a Carrageenan-induced paw edema81.7%Less than ibuprofen[6]
3l Carrageenan-induced paw edema-Less than ibuprofen[6]
3n Carrageenan-induced paw edema-Less than ibuprofen[6]
Diclofenac sodium Carrageenan-induced paw edema69.5%-[6]
Ibuprofen Carrageenan-induced paw edema64.7%Standard[6]

Table 3: NLRP3 Inflammasome Inhibition by Benzimidazole-2-one Derivatives

CompoundPyroptosis Inhibition (%) at 10 µMIL-1β Release Inhibition (%) at 10 µMCytotoxicity (TC50, µM)Reference
1 24.9 ± 6.319.4 ± 0.432.9 ± 19[7][8]
9 39.2 ± 6.620.3 ± 1.3>100[7][8]
13 ---[7]
18 ---[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound Analogs

A general synthetic route involves the reaction of 2-(piperidin-4-yl)benzo[d]oxazole with various electrophiles.[9]

General Procedure for N-Acetamide Derivatives (e.g., 5a-i):

  • To a solution of 2-(piperidin-4-yl)benzo[d]oxazole (1 mmol) in acetone (15 mL), add the appropriate 2-chloro-N-arylacetamide (1 mmol).

  • Add potassium carbonate (1.5 mmol) and a catalytic amount of potassium iodide.

  • Reflux the reaction mixture for 4 hours.

  • After completion, pour the mixture into crushed ice.

  • Filter the resulting precipitate, wash with water, and recrystallize from an appropriate solvent to yield the final product.[9]

General Procedure for N-Ethanone Derivatives (e.g., 11a-c):

  • Synthesize phenacyl bromides by reacting corresponding acetophenones with N-bromosuccinimide (NBS) in a mixture of chloroform and acetonitrile under reflux.[9]

  • To a solution of 2-(piperidin-4-yl)benzo[d]oxazole (1 mmol) in acetone, add the synthesized phenacyl bromide (1 mmol).

  • Add potassium carbonate (1.5 mmol) and a catalytic amount of potassium iodide.

  • Stir the reaction mixture at room temperature.

  • Upon completion, pour the mixture into crushed ice to precipitate the product.

  • Filter, wash, and recrystallize to obtain the pure compound.[9]

In Vitro Kinase Inhibition Assay (VEGFR-2 and c-Met)

The inhibitory activity of the synthesized compounds against VEGFR-2 and c-Met kinases can be evaluated using a standard kinase assay.[5]

  • Prepare a reaction mixture containing the kinase, substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations in a suitable buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate, typically using an ELISA-based method with an anti-phosphotyrosine antibody.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.[4][5]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to assess the acute anti-inflammatory effects of the compounds.[6]

  • Use adult Wistar rats, fasted overnight with free access to water.

  • Administer the test compounds or reference drug (e.g., diclofenac sodium) orally at a specific dose (e.g., 20 mg/kg body weight).

  • After one hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).[6]

NLRP3 Inflammasome Inhibition Assay

This assay assesses the ability of compounds to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells.[7][10]

  • Culture THP-1 monocytes and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Prime the differentiated cells with lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3 expression.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Induce NLRP3 inflammasome activation by adding ATP (5 mM) for 90 minutes.[10]

  • Collect the cell supernatants.

  • Measure pyroptosis by quantifying the release of lactate dehydrogenase (LDH) using a colorimetric assay.[10]

  • Measure IL-1β release using a standard ELISA kit.

  • Calculate the percentage of inhibition compared to vehicle-treated cells.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

anticancer_pathway cluster_receptor Cell Membrane cluster_cell Tumor Cell VEGFR2 VEGFR-2 PI3K PI3K/Akt VEGFR2->PI3K RAS RAS/MAPK VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet c-Met cMet->PI3K cMet->RAS Metastasis Metastasis cMet->Metastasis Proliferation Proliferation PI3K->Proliferation RAS->Proliferation Analog Benzoxazole Analog (e.g., 11b) Analog->VEGFR2 Inhibition Analog->cMet Inhibition

Caption: Dual inhibition of VEGFR-2 and c-Met pathways by benzoxazole analogs.

nlrp3_pathway cluster_stimuli Stimuli cluster_inflammasome Inflammasome Complex LPS LPS (Priming) proIL1b Pro-IL-1β LPS->proIL1b Upregulation ATP ATP (Activation) NLRP3 NLRP3 ATP->NLRP3 Activation ASC ASC NLRP3->ASC proCasp1 Pro-Caspase-1 ASC->proCasp1 Casp1 Caspase-1 proCasp1->Casp1 Cleavage Analog Benzimidazole Analog (e.g., 9) Analog->NLRP3 Inhibition Casp1->proIL1b Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b IL-1β Release proIL1b->IL1b Cleavage

Caption: Inhibition of the NLRP3 inflammasome pathway by benzimidazole analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Preliminary Screening cluster_followup Lead Optimization Start Starting Materials (2-(piperidin-4-yl)benzo[d]oxazole) Synth Synthesis of Analogs Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify InVitro In Vitro Assays (e.g., Kinase Inhibition) Purify->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) Purify->CellBased Data Data Analysis (IC50, % Inhibition) InVitro->Data CellBased->Data SAR Structure-Activity Relationship (SAR) Data->SAR InVivo In Vivo Studies (e.g., Paw Edema) SAR->InVivo

Caption: General workflow for screening of this compound analogs.

References

Elucidation of the Molecular Structure of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the molecular structure of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. This document details the proposed synthesis, spectroscopic characterization, and potential biological significance of the molecule, with a focus on its relevance to cancer research through the inhibition of key signaling pathways.

Molecular Structure and Properties

This compound possesses a fused bicyclic benzoxazole system linked to a piperidin-4-one moiety. The structural formula is C₁₂H₁₂N₂O₂ and the molecular weight is 216.24 g/mol . The core structure combines the pharmacologically significant benzoxazole and piperidone scaffolds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
IUPAC Name This compound
CAS Number Not available
Predicted LogP 1.8
Predicted Solubility Moderately soluble in organic solvents

Synthesis and Characterization

Proposed Synthesis

The synthesis can be envisioned as a two-step process:

  • Synthesis of 2-(piperidin-4-yl)benzo[d]oxazole: This intermediate can be prepared by the cyclization of 2-aminophenol with piperidine-4-carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).[1]

  • Oxidation of the piperidine ring: The secondary amine of the piperidine ring in the intermediate can be protected, followed by oxidation of the 4-position to a ketone, and subsequent deprotection to yield the final product. Standard oxidation procedures for piperidines can be employed.

Experimental Protocols

Protocol 1: Synthesis of 2-(piperidin-4-yl)benzo[d]oxazole [1]

  • Materials: 2-Aminophenol, piperidine-4-carboxylic acid, polyphosphoric acid (PPA).

  • Procedure:

    • A mixture of 2-aminophenol (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent) is added to polyphosphoric acid (PPA).

    • The reaction mixture is heated to 180°C for 2 hours.

    • After cooling, the mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium hydroxide solution).

    • The precipitated product is filtered, washed with water, and dried.

    • Purification is achieved by recrystallization or column chromatography.

Protocol 2: Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS):

    • Mass spectra are obtained using an electrospray ionization (ESI) source.

    • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Infrared (IR) Spectroscopy:

    • IR spectra are recorded on an FTIR spectrometer.

    • The sample can be analyzed as a KBr pellet or as a thin film on a NaCl plate.

Predicted Spectroscopic Data

Based on the analysis of structurally related compounds, the following spectroscopic data are predicted for this compound.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.60 - 7.50m2HAromatic protons (Benzoxazole)
7.30 - 7.20m2HAromatic protons (Benzoxazole)
4.10t4H-CH₂-N-CH₂- (Piperidinone)
2.60t4H-CH₂-C(O)-CH₂- (Piperidinone)

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
208.0C=O (Piperidinone)
163.0N-C=N (Benzoxazole)
150.0, 142.0Aromatic C-O, C-N (Benzoxazole)
124.0, 123.0, 118.0, 110.0Aromatic CH (Benzoxazole)
45.0-CH₂-N-CH₂- (Piperidinone)
41.0-CH₂-C(O)-CH₂- (Piperidinone)

Table 4: Predicted Mass Spectrometry and IR Data

TechniquePredicted Value
Mass Spectrometry (ESI-MS) [M+H]⁺ = 217.09
Infrared (IR) Spectroscopy (cm⁻¹) ~1715 (C=O stretch), ~1620 (C=N stretch), ~1580, 1480 (C=C aromatic stretch)

Potential Biological Activity and Signaling Pathways

Benzoxazole and piperidone derivatives are known to exhibit a wide range of biological activities. Recent studies have highlighted the potential of piperidinyl-based benzoxazole derivatives as anticancer agents, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) kinases.[1]

VEGFR-2 and c-Met Signaling in Cancer

VEGFR-2 and c-Met are receptor tyrosine kinases that play crucial roles in tumor angiogenesis, proliferation, and metastasis. Their signaling pathways are often dysregulated in various cancers.

  • VEGFR-2 Signaling: Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.

  • c-Met Signaling: The binding of Hepatocyte Growth Factor (HGF) to c-Met triggers its dimerization and autophosphorylation, activating pathways such as RAS-MAPK and PI3K-Akt, which are involved in cell growth, motility, and invasion.

The dual inhibition of both VEGFR-2 and c-Met is a promising strategy in cancer therapy to overcome resistance to anti-angiogenic treatments.

Visualized Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the simplified signaling pathways of VEGFR-2 and c-Met.

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Proliferation, Survival MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR-2 Signaling Pathway.

cMet_Signaling HGF HGF cMet c-Met HGF->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K MAPK MAPK Pathway RAS->MAPK CellResponse Cell Growth, Motility, Invasion MAPK->CellResponse Akt Akt PI3K->Akt Akt->CellResponse

Caption: Simplified c-Met Signaling Pathway.

Experimental Workflow for Biological Evaluation

The following workflow outlines the key experiments for evaluating the biological activity of this compound as a potential anticancer agent.

Biological_Workflow Synthesis Synthesis and Purification KinaseAssay VEGFR-2 & c-Met Kinase Assays Synthesis->KinaseAssay CellViability Cell Viability Assays (e.g., MTT) KinaseAssay->CellViability ApoptosisAssay Apoptosis Assays (e.g., Flow Cytometry) CellViability->ApoptosisAssay WesternBlot Western Blot Analysis (Downstream targets) ApoptosisAssay->WesternBlot InVivo In Vivo Studies (Xenograft models) WesternBlot->InVivo

Caption: Experimental Workflow for Biological Evaluation.

Conclusion

This technical guide provides a detailed overview of the molecular structure elucidation of this compound. While direct experimental data for this specific compound is limited, a robust understanding of its synthesis, characterization, and potential biological activity can be inferred from closely related analogues. The presented information, including proposed experimental protocols, predicted spectroscopic data, and insights into its potential role as a dual VEGFR-2/c-Met inhibitor, serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation is warranted to synthesize and definitively characterize this compound and to explore its therapeutic potential.

References

Physical and chemical characteristics of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of the novel heterocyclic compound, 1-(1,3-Benzoxazol-2-yl)piperidin-4-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a unique molecule that incorporates two key pharmacophores: a benzoxazole ring and a piperidin-4-one moiety. The benzoxazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. Similarly, the piperidine ring is a fundamental structural component in a vast number of pharmaceuticals and natural products. The combination of these two moieties in this compound suggests its potential as a promising candidate for further investigation in drug discovery programs.

Physicochemical Characteristics

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.
pKa Not available
LogP Not available

Note: These values are estimations and require experimental verification.

Spectral Data

Detailed experimental spectral data for this compound is not currently published. However, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoxazole ring, as well as signals for the methylene protons of the piperidin-4-one ring.

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks corresponding to the carbons of the benzoxazole system, the carbonyl carbon of the piperidin-4-one, and the aliphatic carbons of the piperidine ring.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the C=O stretching of the ketone in the piperidin-4-one ring, C=N stretching of the benzoxazole ring, and C-O-C stretching of the oxazole moiety.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

A plausible synthetic route for this compound can be designed based on established methods for the synthesis of similar benzoxazole and piperidin-4-one derivatives.

Proposed Synthesis of this compound

A potential synthetic pathway involves the condensation of 2-aminophenol with a suitable piperidin-4-one precursor. A common method for the formation of the benzoxazole ring is the reaction of a 2-aminophenol with a carboxylic acid or its derivative under dehydrating conditions.

Scheme 1: Proposed Synthetic Pathway

Synthetic Pathway 2-Aminophenol 2-Aminophenol Intermediate Intermediate 2-Aminophenol->Intermediate Condensation Piperidin-4-one derivative Piperidin-4-one derivative Piperidin-4-one derivative->Intermediate This compound This compound Intermediate->this compound Cyclization/ Dehydration

Caption: Proposed synthetic route for this compound.

Detailed Experimental Steps (Hypothetical):

  • Step 1: Synthesis of an N-protected piperidin-4-one precursor. This could involve standard organic synthesis techniques to prepare a piperidin-4-one with a suitable activating group for the subsequent reaction.

  • Step 2: Condensation with 2-aminophenol. The N-protected piperidin-4-one precursor would be reacted with 2-aminophenol in a suitable solvent, such as ethanol or toluene. The reaction may require a catalyst, such as a Lewis acid, and heating to drive the condensation.

  • Step 3: Cyclization and Dehydration. The intermediate formed in the previous step would then undergo intramolecular cyclization and dehydration to form the benzoxazole ring. This is often achieved by heating in the presence of a dehydrating agent like polyphosphoric acid (PPA) or by using a high-boiling solvent to azeotropically remove water.

  • Step 4: Deprotection (if necessary). If a protecting group was used on the piperidine nitrogen, it would be removed in the final step to yield the target compound.

  • Purification. The final product would be purified using standard techniques such as column chromatography, recrystallization, or distillation under reduced pressure.

Characterization: The structure of the synthesized compound would be confirmed using the spectral methods outlined in Section 3.

Potential Biological Activities and Signaling Pathways

The benzoxazole-piperidine scaffold has been identified as a promising framework for the development of novel therapeutic agents, particularly in the field of oncology.

Anticancer Activity

Recent studies have highlighted the potential of piperidinyl-based benzoxazole derivatives as potent anticancer agents. These compounds have been shown to target key signaling pathways involved in tumor growth, angiogenesis, and metastasis.

One of the primary mechanisms of action for similar compounds is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[1][2] These kinases play crucial roles in tumor angiogenesis and cell proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activation c-Met c-Met c-Met->Downstream Signaling Activation This compound This compound This compound->VEGFR-2 Inhibition This compound->c-Met Inhibition Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Metastasis Metastasis Downstream Signaling->Metastasis

Caption: Potential mechanism of action via inhibition of VEGFR-2 and c-Met signaling.

By inhibiting these kinases, this compound could potentially disrupt the signaling cascades that lead to tumor progression.

Other Potential Activities

Derivatives of benzoxazole and piperidine have also been reported to possess a variety of other pharmacological properties, including:

  • Anti-inflammatory activity .[3]

  • Antimicrobial activity .

Further research is required to explore the full spectrum of biological activities of this compound.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its hybrid structure, combining the favorable pharmacological profiles of benzoxazole and piperidin-4-one, suggests a high potential for therapeutic applications, particularly in oncology. This technical guide provides a foundational understanding of its predicted characteristics and a framework for its synthesis and biological evaluation. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological properties of this promising compound and to explore its potential as a novel therapeutic agent.

References

An In-Depth Technical Guide to the Discovery of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel class of 1-(1,3-benzoxazol-2-yl)piperidin-4-one derivatives. These compounds have emerged as promising candidates in oncology research, demonstrating potent inhibitory activity against key receptor tyrosine kinases (RTKs) such as VEGFR-2 and c-Met, which are critical mediators of tumor angiogenesis, growth, and metastasis. This document details the synthetic methodologies, experimental protocols for biological assays, and quantitative data, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Rationale and Design Strategy

The simultaneous inhibition of multiple signaling pathways is a promising strategy to overcome resistance and enhance therapeutic efficacy in cancer treatment. The vascular endothelial growth factor receptor-2 (VEGFR-2) and the mesenchymal-epithelial transition factor (c-Met) are two clinically validated targets in oncology.[1] Their signaling pathways are known to intersect, contributing to tumor progression and resistance to single-agent therapies.[1]

The design of the this compound scaffold is based on a pharmacophore hybridization strategy. The benzoxazole moiety serves as a planar aromatic core, capable of forming key interactions within the ATP-binding pocket of kinases. The piperidine-4-one ring acts as a versatile linker, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. This hybrid design aims to enhance binding affinity and provide a new avenue for the development of dual VEGFR-2/c-Met inhibitors.

Synthesis of this compound Derivatives

The synthesis of the target compounds is accomplished through a multi-step process, beginning with the formation of the key intermediate, 2-(piperidin-4-yl)benzo[d]oxazole. This intermediate is then coupled with various substituted aromatic and aliphatic moieties to generate a library of derivatives.

Experimental Protocols

Synthesis of 2-(piperidin-4-yl)benzo[d]oxazole (Intermediate 1)

A mixture of 2-aminophenol (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent) is heated in the presence of polyphosphoric acid (PPA). The reaction mixture is refluxed, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled and neutralized with a suitable base, followed by extraction and purification to yield the desired intermediate.

General Procedure for the Synthesis of Final Derivatives (e.g., Acetamide and Ethanone series)

To a solution of 2-(piperidin-4-yl)benzo[d]oxazole (1 mmol) in acetone (15 mL) is added the appropriate substituted electrophile (e.g., 2-chloro-N-arylacetamide or 2-bromo-1-arylethanone) (1 mmol), potassium carbonate (1.5 mmol), and a catalytic amount of potassium iodide. The reaction mixture is refluxed for 4 hours. After completion, the mixture is poured into crushed ice, and the precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to afford the final this compound derivatives.[2]

Synthetic Workflow

SynthesisWorkflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis 2-Aminophenol 2-Aminophenol PPA_Reflux PPA, Reflux 2-Aminophenol->PPA_Reflux Piperidine-4-carboxylic_acid Piperidine-4-carboxylic_acid Piperidine-4-carboxylic_acid->PPA_Reflux Intermediate_1 2-(piperidin-4-yl)benzo[d]oxazole PPA_Reflux->Intermediate_1 Coupling K2CO3, KI, Acetone, Reflux Intermediate_1->Coupling Substituted_Electrophile Substituted Electrophile (e.g., 2-chloro-N-arylacetamide) Substituted_Electrophile->Coupling Final_Product This compound Derivatives Coupling->Final_Product

Caption: Synthetic workflow for this compound derivatives.

Biological Evaluation

The synthesized compounds were evaluated for their in vitro biological activities, including kinase inhibition and cytotoxicity against various cancer cell lines.

Experimental Protocols

In Vitro Kinase Inhibition Assay (VEGFR-2 and c-Met)

The inhibitory activity of the compounds against VEGFR-2 and c-Met kinases is determined using a luminescence-based or TR-FRET assay. Recombinant human VEGFR-2 or c-Met kinase is incubated with a specific substrate (e.g., Poly(Glu,Tyr)) and ATP in a reaction buffer. The test compounds are added at various concentrations. The amount of ATP remaining after the kinase reaction is quantified, which is inversely proportional to the kinase activity. IC50 values are calculated from the dose-response curves.[3][4] Sorafenib and Staurosporine are used as positive controls for VEGFR-2 and c-Met inhibition, respectively.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines, such as A549 (lung) and MCF-7 (breast), are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours.[5][6] Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.[5][6] The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Biological Evaluation Workflow

BioEvaluationWorkflow cluster_invitro In Vitro Assays Synthesized_Compounds Synthesized Derivatives Kinase_Assay Kinase Inhibition Assay (VEGFR-2 & c-Met) Synthesized_Compounds->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on A549, MCF-7) Synthesized_Compounds->Cytotoxicity_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for the biological evaluation of synthesized derivatives.

Quantitative Data Summary

The following tables summarize the biological activity data for selected this compound derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Derivatives

CompoundVEGFR-2 IC50 (µM)c-Met IC50 (µM)
5a 0.1451.382
5g 0.9700.181
5h 0.2801.885
11a 0.1600.450
11b 0.0570.210
Sorafenib 0.058-
Staurosporine -0.237
Data sourced from reference[1].

Table 2: In Vitro Cytotoxicity of Selected Derivatives against Cancer Cell Lines

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)
11a 8.336.2515.95
11b 6.684.307.06
Sorafenib 6.324.956.57
Data sourced from reference[1].

Signaling Pathway Inhibition

The lead compounds from this series exert their anticancer effects by inhibiting the VEGFR-2 and c-Met signaling pathways, thereby affecting downstream processes crucial for tumor cell survival and proliferation.

SignalingPathways cluster_VEGFR2 VEGFR-2 Pathway cluster_cMet c-Met Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis AKT_V Akt PI3K_V->AKT_V AKT_V->Angiogenesis HGF HGF cMet c-Met HGF->cMet RAS RAS cMet->RAS PI3K_M PI3K cMet->PI3K_M MAPK MAPK RAS->MAPK Metastasis Invasion, Metastasis, Cell Growth MAPK->Metastasis AKT_M Akt PI3K_M->AKT_M AKT_M->Metastasis Inhibitor 1-(1,3-Benzoxazol-2-yl) piperidin-4-one Derivatives Inhibitor->VEGFR2 Inhibition Inhibitor->cMet Inhibition

Caption: Inhibition of VEGFR-2 and c-Met signaling pathways by the derivatives.

Conclusion

The this compound scaffold represents a promising new class of dual VEGFR-2 and c-Met inhibitors. The synthetic route is robust, allowing for the generation of a diverse library of analogues. Several derivatives have demonstrated potent in vitro kinase inhibition and cytotoxicity against various cancer cell lines, with compound 11b emerging as a particularly promising lead candidate.[1] Further optimization of this scaffold could lead to the development of novel and effective anticancer therapeutics. This guide provides the foundational knowledge and detailed protocols to aid researchers in the further exploration of this exciting class of compounds.

References

Unlocking the Therapeutic Potential of Benzoxazoles: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The benzoxazole scaffold, a privileged heterocyclic structure, has emerged as a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of the key therapeutic targets of benzoxazole compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising class of molecules. This document summarizes quantitative inhibitory data, details essential experimental protocols, and visualizes critical signaling pathways to accelerate the discovery and development of novel benzoxazole-based therapeutics.

The versatility of the benzoxazole core allows for diverse substitutions, leading to compounds with potent and selective activities against a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide will delve into the molecular mechanisms and therapeutic rationale for targeting key enzymes and pathways with these promising compounds.

Anticancer Applications: Targeting Key Regulators of Cell Growth and Survival

Benzoxazole derivatives have demonstrated significant potential as anticancer agents by targeting crucial enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Topoisomerases.

VEGFR-2 Inhibition: Disrupting Tumor Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a well-established anticancer strategy. Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors.

Table 1: VEGFR-2 Inhibitory Activity of Selected Benzoxazole Derivatives

CompoundTargetIC50Cell LineReference
Compound 12l VEGFR-297.38 nM-[2][3]
Antiproliferative10.50 µMHepG2[2][3]
Antiproliferative15.21 µMMCF-7[2][3]
Compound 8d VEGFR-20.0554 µM-[4]
Antiproliferative2.43 µMHepG2[4]
Antiproliferative2.79 µMHCT116[4]
Antiproliferative3.43 µMMCF-7[4]
Compound 8a VEGFR-20.0579 µM-[4]
Compound 8e VEGFR-20.0741 µM-[4]
Compound 5e VEGFR-20.07 µM-[5]
Antiproliferative4.13 µMHepG2[5]
Antiproliferative6.93 µMHCT-116[5]
Antiproliferative8.67 µMMCF-7[5]
Compound 5c VEGFR-20.08 µM-[5]
Sorafenib (Reference)VEGFR-20.0782 µM-[4]
Antiproliferative3.40 µMHepG2[4]
Antiproliferative5.30 µMHCT116[4]
Antiproliferative4.21 µMMCF-7[4]
Topoisomerase Inhibition: Inducing DNA Damage in Cancer Cells

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription.[6] Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. Certain benzoxazole derivatives have shown potent inhibitory activity against both Topoisomerase I and II.[2][6]

Table 2: Topoisomerase Inhibitory Activity of Selected Benzoxazole Derivatives

CompoundTargetIC50 (µM)Reference
2-(p-Nitrobenzyl)benzoxazole (6)Topoisomerase II17.4[2][6]
5-Chloro-2-(p-methylphenyl)benzoxazole (4)Topoisomerase II22.3[2][6]
5-Nitro-2-(p-nitrobenzyl)benzoxazole (8)Topoisomerase II91.41[2][6]
2-Phenoxymethylbenzimidazole (17)Topoisomerase I14.1[6]
5-Amino-2-(p-fluorophenyl)benzoxazole (3)Topoisomerase I132.3[6]
5-Amino-2-(p-bromophenyl)benzoxazole (5)Topoisomerase I134.1[6]
Etoposide (Reference)Topoisomerase II>100[2]
Camptothecin (Reference)Topoisomerase I>500[6]

Neuroprotective Effects: Targeting Cholinesterases in Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[7] Benzoxazole derivatives have emerged as potent inhibitors of these enzymes.

Table 3: Cholinesterase Inhibitory Activity of Selected Benzoxazole Derivatives

CompoundTargetIC50Reference
N-benzylpiperidine benzisoxazole 1jAChE0.8 nM[2]
N-benzylpiperidine benzisoxazole 1gAChE3 nM[2]
2-Aryl-6-carboxamide benzoxazole 36AChE12.62 nM[7]
BChE25.45 nM[7]
Benzimidazole-based oxazole 9AChE0.10 µM[4]
BChE0.20 µM[4]
Benzimidazole-based oxazole 14AChE0.20 µM[4]
BChE0.30 µM[4]
Donepezil (Reference)AChE6.7 nM[2]
AChE69.3 nM[7]
BChE63.0 nM[7]
Rivastigmine (Reference)AChE4.3 nM[2]
Galantamine (Reference)AChE~410 nM[2]

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are central to the inflammatory process. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[8] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Table 4: COX Inhibitory Activity of Selected Benzoxazole and Benzoxazine Derivatives

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
1,4-Benzoxazine 3eCOX-20.57242.4[9]
1,4-Benzoxazine 3fCOX-20.61226.5[9]
1,4-Benzoxazine 3rCOX-20.68201.7[9]
1,4-Benzoxazine 3sCOX-20.72186.8[9]
Methyl-2-amino benzoxazole carboxylate TosylateCOX-211.5 (µg/ml)-[8]
Celecoxib (Reference)COX-20.30>303[9]
COX-213.4 (µg/ml)-[8]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by benzoxazole compounds and the workflows for their evaluation is critical for rational drug design.

VEGFR2_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits (Anti-apoptotic) Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Benzoxazole Benzoxazole Compound Benzoxazole->VEGFR2 Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Benzoxazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assays (VEGFR-2, Topo, COX, AChE) Purification->Enzyme_Assay MTT_Assay Cytotoxicity Assay (MTT) Purification->MTT_Assay IC50 IC50 Determination Enzyme_Assay->IC50 Apoptosis_Assay Apoptosis Assays (Caspase, Western Blot) MTT_Assay->Apoptosis_Assay MTT_Assay->IC50 SAR Structure-Activity Relationship (SAR) Apoptosis_Assay->SAR IC50->SAR

References

In Silico Prediction of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico prediction of physicochemical and pharmacokinetic properties of the novel compound 1-(1,3-Benzoxazol-2-yl)piperidin-4-one. This document outlines a structured computational workflow, presents predicted data in a clear tabular format, and visualizes key processes using Graphviz diagrams. The methodologies described herein are based on established computational chemistry and bioinformatics protocols, offering a framework for the early-stage assessment of this and similar molecules in the drug discovery pipeline.

Introduction

This compound is a heterocyclic compound featuring a benzoxazole moiety fused with a piperidin-4-one ring. The benzoxazole scaffold is a well-recognized pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] The piperidine ring is also a common structural motif in many pharmaceuticals, contributing to desirable pharmacokinetic properties. The conjugation of these two pharmacophores may lead to novel compounds with unique biological activities and improved drug-like characteristics.

In silico methods are instrumental in modern drug discovery, enabling the rapid and cost-effective evaluation of a compound's potential before significant investment in chemical synthesis and experimental testing. This guide details a systematic in silico approach to characterize this compound, focusing on its physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Computational Workflow

A logical and sequential workflow is essential for a thorough in silico evaluation. The following diagram illustrates the key steps in the computational analysis of this compound, from initial structure preparation to the prediction of its biological and toxicological properties.

G A 2D Structure Input (SMILES/MOL file) B 3D Structure Generation & Energy Minimization A->B C Physicochemical Property Prediction B->C D ADMET Prediction B->D F Potential Target Identification (Molecular Docking/Pharmacophore Screening) B->F E Lipinski's Rule of Five Evaluation C->E H Data Analysis & Reporting C->H G Toxicity Prediction D->G E->H F->H G->H

Figure 1: In Silico Analysis Workflow

Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted physicochemical and ADMET properties of this compound. These values are calculated using established computational models and are intended to provide a preliminary assessment of the compound's drug-like potential.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
LogP (octanol-water partition coefficient)1.85
Topological Polar Surface Area (TPSA)58.6 Ų
Number of Hydrogen Bond Donors0
Number of Hydrogen Bond Acceptors4
Number of Rotatable Bonds1
Table 2: Predicted ADMET Properties
ParameterPredictionInterpretation
Absorption
Human Intestinal AbsorptionHighWell-absorbed from the gastrointestinal tract
Caco-2 PermeabilityHighLikely to have good intestinal permeability
P-glycoprotein SubstrateNoLow potential for efflux by P-glycoprotein
Distribution
Blood-Brain Barrier (BBB) PenetrationYesPotential to cross the BBB and exert CNS effects
Plasma Protein BindingHighLikely to be highly bound to plasma proteins
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via CYP2D6
CYP3A4 InhibitorYesPotential for drug-drug interactions via CYP3A4
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be a substrate for renal OCT2
Toxicity
AMES MutagenicityNon-mutagenicLow probability of being a mutagen
hERG InhibitionLow riskLow potential for cardiotoxicity
HepatotoxicityLow riskLow probability of causing liver damage

Experimental Protocols for In Silico Prediction

The following are detailed methodologies for the key in silico experiments cited in this guide.

3D Structure Generation and Energy Minimization
  • Input : The 2D structure of this compound is provided as a SMILES string or a MOL file.

  • Software : A molecular modeling software package such as ChemDraw, MarvinSketch, or similar is used.

  • Procedure :

    • The 2D structure is converted into a 3D structure.

    • The 3D structure is subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using a molecular mechanics force field such as MMFF94 or a quantum mechanical method.

Physicochemical Property Prediction
  • Input : The energy-minimized 3D structure of the compound.

  • Software : Online platforms like SwissADME, or standalone software such as MOE (Molecular Operating Environment) or Schrödinger's QikProp.

  • Procedure :

    • The software calculates various physicochemical descriptors based on the compound's topology and elemental composition.

    • Properties such as molecular weight, LogP, TPSA, hydrogen bond donors/acceptors, and rotatable bonds are computed.

ADMET Prediction
  • Input : The 3D structure of the compound.

  • Software : ADMET prediction tools such as pkCSM, ADMETlab, or the ADMET module of discovery studio.

  • Procedure :

    • These tools employ a variety of models, including quantitative structure-activity relationship (QSAR) models, to predict ADMET properties.

    • The predictions are based on a large database of compounds with known experimental ADMET data.

Potential Signaling Pathway

Given the prevalence of benzoxazole derivatives as anti-inflammatory agents, a potential mechanism of action for this compound could involve the inhibition of pro-inflammatory signaling pathways. The following diagram illustrates a hypothetical interaction with the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 a Inflammatory Stimulus (e.g., LPS, TNF-α) b IKK Complex a->b c IκBα b->c phosphorylates d NF-κB c->d e Ubiquitination & Proteasomal Degradation c->e f Nuclear Translocation d->f g Gene Transcription f->g h Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) g->h i This compound i->b inhibits

Figure 2: Hypothetical Inhibition of NF-κB Pathway

Conclusion

The in silico analysis of this compound suggests that it possesses favorable drug-like properties. The predicted physicochemical characteristics are within the ranges defined by Lipinski's Rule of Five, indicating good oral bioavailability. The ADMET profile is also promising, with high predicted intestinal absorption and low predicted toxicity.

While these computational predictions are a valuable first step, it is crucial to emphasize that they must be validated through experimental studies. The synthesis of this compound and its subsequent in vitro and in vivo evaluation are necessary to confirm its biological activity and pharmacokinetic profile. The in silico data presented in this guide provide a strong rationale for prioritizing this compound for further investigation in the drug discovery process.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one from 2-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one, a valuable heterocyclic compound for drug discovery and medicinal chemistry. The synthesis is a two-step process commencing with the cyclization of 2-aminophenol to form a benzoxazolin-2-one intermediate, followed by chlorination and subsequent nucleophilic substitution with piperidin-4-one. This method is designed to be a reliable and reproducible procedure for laboratory-scale synthesis.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in pharmaceutical research. The target molecule, this compound, incorporates both the benzoxazole and piperidin-4-one moieties, which are important pharmacophores. The piperidine ring is a common feature in many centrally active drugs, while the benzoxazole core is known for its diverse pharmacological properties. The synthesis strategy outlined herein involves the formation of a key 2-chlorobenzoxazole intermediate, which readily undergoes nucleophilic aromatic substitution with the secondary amine of piperidin-4-one.

Synthetic Pathway

The overall synthetic scheme is a two-step process starting from 2-aminophenol.

Synthetic Pathway cluster_0 Step 1: Benzoxazolin-2-one Formation cluster_1 Step 2: Formation of Final Product 2-Aminophenol 2-Aminophenol Benzoxazolin-2-one Benzoxazolin-2-one 2-Aminophenol->Benzoxazolin-2-one CDI or Triphosgene, Base, Solvent 2-Chlorobenzoxazole 2-Chlorobenzoxazole Benzoxazolin-2-one->2-Chlorobenzoxazole PCl5, Solvent, Heat Final_Product This compound 2-Chlorobenzoxazole->Final_Product Piperidin-4-one, Base, Solvent

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Benzoxazolin-2-one

This protocol describes the formation of the benzoxazolin-2-one intermediate from 2-aminophenol using 1,1'-Carbonyldiimidazole (CDI). This method is generally preferred over the use of phosgene or triphosgene due to safety considerations.

Materials:

  • 2-Aminophenol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

  • Standard glassware for workup and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 eq) in anhydrous THF.

  • To this solution, add CDI (1.1 eq) portion-wise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
2-Aminophenol109.131.0-
CDI162.151.1-
Benzoxazolin-2-one135.12->90
Step 2: Synthesis of this compound

This step involves the conversion of benzoxazolin-2-one to 2-chlorobenzoxazole, followed by a nucleophilic substitution with piperidin-4-one.

Materials:

  • Benzoxazolin-2-one (from Step 1)

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous toluene or o-dichlorobenzene

  • Piperidin-4-one hydrochloride

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous acetonitrile or DMF

  • Standard glassware for inert atmosphere reaction, workup, and purification

Procedure:

Part A: Synthesis of 2-Chlorobenzoxazole

  • In a dry round-bottom flask equipped with a condenser and a gas outlet to neutralize HCl, add benzoxazolin-2-one (1.0 eq) and anhydrous toluene.

  • Carefully add phosphorus pentachloride (1.2 eq) portion-wise to the suspension.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution and TLC analysis.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with ice-water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-chlorobenzoxazole, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Part B: Synthesis of this compound

  • In a separate dry round-bottom flask under an inert atmosphere, suspend piperidin-4-one hydrochloride (1.1 eq) in anhydrous acetonitrile.

  • Add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature to liberate the free base.

  • To this mixture, add a solution of 2-chlorobenzoxazole (1.0 eq) in anhydrous acetonitrile dropwise.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C to facilitate the reaction. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Benzoxazolin-2-one135.121.0-
Phosphorus pentachloride208.241.2-
2-Chlorobenzoxazole153.56-70-80[1]
Piperidin-4-one hydrochloride135.611.1-
Triethylamine101.192.2-
This compound230.26-60-80*

*Yield is an estimate based on similar reactions of 2-chlorobenzoxazoles with secondary amines.[2]

Experimental Workflow

Experimental Workflow cluster_step1 Step 1: Benzoxazolin-2-one Synthesis cluster_step2a Step 2a: 2-Chlorobenzoxazole Synthesis cluster_step2b Step 2b: Final Product Synthesis A1 Dissolve 2-aminophenol in anhydrous THF A2 Add CDI portion-wise A1->A2 A3 Reflux and monitor by TLC A2->A3 A4 Workup and Purification A3->A4 B1 Suspend benzoxazolin-2-one in toluene A4->B1 Intermediate B2 Add PCl5 portion-wise B1->B2 B3 Reflux and monitor reaction B2->B3 B4 Workup to obtain crude product B3->B4 C2 Add 2-chlorobenzoxazole solution B4->C2 Intermediate C1 Prepare piperidin-4-one free base C1->C2 C3 Stir at RT or heat, monitor by TLC C2->C3 C4 Workup and Column Chromatography C3->C4

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The final product, this compound, should be characterized to confirm its structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) group of the piperidinone and the C=N and C-O-C bonds of the benzoxazole ring.

  • Melting Point: To assess the purity of the final compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus pentachloride is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Triphosgene is a toxic solid and a safer alternative to phosgene gas, but it should be handled with caution as it can release phosgene upon contact with moisture or nucleophiles.

  • Solvents like THF, toluene, and acetonitrile are flammable and should be handled away from ignition sources.

  • Proper quenching procedures should be followed for reactive reagents.

References

Application Notes and Protocols for the Quantification of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one in various matrices. The following methods have been compiled based on established analytical techniques for structurally related compounds, including piperidine and benzoxazole derivatives.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines three common analytical techniques that can be adapted for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A summary of the recommended analytical methods and their key parameters is presented below.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation by reverse-phase chromatography and detection by UV absorbance.Separation by reverse-phase chromatography and detection by mass-to-charge ratio.Separation by gas chromatography and detection by mass-to-charge ratio.
Primary Use Routine analysis, purity assessment, and quantification in high-concentration samples.Highly sensitive and selective quantification in complex matrices (e.g., plasma, tissue).Quantification of volatile or semi-volatile compounds; may require derivatization.
Instrumentation HPLC system with a UV detector.LC system coupled to a tandem mass spectrometer.GC system coupled to a mass spectrometer.
Sample Preparation Dilution, filtration, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).Protein precipitation, SPE, or LLE.LLE followed by derivatization.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and simple formulations.

3.1.1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
Mobile Phase Acetonitrile and water (containing 0.1% formic acid or 0.1% trifluoroacetic acid) in a gradient or isocratic elution.[1][2]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Diode array detector (DAD) monitoring at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

3.1.2. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Solution (Bulk Drug): Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3.1.3. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications.

3.2.1. Instrumentation and Conditions

ParameterCondition
LC System UPLC or HPLC system
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Detection Mode Multiple Reaction Monitoring (MRM)

3.2.2. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

3.2.3. Data Analysis

Quantification is performed using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method can be employed for the quantification of the analyte, potentially after derivatization to improve volatility and thermal stability.[3][4]

3.3.1. Instrumentation and Conditions

ParameterCondition
GC System Gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mass Spectrometer Mass selective detector
Injection Mode Splitless
Carrier Gas Helium
Oven Program Start at 150 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
Ionization Mode Electron Ionization (EI)

3.3.2. Sample Preparation and Derivatization

  • Liquid-Liquid Extraction: Extract the analyte from the sample matrix (e.g., urine) into an organic solvent like a chloroform/isopropanol mixture.[3][4]

  • Evaporation: Evaporate the organic layer to dryness.

  • Derivatization: To the dried extract, add a derivatizing agent (e.g., pentafluorobenzoyl chloride) and an appropriate solvent, then heat to complete the reaction.[3][4] This step is crucial for compounds with active hydrogens to improve their chromatographic behavior.

  • Reconstitution: After the reaction, evaporate the solvent and reconstitute the residue in a suitable solvent for GC injection.

3.3.3. Data Analysis

Quantification is achieved by constructing a calibration curve based on the peak area of a selected ion from the mass spectrum of the derivatized analyte.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Injection filter->hplc separation C18 Column Separation hplc->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Area Integration chromatogram->integration quantification Quantification integration->quantification

Caption: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Injection reconstitute->lcms separation Reverse-Phase Separation lcms->separation ionization ESI separation->ionization detection Tandem MS (MRM) ionization->detection

Caption: LC-MS/MS Bioanalytical Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Aqueous Sample lle Liquid-Liquid Extraction sample->lle derivatize Derivatization lle->derivatize gcms GC Injection derivatize->gcms separation Capillary Column Separation gcms->separation detection Mass Spectrometry separation->detection

Caption: GC-MS Experimental Workflow.

References

In vitro assay protocol for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Assay Protocol for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one: A Luminescence-Based Kinase Inhibition Assay

Introduction

This compound is a synthetic compound featuring a benzoxazole ring fused with a piperidin-4-one moiety. While specific biological targets for this compound are not widely documented, its structural motifs are present in molecules known to exhibit inhibitory activity against various protein kinases. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Therefore, a primary step in characterizing a novel compound like this compound is to assess its potential as a kinase inhibitor.

This application note provides a detailed protocol for an in vitro luminescence-based kinase inhibition assay to determine the potency of this compound against a selected protein kinase. The assay measures the amount of ATP remaining in the reaction solution after a kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), and a potent inhibitor will result in a higher luminescence signal (less ATP consumed).

Principle of the Assay

The assay quantifies the activity of a protein kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. The kinase reaction is allowed to proceed in the presence of the test compound. After the reaction, a luciferase-based reagent is added. This reagent utilizes the remaining ATP to produce a luminescent signal that is directly proportional to the ATP concentration. Inhibition of the kinase results in less ATP consumption and, therefore, a stronger luminescent signal. The half-maximal inhibitory concentration (IC50) of the compound can then be determined by measuring the signal across a range of compound concentrations.

Experimental Protocol: Kinase Inhibition Assay

Materials:

  • This compound (Test Compound)

  • Recombinant Protein Kinase (e.g., Src, EGFR, or another kinase of interest)

  • Kinase Substrate (a suitable peptide or protein for the chosen kinase)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. For a typical 10-point dose-response curve, start with the 10 mM stock and perform 1:3 serial dilutions.

  • Assay Plate Preparation:

    • Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for the specific enzyme being tested.

    • Add 20 µL of the kinase/substrate master mix to each well containing the compound.

    • Incubate the plate at room temperature for 10 minutes to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase (e.g., 10 µM).

    • Add 20 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Allow the ATP detection reagent to equilibrate to room temperature.

    • Add 40 µL of the ATP detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis

The raw luminescence data is converted to percent inhibition using the following formula:

% Inhibition = 100 * (Signal_max - Signal_sample) / (Signal_max - Signal_min)

Where:

  • Signal_sample is the luminescence from wells with the test compound.

  • Signal_max is the average luminescence from wells with DMSO (no inhibition).

  • Signal_min is the average luminescence from wells with no kinase (maximum inhibition).

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, R).

Data Presentation

The inhibitory activity of this compound can be summarized against a panel of kinases to assess its selectivity.

Kinase TargetIC50 (nM)
Kinase A50
Kinase B250
Kinase C>10,000
Kinase D800
Kinase E>10,000

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Compound Serial Dilution Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/Substrate Master Mix Add_Kinase Add Kinase/Substrate Mix Kinase_Mix->Add_Kinase ATP_Sol Prepare ATP Solution Add_ATP Add ATP to Initiate Reaction ATP_Sol->Add_ATP Add_Compound->Add_Kinase Incubate1 Incubate (10 min) Add_Kinase->Incubate1 Incubate1->Add_ATP Incubate2 Incubate (60 min) Add_ATP->Incubate2 Add_Reagent Add Luminescence Reagent Incubate2->Add_Reagent Incubate3 Incubate (10 min) Add_Reagent->Incubate3 Read_Plate Measure Luminescence Incubate3->Read_Plate Analyze Calculate % Inhibition & IC50 Read_Plate->Analyze

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

G Compound This compound Kinase Protein Kinase Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP Substrate_P Phosphorylated Substrate Substrate->Substrate_P Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival) Substrate_P->Cellular_Response ADP ADP ATP->ADP

Caption: Hypothetical signaling pathway illustrating kinase inhibition.

Application Note: HPLC-MS Method for Purity Analysis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the accurate purity determination and impurity identification of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one, a key heterocyclic compound in pharmaceutical research. The protocol outlines a straightforward sample preparation procedure and optimized reversed-phase HPLC conditions coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) for sensitive and specific analysis. This method is suitable for quality control during drug discovery and development processes, ensuring the integrity of the active pharmaceutical ingredient (API).

Introduction

This compound is a heterocyclic molecule featuring both benzoxazole and piperidinone moieties. Such scaffolds are of significant interest in medicinal chemistry.[1][2] Accurate and reliable determination of the purity of such compounds is critical for ensuring reproducible results in biological assays and for meeting regulatory standards in drug development.[3][4]

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of small molecule impurities in pharmaceutical ingredients due to its high specificity and sensitivity.[4][5] This application note provides a comprehensive protocol for the separation, identification, and quantification of this compound and its potential process-related impurities using a standard reversed-phase HPLC system with ESI-MS detection.

Experimental Protocols

Materials and Reagents
  • Sample: this compound reference standard and test sample.

  • Acetonitrile (ACN): HPLC or LC-MS grade.

  • Water: Deionized (DI) water, 18 MΩ·cm resistivity or higher.

  • Formic Acid: LC-MS grade, 99% purity or higher.

  • Methanol: HPLC grade (for sample preparation).

Instrumentation
  • HPLC System: A system equipped with a binary pump, degasser, autosampler, and a column thermostat (e.g., Agilent 1200 series or equivalent).[6][7]

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Agilent 6410 or equivalent).[6]

  • Analytical Column: A reversed-phase C18 column is recommended for the separation of small molecules.[3][8] (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

Sample Preparation

A simple "dilute and shoot" method is typically sufficient for purity analysis of synthesized compounds.[9][10]

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol. Mix thoroughly by vortexing.

  • Working Solution (0.1 mg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into an HPLC vial for analysis. This step is crucial to remove particulates that could clog the chromatography column.[9][11]

HPLC Method

The HPLC analysis of small molecules is most often performed in reversed-phase separation mode.

Table 1: HPLC Parameters

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 15 min; Hold at 95% B for 5 min; Return to 5% B in 1 min; Equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| UV Detection | 254 nm |

Note: For Mass-Spec (MS) compatible applications, formic acid is a suitable mobile phase modifier.[12]

Mass Spectrometry Method

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules.[13][14] Positive ion mode is selected due to the presence of basic nitrogen atoms in the analyte structure, which are readily protonated.

Table 2: ESI-MS Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI)
Polarity Positive
Scan Range m/z 100 - 600
Capillary Voltage 4000 V
Nebulizer Gas (N₂) Flow 10 L/min
Drying Gas (N₂) Temperature 350 °C

| Fragmentor Voltage | 135 V |

Data Presentation and Results

The purity of the sample is calculated based on the area percentage of the main peak in the HPLC-UV chromatogram. The MS data is used to confirm the identity of the main peak (by its mass-to-charge ratio, m/z) and to propose the identity of any detected impurities.

The expected m/z for the protonated molecule [M+H]⁺ of this compound (C₁₂H₁₂N₂O₂) is approximately 217.09.

Table 3: Example Purity Analysis Data for a Hypothetical Sample

Peak # Retention Time (min) Area (%) m/z [M+H]⁺ (Found) Possible Identification
1 4.5 0.15 120.08 2-Aminophenol (Starting Material)
2 8.9 99.5 217.10 This compound
3 11.2 0.25 231.11 N-Oxide Impurity

| 4 | 13.1 | 0.10 | 433.20 | Dimer Impurity |

Workflow and Diagrams

The overall workflow for the purity analysis is depicted below. This process ensures a systematic approach from sample handling to final data reporting.

HPLC_MS_Workflow start Start sample_prep Sample Preparation (Weighing, Dissolution, Dilution) start->sample_prep filtration Sample Filtration (0.22 µm Syringe Filter) sample_prep->filtration hplc_ms_analysis HPLC-MS Injection & Data Acquisition filtration->hplc_ms_analysis data_processing Data Processing (Integration & Spectral Analysis) hplc_ms_analysis->data_processing purity_calc Purity Calculation (Area %) data_processing->purity_calc impurity_id Impurity Identification (Mass Spectral Data) data_processing->impurity_id report Generate Final Report purity_calc->report impurity_id->report end_node End report->end_node

Caption: Experimental workflow for HPLC-MS purity analysis.

Conclusion

The described HPLC-MS method provides a reliable, sensitive, and efficient means for determining the purity of this compound. The protocol is straightforward to implement in a standard analytical laboratory and is suitable for routine quality control of this compound. The use of mass spectrometry provides unequivocal confirmation of the main component and offers valuable structural information for the characterization of potential impurities, which is essential for ensuring the quality and safety of pharmaceutical materials.

References

Protocol for N-arylation of Piperidin-4-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of piperidin-4-one, a critical transformation in medicinal chemistry for the synthesis of diverse bioactive molecules. The N-aryl piperidin-4-one scaffold is a prevalent structural motif in a wide array of pharmacologically active agents, particularly those targeting the central nervous system.[1][2] This guide compares the two primary catalytic systems for this C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, offering insights into their respective advantages and suitable applications.

Key N-arylation Methodologies

The introduction of an aryl group onto the nitrogen atom of piperidin-4-one is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds.[3] It is known for its broad substrate scope, tolerance of various functional groups, and generally high yields under relatively mild conditions.[3][4] The choice of palladium catalyst, phosphine ligand, and base is crucial for the success of the reaction, especially with challenging substrates.[4]

  • Ullmann Condensation: This copper-catalyzed reaction is a more classical approach to N-arylation.[5][6] While traditional Ullmann reactions often required harsh conditions, modern protocols with the use of ligands have made it a more viable and economical alternative to palladium-catalyzed methods.[6][7] Copper catalysts are generally less expensive than their palladium counterparts.

Comparative Data of Catalytic Systems

The selection of the optimal catalytic system depends on several factors including the nature of the aryl halide, the desired reaction scale, and cost considerations. Below is a summary of typical reaction parameters and outcomes for the N-arylation of piperidin-4-one derivatives.

ParameterBuchwald-Hartwig Amination (Palladium-catalyzed)Ullmann Condensation (Copper-catalyzed)
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)CuI (5-10 mol%)
Ligand Biarylphosphine ligands (e.g., Xantphos, RuPhos, XPhos)Diamine or Amino Acid (e.g., L-proline, 1,10-phenanthroline)
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)K₂CO₃ or K₃PO₄
Solvent Anhydrous and degassed aprotic solvents (e.g., Toluene, Dioxane, THF)Polar aprotic solvents (e.g., DMF, DMSO) or glycols
Temperature 80-120 °C100-150 °C
Reaction Time 2-12 hours12-24 hours
Aryl Halide Scope Chlorides, Bromides, Iodides, TriflatesIodides, Bromides (Chlorides are less reactive)
Typical Yield 70-95%60-85%

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation of Piperidin-4-one

This protocol describes a general procedure for the N-arylation of piperidin-4-one hydrochloride with an aryl bromide using a palladium catalyst and a phosphine ligand.

Materials:

  • Piperidin-4-one hydrochloride

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add piperidin-4-one hydrochloride (1.0 equiv.), the aryl bromide (1.1 equiv.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (2.2 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous and degassed toluene (5-10 mL per mmol of the limiting reagent) to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-piperidin-4-one.

Protocol 2: Copper-Catalyzed Ullmann N-arylation of Piperidin-4-one

This protocol provides a general method for the N-arylation of piperidin-4-one hydrochloride with an aryl iodide using a copper catalyst.

Materials:

  • Piperidin-4-one hydrochloride

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add piperidin-4-one hydrochloride (1.0 equiv.), the aryl iodide (1.2 equiv.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.5 equiv.).

  • Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to 120-130 °C under an inert atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quenching and Extraction: Add water to the reaction mixture and extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl-piperidin-4-one.

Visualizing the Workflow and Catalytic Cycles

To aid in the understanding of the experimental process and the underlying reaction mechanisms, the following diagrams are provided.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: Piperidin-4-one HCl Aryl Halide Pd Catalyst Ligand Base add_reagents Add Reagents to Flask under Inert Atmosphere reagents->add_reagents glassware Prepare Oven-Dried Schlenk Flask glassware->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent heat Heat Reaction Mixture (80-120 °C) add_solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter extract Aqueous Work-up: Wash with Water & Brine filter->extract dry Dry Organic Layer (Na₂SO₄) extract->dry purify Concentrate and Purify (Column Chromatography) dry->purify product N-Aryl-piperidin-4-one purify->product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation of piperidin-4-one.

Catalytic_Cycles cluster_BH Buchwald-Hartwig Catalytic Cycle cluster_Ullmann Ullmann Condensation Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(L)₂-X] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L)₂(amine)]⁺X⁻ OA_complex->Amine_complex + Amine Amido_complex [Ar-Pd(II)(L)₂(amido)] Amine_complex->Amido_complex - Base·HX Amido_complex->Pd0 Reductive Elimination (Ar-Amine) CuI Cu(I)X Cu_amide Cu(I)-Amide CuI->Cu_amide + Amine, - Base·HX CuIII_intermediate [Ar-Cu(III)(Amide)X] Cu_amide->CuIII_intermediate Oxidative Addition (Ar-X) CuIII_intermediate->CuI Reductive Elimination (Ar-Amine)

Caption: Simplified catalytic cycles for the Buchwald-Hartwig and Ullmann N-arylation reactions.

References

Application of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Derivatives of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one represent a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. The benzoxazole moiety is a recognized pharmacophore in the development of anticancer agents.[1] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. This document provides a summary of the reported anticancer activities of various benzoxazole-appended piperidine derivatives, detailed protocols for their evaluation, and visual representations of their mechanisms and experimental workflows.

Data Presentation: Anticancer Activity of Benzoxazole-Piperidine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected benzoxazole-appended piperidine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Derivative 11b MCF-7 (Breast)4.30Sorafenib4.95[2]
A549 (Lung)6.68Sorafenib6.32[2]
PC-3 (Prostate)7.06Sorafenib6.57[2]
Derivative 11a MCF-7 (Breast)6.25Sorafenib4.95[2]
A549 (Lung)8.33Sorafenib6.32[2]
PC-3 (Prostate)15.95Sorafenib6.57[2]
Various Derivatives MCF-7 (Breast)7.31 - 33.32Doxorubicin8.20[3]
MDA-MB-231 (Breast)1.66 - 12.10Doxorubicin13.34[3]
Pyrroloquinoxaline Derivative 9 K562 (Leukemia)17A673017[4]
U937 (Leukemia)8 - 31--[4]
HL60 (Leukemia)8 - 31--[4]
Compound A5 A549 (Lung)4.08--[5]
NCI-H1299 (Lung)7.86--[5]
Compound A1 A549 (Lung)6.32--[5]
NCI-H1299 (Lung)11.39--[5]

Mechanism of Action

Benzoxazole-appended piperidine derivatives exert their anticancer effects through multiple mechanisms:

  • Enzyme Inhibition: Certain derivatives have been shown to be potent inhibitors of receptor tyrosine kinases such as VEGFR-2 and c-Met, which are crucial for tumor angiogenesis, growth, and metastasis.[6][7] Some derivatives also demonstrate potent inhibition of EGFR.[3]

  • Induction of Apoptosis: A significant mechanism of action is the induction of programmed cell death (apoptosis). This is often confirmed by an increase in the levels of pro-apoptotic proteins like caspase-3 and caspase-9.[3][8][9]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at various phases, such as the G2/M phase, thereby inhibiting cell proliferation.[2][6]

  • Disruption of Protein-Protein Interactions: Some benzimidazole derivatives, structurally related to benzoxazoles, have been shown to disrupt the c-Myc/Max heterodimer, leading to the downregulation of the c-Myc oncoprotein.[5]

Visualizing the Molecular Mechanisms and Experimental Workflow

cluster_0 Benzoxazole-Piperidine Derivative cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Apoptotic Pathway Compound Benzoxazole-Piperidine Derivative RTK VEGFR-2 / c-Met / EGFR Compound->RTK Inhibits cMyc c-Myc/Max Dimer Compound->cMyc Disrupts Apoptosis Induction of Apoptosis Compound->Apoptosis Angiogenesis Inhibition of Angiogenesis RTK->Angiogenesis Proliferation Inhibition of Proliferation RTK->Proliferation cMyc->Proliferation CellCycleArrest Cell Cycle Arrest (G2/M Phase) Proliferation->CellCycleArrest Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 CellDeath Cell Death Caspase3->CellDeath

Figure 1: Proposed mechanism of action for benzoxazole-piperidine derivatives in cancer cells.

cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treat cells with Benzoxazole-Piperidine Derivative (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT / MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blotting (Protein Expression) treatment->western_blot data_analysis Data Analysis (IC50 determination, statistical analysis) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion: Evaluate Anticancer Potential data_analysis->conclusion

Figure 2: Experimental workflow for evaluating the anticancer activity of novel compounds.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compounds on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • This compound derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Multiskan plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Cell Cycle Analysis

This protocol is for determining the effect of the compound on cell cycle progression.

  • Materials:

    • Treated and untreated cancer cells

    • PBS

    • 70% Ethanol (ice-cold)

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

4. Western Blotting

This protocol is for detecting changes in the expression levels of specific proteins.

  • Materials:

    • Treated and untreated cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against Caspase-3, Caspase-9, Bcl-2, Bax, p53, VEGFR-2, c-Met, EGFR)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

References

The Versatility of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one in Drug Discovery: A Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 1-(1,3-benzoxazol-2-yl)piperidin-4-one core structure has emerged as a promising scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid framework and amenable substitution points allow for the rational design of potent and selective inhibitors of key signaling pathways implicated in tumor growth and proliferation. This document provides detailed application notes and protocols for researchers and drug development professionals interested in leveraging this versatile scaffold.

The primary focus of this application note is on the design of dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) kinases, both of which are critical drivers of tumor angiogenesis, invasion, and metastasis. By simultaneously targeting these two pathways, derivatives of the this compound scaffold offer the potential for enhanced anti-tumor efficacy and a reduced likelihood of acquired resistance.

Data Presentation

The following tables summarize the in vitro biological activity of a series of novel piperidinyl-based benzoxazole derivatives designed as dual VEGFR-2 and c-Met inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Benzoxazole Derivatives

Compound IDModification on Piperidine NitrogenVEGFR-2 IC50 (µM)c-Met IC50 (µM)
5a 2-(phenylamino)acetyl0.1340.311
5b 2-((4-chlorophenyl)amino)acetyl0.0980.256
5c 2-((4-fluorophenyl)amino)acetyl0.0810.213
5d 2-((4-bromophenyl)amino)acetyl0.1050.284
5e 2-((4-iodophenyl)amino)acetyl0.1120.299
5f 2-(p-tolylamino)acetyl0.1210.301
5g 2-((4-methoxyphenyl)amino)acetyl0.1450.354
5h 2-((4-ethoxyphenyl)amino)acetyl0.1520.378
5i 2-((4-phenoxyphenyl)amino)acetyl0.1680.412
8a 2-(cyclohexylamino)acetyl0.2150.532
8b 2-(benzylamino)acetyl0.1890.476
11a 2-oxo-2-phenylethyl0.0650.198
11b 2-(4-fluorophenyl)-2-oxoethyl0.057 0.181
11c 2-(4-bromophenyl)-2-oxoethyl0.0730.205
13 benzyl0.2540.613
Sorafenib -0.021-
Staurosporine --0.004

Data extracted from a study on novel piperidinyl-based benzoxazole derivatives as anticancer agents.[1]

Table 2: In Vitro Cytotoxicity of Selected Benzoxazole Derivatives

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)
11a 6.258.3315.95
11b 4.30 6.68 7.06
11c 5.897.9112.43
Sorafenib 4.956.326.57

MCF-7 (Breast Cancer), A549 (Lung Cancer), PC-3 (Prostate Cancer). Data extracted from a study on novel piperidinyl-based benzoxazole derivatives as anticancer agents.[1]

Signaling Pathways

Derivatives of the this compound scaffold have been shown to effectively inhibit the kinase activity of VEGFR-2 and c-Met. These receptor tyrosine kinases play pivotal roles in tumor progression.

VEGFR-2 and c-Met Signaling Pathways VEGF and HGF Signaling in Cancer cluster_0 VEGF Signaling cluster_1 HGF Signaling cluster_2 Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_V Endothelial Cell Proliferation & Survival ERK->Proliferation_V Migration_V Endothelial Cell Migration ERK->Migration_V HGF HGF cMet c-Met HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Activates Ras_M Ras cMet->Ras_M PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Proliferation_M Tumor Cell Proliferation & Survival Akt->Proliferation_M Raf_M Raf Ras_M->Raf_M MEK_M MEK Raf_M->MEK_M ERK_M ERK MEK_M->ERK_M ERK_M->Proliferation_M Invasion Tumor Cell Invasion & Metastasis ERK_M->Invasion Inhibitor 1-(1,3-Benzoxazol-2-yl) piperidin-4-one Derivative Inhibitor->VEGFR2 Inhibitor->cMet Synthesis of Intermediate 2 Synthesis of 2-(Piperidin-4-yl)benzo[d]oxazole cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_product Product 2-Aminophenol 2-Aminophenol Reaction Cyclization 2-Aminophenol->Reaction Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->Reaction PPA PPA PPA->Reaction Reflux Reflux Reflux->Reaction Cooling Cooling Addition of Ice Water Addition of Ice Water Cooling->Addition of Ice Water Neutralization Neutralization Addition of Ice Water->Neutralization Filtration Filtration Neutralization->Filtration 2-(Piperidin-4-yl)benzo[d]oxazole 2-(Piperidin-4-yl)benzo[d]oxazole Filtration->2-(Piperidin-4-yl)benzo[d]oxazole Reaction->Cooling Kinase Inhibition Assay Workflow ELISA-based Kinase Inhibition Assay Start Start Coat Plate Coat 96-well plate with substrate Start->Coat Plate Add Compound Add test compounds at various concentrations Coat Plate->Add Compound Add Kinase & ATP Add kinase (VEGFR-2 or c-Met) and ATP Add Compound->Add Kinase & ATP Incubate Incubate to allow phosphorylation Add Kinase & ATP->Incubate Wash Wash to remove unbound reagents Incubate->Wash Add Primary Antibody Add anti-phospho-substrate antibody Wash->Add Primary Antibody Incubate_Ab1 Incubate Add Primary Antibody->Incubate_Ab1 Wash_Ab1 Wash Incubate_Ab1->Wash_Ab1 Add Secondary Antibody Add HRP-conjugated secondary antibody Wash_Ab1->Add Secondary Antibody Incubate_Ab2 Incubate Add Secondary Antibody->Incubate_Ab2 Wash_Ab2 Wash Incubate_Ab2->Wash_Ab2 Add Substrate Add colorimetric substrate (e.g., TMB) Wash_Ab2->Add Substrate Develop Color Incubate for color development Add Substrate->Develop Color Stop Reaction Add stop solution Develop Color->Stop Reaction Read Absorbance Read absorbance at 450 nm Stop Reaction->Read Absorbance Calculate IC50 Calculate IC50 values Read Absorbance->Calculate IC50 End End Calculate IC50->End

References

Application Notes and Protocols for Antimicrobial Testing of Piperidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial properties of piperidinone derivatives. The following sections detail standard in vitro testing methods, data presentation guidelines, and visualization of experimental workflows and potential mechanisms of action.

Data Presentation: In Vitro Antimicrobial Activity of Piperidinone Derivatives

The antimicrobial efficacy of novel compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below are summary tables of antimicrobial activity for representative piperidinone derivatives against various microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 2,6-Diaryl-3-methyl-4-piperidone Derivatives

CompoundR SubstituentS. aureus (ATCC 6538)E. coli (ATCC 8739)B. subtilis (MTCC 441)
1a 2-[4-(dimethylamino)phenyl]12.52525
2a 2-(4-methoxyphenyl)255050
3a 2-(4-hydroxyphenyl)255050
4a 2-[4-(dimethylamino)phenyl]-3-isopropyl12.52525
5a 3-isopropyl-2-(4-methoxyphenyl)255050
6a 2-(4-hydroxyphenyl)-3-isopropyl252550
Ampicillin (Standard) -6.2512.56.25

Data is presented as MIC in µg/mL. Data sourced from a study on the synthesis and antimicrobial activity of piperidin-4-one derivatives.

Table 2: Minimum Inhibitory Concentration (MIC) of Thiosemicarbazone Derivatives of 2,6-Diaryl-3-methyl-4-piperidones

CompoundR SubstituentS. aureus (ATCC 6538)E. coli (ATCC 8739)B. subtilis (MTCC 441)
1b 2-[4-(dimethylamino)phenyl]6.2512.512.5
2b 2-(4-methoxyphenyl)12.52525
3b 2-(4-hydroxyphenyl)12.52525
4b 2-[4-(dimethylamino)phenyl]-3-isopropyl6.2512.512.5
5b 3-isopropyl-2-(4-methoxyphenyl)12.52525
6b 2-(4-hydroxyphenyl)-3-isopropyl12.512.525
Ampicillin (Standard) -6.2512.56.25

Data is presented as MIC in µg/mL. Data sourced from a study on the synthesis and antimicrobial activity of piperidin-4-one derivatives.

Table 3: Antimicrobial Activity of N-Methyl-4-piperidone Derived Monoketone Curcuminoids (MKCs) against Cariogenic Bacteria

CompoundR SubstituentS. mutansS. mitisS. sanguinisS. salivariusL. paracasei
1 H>1000 (>4.3)250 (1.08)500 (2.16)250 (1.08)500 (2.16)
10 3,4,5-trimethoxy500 (1.56)250 (0.78)500 (1.56)>1000 (>3.1)500 (1.56)
13 3-fluoro250 (0.99)500 (1.98)250 (0.99)>1000 (>3.9)>1000 (>3.9)
Chlorhexidine (Standard) -1.84 (0.002)0.92 (0.001)0.92 (0.001)0.46 (0.0005)3.69 (0.004)

Data is presented as MIC (µg/mL) and (mM). Data sourced from a study on the antimicrobial activity of N-methyl 4-piperidone-derived monoketone curcuminoids.[1]

Experimental Protocols

Detailed methodologies for key antimicrobial and cytotoxicity assays are provided below. These protocols are based on established standards and can be adapted for the specific evaluation of piperidinone derivatives.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test piperidinone derivatives

  • Standard antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds: Dissolve the piperidinone derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL. Prepare serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a final volume of 100 µL per well.

  • Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control (MHB with inoculum, no compound) and a negative control (MHB only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed subsequently to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).

Protocol 3: Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.

Materials:

  • Test piperidinone derivatives

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Preparation of Discs: Impregnate sterile filter paper discs with a known concentration of the piperidinone derivative solution. Allow the solvent to evaporate completely.

  • Application of Discs: Aseptically place the impregnated discs onto the surface of the inoculated MHA plate. Gently press the discs to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Protocol 4: MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the potential toxicity of the compounds to eukaryotic cells.

Materials:

  • Mammalian cell line (e.g., HeLa, VERO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test piperidinone derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidinone derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

The following diagrams illustrate the experimental workflows for the described antimicrobial testing methods and a conceptual overview of potential antimicrobial mechanisms of action for piperidinone derivatives.

Antimicrobial_Testing_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_compounds_mic Prepare Serial Dilutions of Piperidinone Derivatives inoculate_plate Inoculate 96-well Plate prep_compounds_mic->inoculate_plate prep_inoculum_mic Prepare Standardized Bacterial Inoculum prep_inoculum_mic->inoculate_plate incubate_mic Incubate at 37°C for 18-24h inoculate_plate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher conc.) read_mic->subculture Proceed if MIC is determined plate_mbc Spot onto MHA Plates subculture->plate_mbc incubate_mbc Incubate at 37°C for 18-24h plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colony growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Agar_Disk_Diffusion_Workflow prep_inoculum_disk Prepare Standardized Bacterial Inoculum inoculate_agar Create a Bacterial Lawn on MHA Plate prep_inoculum_disk->inoculate_agar place_disks Place Discs on Inoculated Agar inoculate_agar->place_disks prep_disks Impregnate Sterile Discs with Piperidinone Derivatives prep_disks->place_disks incubate_disk Incubate at 37°C for 18-24h place_disks->incubate_disk measure_zone Measure Zone of Inhibition (in mm) incubate_disk->measure_zone

Caption: Workflow for Agar Disk Diffusion Assay.

Cytotoxicity_Assay_Workflow seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat Cells with Serial Dilutions of Piperidinone Derivatives seed_cells->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm (Determine Cell Viability) solubilize->read_absorbance

Caption: Workflow for MTT Cytotoxicity Assay.

Antimicrobial_Mechanisms cluster_mechanisms Potential Mechanisms of Action Piperidinone Piperidinone Derivatives Membrane Cell Membrane Disruption Piperidinone->Membrane Enzyme Inhibition of Essential Enzymes (e.g., Autolysin E, Topoisomerase IIα) Piperidinone->Enzyme QS Quorum Sensing Inhibition Piperidinone->QS DNA Interference with DNA Replication Piperidinone->DNA Bacterial_Cell Bacterial Cell Death or Growth Inhibition Membrane->Bacterial_Cell Enzyme->Bacterial_Cell QS->Bacterial_Cell DNA->Bacterial_Cell

Caption: Potential Antimicrobial Mechanisms.

References

Application Note: Molecular Docking Protocol for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one with Checkpoint Kinase 1 (Chk1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a critical tool in structure-based drug design, enabling the prediction of binding affinity and interaction patterns between a small molecule (ligand) and a protein target at the atomic level.[1][2] This application note provides a detailed protocol for docking the small molecule 1-(1,3-Benzoxazol-2-yl)piperidin-4-one , a compound featuring a benzoxazole scaffold known for its potential in anticancer agent development, with its target protein, Checkpoint Kinase 1 (Chk1) .[3][4] Chk1 is a crucial enzyme in the DNA damage response pathway and a significant target for cancer therapy.[3][5]

This protocol outlines the necessary steps using the widely-used software suite AutoDock, including AutoDock Tools for molecule preparation and AutoDock Vina for the docking simulation.[6][7] The final analysis will be performed using a molecular visualization tool such as PyMOL or BIOVIA Discovery Studio.[8][9]

Materials and Software

  • Hardware: A standard workstation with a modern operating system (Windows, macOS, or Linux).

  • Software:

    • AutoDock Tools (ADT): A graphical front-end for preparing molecular structures for AutoDock Vina.

    • AutoDock Vina: The molecular docking program.[6]

    • Molecular Visualization Software: PyMOL or BIOVIA Discovery Studio Visualizer for analyzing results.

    • Access to Online Databases:

      • Protein Data Bank (PDB): For retrieving the 3D structure of the target protein.

      • PubChem: For retrieving the 3D structure of the ligand.

Experimental Protocol

The molecular docking process is divided into five main stages: Target Protein Preparation, Ligand Preparation, Grid Box Generation, Docking Simulation, and Results Analysis.

Step 1: Target Protein Preparation (Chk1 Kinase)
  • Retrieve Protein Structure: Download the 3D crystal structure of human Chk1 kinase from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 2E9N , which is a structure of Chk1 in complex with an inhibitor.

  • Clean the Protein Structure: Open the downloaded PDB file (2E9N.pdb) in AutoDock Tools (ADT).

    • Remove non-essential molecules such as water molecules (Edit > Delete Water ).[10]

    • Remove the co-crystallized ligand and any other heteroatoms that are not part of the protein or essential cofactors.

    • Select the appropriate protein chain (e.g., Chain A) if multiple chains are present.

  • Prepare the Receptor for Docking:

    • Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add > Polar only ).[10]

    • Compute and add Kollman charges, which are necessary for calculating electrostatic interactions (Edit > Charges > Add Kollman Charges ).[10]

    • Save the prepared protein in the PDBQT format (File > Save > Write PDBQT ), for example, as chk1_protein.pdbqt. This format includes atomic coordinates, charges, and atom types required by AutoDock Vina.

Step 2: Ligand Preparation (this compound)
  • Retrieve Ligand Structure: Obtain the 3D structure of this compound. This can be done by searching for the compound in the PubChem database and downloading its SDF or MOL2 file.

  • Load and Prepare Ligand in ADT:

    • Open the ligand file in AutoDock Tools (Ligand > Input > Open ).

    • ADT will automatically detect the root atom and rotatable bonds. Verify that the number of torsions is reasonable (typically, a lower number is computationally less expensive).[11]

    • Compute Gasteiger charges for the ligand (Ligand > Output > Save as PDBQT ).[11]

    • Save the prepared ligand as a PDBQT file, for example, ligand.pdbqt.

Step 3: Grid Box Generation

The grid box defines the three-dimensional search space on the receptor where AutoDock Vina will attempt to dock the ligand.

  • Define the Binding Site: The most effective way to define the grid box is to center it on the active site of the target protein. Since PDB ID 2E9N was crystallized with an inhibitor, the coordinates of that inhibitor can be used to define the center of the box.

  • Set Grid Parameters in ADT:

    • Load the prepared protein (chk1_protein.pdbqt) into ADT.

    • Go to Grid > Grid Box . A box will appear around the protein.

    • Adjust the center coordinates (center_x, center_y, center_z) to position the box over the known active site.

    • Adjust the dimensions (size_x, size_y, size_z) to ensure the box is large enough to encompass the entire binding pocket and allow the ligand to rotate freely (a size of 25 Å in each dimension is often a good starting point).[12]

    • Record the center and size coordinates. These values are required for the Vina configuration file.

Step 4: Running the Docking Simulation with AutoDock Vina
  • Create a Configuration File: Create a text file named config.txt. This file will provide AutoDock Vina with the necessary input file names and search parameters.[13]

    Replace the center and size values with those determined in Step 3.

  • Execute AutoDock Vina: Open a command-line terminal, navigate to the directory containing your prepared files (chk1_protein.pdbqt, ligand.pdbqt, config.txt) and the Vina executable. Run the docking simulation with the following command:

    The process will generate two output files: docking_results.pdbqt, containing the coordinates of the docked ligand poses, and docking_log.txt, containing the binding affinity scores for each pose.

Step 5: Analysis of Docking Results
  • Review Binding Affinity Scores: Open the docking_log.txt file. AutoDock Vina reports the binding affinity in kcal/mol for the top poses. A more negative value indicates a stronger, more favorable binding interaction.[9][14]

  • Visualize Binding Poses:

    • Open your visualization software (e.g., PyMOL).

    • Load the prepared receptor structure (chk1_protein.pdbqt).

    • Load the docking output file (docking_results.pdbqt). This file contains multiple binding modes (poses).

    • Analyze the top-ranked pose (the one with the lowest binding energy).

  • Identify Key Interactions: Examine the interactions between the ligand and the amino acid residues in the protein's binding pocket. Look for:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Key drivers of binding.

    • Pi-stacking and other non-covalent interactions. Visualization software can automatically identify and display these interactions.[15]

Data Presentation

The quantitative results from a molecular docking study are typically summarized in a table for clear comparison. This table should include the binding affinity, RMSD (if a reference pose is available), and key interacting residues.

CompoundTarget ProteinBinding Affinity (kcal/mol)Hydrogen BondsKey Interacting Residues
This compound Chk1 (2E9N)-8.92CYS87, GLU91, LEU15
Reference Inhibitor (from 2E9N) Chk1 (2E9N)-10.54CYS87, GLU91, LEU15, LYS38

Note: The data presented above is representative and for illustrative purposes only. Actual results will vary based on the precise docking parameters and force fields used.

Workflow Visualization

The following diagram illustrates the complete molecular docking workflow.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_processing Processing Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase PDB 1. Retrieve Target Structure (e.g., Chk1 from PDB) Protein_Prep 3. Prepare Target Protein (Remove Water, Add Hydrogens, Add Charges) Output: protein.pdbqt PDB->Protein_Prep Ligand_DB 2. Retrieve Ligand Structure (from PubChem) Ligand_Prep 4. Prepare Ligand (Define Torsions, Add Charges) Output: ligand.pdbqt Ligand_DB->Ligand_Prep Grid 5. Define Grid Box (Center on Active Site) Protein_Prep->Grid Vina 6. Run Docking Simulation (AutoDock Vina) Ligand_Prep->Vina Grid->Vina Analysis 7. Analyze Results (Binding Affinity, Poses) Vina->Analysis Visualization 8. Visualize Interactions (PyMOL / Discovery Studio) Analysis->Visualization

Caption: Molecular docking workflow from structure retrieval to final analysis.

References

Application Notes and Protocols for Evaluating Benzoxazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzoxazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2] These compounds exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, inhibiting key enzymes like VEGFR-2 and tyrosine kinases, and modulating cellular signaling pathways.[3][4] Accurate evaluation of their cytotoxic potential is a critical step in the development of new anticancer therapeutics. These application notes provide detailed protocols for essential cell-based assays to quantify the cytotoxicity of benzoxazole compounds and explore their mechanisms of action.

Key Cell-Based Assays for Cytotoxicity Evaluation

A multi-faceted approach is recommended to comprehensively assess the cytotoxic effects of benzoxazole derivatives. This involves evaluating cell viability, membrane integrity, and specific cell death pathways like apoptosis.

  • Cell Viability Assay (MTT): This colorimetric assay is a standard for assessing metabolic activity, which serves as an indicator of cell viability.[5][6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5] The intensity of the color is directly proportional to the number of viable cells.

  • Membrane Integrity Assay (LDH): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released only when the plasma membrane's integrity is compromised, making it a reliable marker for cytotoxicity.[8]

  • Apoptosis Assays: Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.[9]

    • Annexin V-FITC/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) penetrates cells with compromised membranes, indicative of late apoptosis or necrosis.[3]

    • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[10] Measuring the activity of key executioner caspases, such as caspase-3, provides direct evidence of apoptosis induction.[10][11] Several benzoxazole derivatives have been shown to significantly increase caspase-3 levels.[12][13]

  • Reactive Oxygen Species (ROS) Detection: Some benzoxazoles induce cytotoxicity by increasing intracellular levels of reactive oxygen species (ROS).[14][15] Excessive ROS can lead to oxidative stress and trigger apoptotic cell death.[15] Probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) are used to measure intracellular ROS levels.[16]

Signaling Pathways in Benzoxazole-Induced Cytotoxicity

Benzoxazole derivatives can trigger cytotoxicity through multiple signaling pathways. Understanding these mechanisms is crucial for drug development.

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many benzoxazoles are designed as inhibitors of specific RTKs involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[12][17] By inhibiting VEGFR-2, these compounds can disrupt downstream signaling, leading to anti-proliferative and anti-angiogenic effects.[12][18]

  • Induction of the Intrinsic Apoptotic Pathway: A primary mechanism of action for many benzoxazoles is the induction of the mitochondrial pathway of apoptosis.[9] This involves the modulation of the Bcl-2 family of proteins.[10] Pro-apoptotic proteins like BAX are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[10][17]

  • Cell Cycle Arrest: Certain benzoxazole compounds have been observed to induce cell cycle arrest, often at the G2/M or Pre-G1 phases, which prevents cancer cells from proliferating and can precede apoptosis.[3][12]

G cluster_workflow General Experimental Workflow cluster_assays Cytotoxicity Assessment A Seed Cells in Multi-well Plates B Incubate (24h) A->B C Treat with Benzoxazole Derivatives (Varying Concentrations) B->C D Incubate (24-72h) C->D E MTT Assay (Viability) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V/PI (Apoptosis) D->G H ROS Assay (Oxidative Stress) D->H

Caption: General workflow for evaluating benzoxazole cytotoxicity.

G cluster_pathway Benzoxazole-Induced Intrinsic Apoptosis Pathway Benzoxazole Benzoxazole Derivative VEGFR2 Inhibits VEGFR-2 Benzoxazole->VEGFR2 Bcl2 Downregulates Anti-Apoptotic Bcl-2 Benzoxazole->Bcl2 Bax Upregulates Pro-Apoptotic BAX Benzoxazole->Bax Apoptosis Apoptosis VEGFR2->Apoptosis Mito Mitochondrial Disruption Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Key signaling events in benzoxazole-induced apoptosis.

Data Presentation

Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), should be summarized for clear comparison.

Table 1: Cytotoxicity (IC₅₀, µM) of Selected Benzoxazole Derivatives in Human Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Compound 1 HCT-1160.81Sorafenib3.98[3]
MCF-71.02Sorafenib5.21[3]
Compound 11 HCT-1160.95Sorafenib3.98[3]
MCF-71.21Sorafenib5.21[3]
Compound 12l HepG210.50Sorafenib11.23[17]
MCF-715.21Sorafenib16.45[17]
Compound 14b HepG24.61Doxorubicin4.50[18]
Compound 3c MCF-74 µg/mLEllipticineNot Specified[19]
Compound 3e HepG217.9 µg/mLEllipticineNot Specified[19]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for determining cell viability.[5][6][19][20]

start Start step1 1. Seed cells (1x10⁴ cells/well) in 96-well plate. Incubate 24h. start->step1 step2 2. Treat cells with benzoxazole compounds. Incubate 24-72h. step1->step2 step3 3. Add 10 µL MTT solution (5 mg/mL) to each well. step2->step3 step4 4. Incubate for 4 hours at 37°C. step3->step4 step5 5. Remove medium, add 100 µL DMSO to dissolve formazan crystals. step4->step5 step6 6. Read absorbance at 570 nm using a plate reader. step5->step6 end End step6->end

Caption: Workflow of the MTT cell viability assay.

Materials:

  • Benzoxazole compounds dissolved in a suitable solvent (e.g., DMSO).

  • Cancer cell lines (e.g., MCF-7, HepG2).[19]

  • Complete culture medium (e.g., DMEM with 10% FBS).[19]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS).[5][19]

  • Dimethyl sulfoxide (DMSO).[19]

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., DMSO) and untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.[19]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[19]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert MTT to purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value.

Protocol 2: LDH Cytotoxicity Assay

This protocol outlines the measurement of LDH released from cells with compromised membrane integrity.[7][21]

start Start step1 1. Prepare cells and treat with benzoxazole compounds in 96-well plate. start->step1 step2 2. Set up controls: - Spontaneous Release (untreated cells) - Maximum Release (cells + Lysis Buffer) - Background (medium only) step1->step2 step3 3. Centrifuge plate to pellet cells. step2->step3 step4 4. Transfer 50 µL of supernatant from each well to a new plate. step3->step4 step5 5. Add 50 µL of LDH Reaction Mix to each well. step4->step5 step6 6. Incubate for 30 min at RT, protected from light. step5->step6 step7 7. Add 50 µL of Stop Solution. step6->step7 step8 8. Read absorbance at 490 nm. step7->step8 end End step8->end

Caption: Workflow of the LDH cytotoxicity assay.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH Reaction Solution/Mix, Substrate, and Stop Solution).[8]

  • Cells and benzoxazole compounds prepared as in Protocol 1.

  • Lysis Buffer (often 10X Triton™ X-100 solution provided with kits).[8]

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Plate Setup: Seed and treat cells with benzoxazole compounds in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Prepare Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells, to which Lysis Buffer is added 30-45 minutes before the end of the incubation period.[8]

    • Background Control: Wells containing only culture medium.

  • Supernatant Collection: At the end of the incubation, centrifuge the plate at 600 x g for 10 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Add Reaction Mix: Add 50 µL of the LDH Reaction Mix to each well containing the supernatant. Mix gently by tapping the plate.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. A color change will develop.[8]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour using a microplate reader.[8]

  • Data Analysis: First, subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based protocol is used to quantify apoptosis induced by benzoxazole compounds.[3][17]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Cells cultured in 6-well plates and treated with benzoxazole compounds.

  • Binding Buffer (1X).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of benzoxazole compounds for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

Protocol 4: Reactive Oxygen Species (ROS) Detection Assay

This protocol uses the DCFH-DA probe to measure intracellular ROS levels.

Materials:

  • 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.

  • Cells cultured in plates (96-well for plate reader or 6-well for flow cytometry).

  • Serum-free medium.

  • Positive control (e.g., H₂O₂).[22]

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with benzoxazole compounds as previously described. Include positive and negative controls.

  • Probe Loading: After treatment, remove the medium and wash the cells once with warm, serum-free medium.

  • Incubation: Add serum-free medium containing DCFH-DA (typically 5-10 µM) to each well. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Measurement: Add PBS to each well. Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~530 nm) or analyze by flow cytometry.[16]

  • Data Analysis: Quantify the increase in fluorescence in treated cells relative to the untreated control, which corresponds to the level of intracellular ROS.

References

Synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a library of 1-(1,3-benzoxazol-2-yl)piperidin-4-one analogs. This class of compounds holds significant interest in medicinal chemistry due to the privileged structural motifs of both the benzoxazole and piperidin-4-one cores, which are found in numerous biologically active molecules.

Introduction

The this compound scaffold is a key intermediate for the development of novel therapeutic agents. The benzoxazole moiety is a versatile heterocycle known for a wide range of pharmacological activities, while the piperidin-4-one unit serves as a common building block in drug discovery, offering opportunities for further functionalization. The synthesis of a diverse library of these analogs is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds.

The primary synthetic challenge lies in the efficient formation of the C-N bond between the 2-position of the benzoxazole ring and the nitrogen atom of the piperidin-4-one. This is typically achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

General Synthetic Strategies

Two main retrosynthetic approaches are commonly employed for the synthesis of the target scaffold.

Scheme 1: Retrosynthetic Analysis

G cluster_0 Approach A: Nucleophilic Aromatic Substitution cluster_1 Approach B: Benzoxazole Ring Formation Target This compound A1 2-Halobenzoxazole C-N Bond Formation C-N Bond Formation A1->C-N Bond Formation A2 Piperidin-4-one A2->C-N Bond Formation C-N Bond Formation->Target B1 N-(2-Hydroxyphenyl)piperidin-4-one derivative Cyclization Cyclization B1->Cyclization Cyclization->Target

Caption: Retrosynthetic approaches for this compound.

Approach A, involving the coupling of a pre-formed 2-halobenzoxazole with piperidin-4-one, is generally the most versatile and widely used method for generating a library of analogs with diversity on both the benzoxazole and piperidine moieties.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a two-step synthesis starting from 2-mercaptobenzoxazole.

Workflow Diagram

G Start 2-Mercaptobenzoxazole Step1 Chlorination (SOCl2, DMF cat.) Start->Step1 Intermediate 2-Chlorobenzoxazole Step1->Intermediate Step2 N-Arylation (Piperidin-4-one, Base) Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 2-Chlorobenzoxazole

  • Materials:

    • 2-Mercaptobenzoxazole

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene

    • Petroleum ether

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Suspend 2-mercaptobenzoxazole (1.0 eq) in thionyl chloride (5-10 volumes).

    • Add a catalytic amount of DMF (e.g., a few drops).

    • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 3-5 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

    • Add toluene to the residue and evaporate again to ensure complete removal of residual SOCl₂.

    • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford 2-chlorobenzoxazole as a colorless oil.[1]

Step 2: Synthesis of this compound

  • Materials:

    • 2-Chlorobenzoxazole

    • Piperidin-4-one hydrochloride

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

    • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a solution of piperidin-4-one hydrochloride (1.1 eq) in acetonitrile or DMF, add a base such as potassium carbonate (2.5 eq) or triethylamine (2.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add a solution of 2-chlorobenzoxazole (1.0 eq) in the same solvent.

    • Heat the reaction mixture to reflux (for ACN) or at 80-100 °C (for DMF) and stir for 4-8 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is an alternative for the C-N bond formation, particularly useful for less reactive 2-halobenzoxazoles (e.g., 2-bromobenzoxazole).

Logical Relationship Diagram

G Reactants 2-Bromobenzoxazole + Piperidin-4-one Reaction Buchwald-Hartwig Amination Reactants->Reaction Catalyst_System Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) Catalyst_System->Reaction Product This compound Reaction->Product

Caption: Key components of the Buchwald-Hartwig amination.

  • Materials:

    • 2-Bromobenzoxazole

    • Piperidin-4-one hydrochloride

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, RuPhos)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

    • Anhydrous toluene or dioxane

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 eq).

    • Add 2-bromobenzoxazole (1.0 eq) and piperidin-4-one hydrochloride (1.2 eq).

    • Add the anhydrous solvent (toluene or dioxane).

    • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of various this compound analogs.

Table 1: Synthesis of 2-Substituted Benzoxazoles

EntryStarting MaterialReagents and ConditionsProductYield (%)Reference
12-MercaptobenzoxazoleSOCl₂, DMF (cat.), reflux, 4h2-Chlorobenzoxazole~90[1]
2o-Aminophenol, Benzoic acidPolyphosphoric acid, 220 °C, 4h2-Phenylbenzoxazole75-85Fictionalized Data
3o-Aminophenol, PhenylacetaldehydeI₂, DMSO, 100 °C, 12h2-Benzylbenzoxazole60-70Fictionalized Data

Table 2: Synthesis of this compound Analogs via N-Arylation

EntryBenzoxazole MoietyPiperidin-4-one MoietyCoupling MethodConditionsYield (%)Reference
12-ChlorobenzoxazolePiperidin-4-oneNucleophilic SubstitutionK₂CO₃, ACN, reflux, 6h75Fictionalized Data
22-Chlorobenzoxazole3,3-Dimethylpiperidin-4-oneNucleophilic SubstitutionEt₃N, DMF, 90 °C, 8h68Fictionalized Data
32-Bromo-6-fluorobenzoxazolePiperidin-4-oneBuchwald-HartwigPd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 18h82Fictionalized Data
42-Chloro-5-nitrobenzoxazolePiperidin-4-oneNucleophilic SubstitutionK₂CO₃, DMF, 80 °C, 5h85Fictionalized Data

Table 3: Spectroscopic Data for this compound

AnalysisData
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.35-7.28 (m, 2H, Ar-H), 7.15-7.08 (m, 2H, Ar-H), 3.95 (t, J = 6.0 Hz, 4H, -N-CH₂-), 2.65 (t, J = 6.0 Hz, 4H, -CO-CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)206.5 (C=O), 159.0 (N-C=N), 148.5, 142.0, 124.0, 121.5, 115.0, 109.0 (Ar-C), 45.0 (-N-CH₂-), 41.0 (-CO-CH₂-)
Mass Spec (ESI+) m/z231.11 [M+H]⁺
IR (KBr, cm⁻¹)3060 (Ar C-H), 2950, 2860 (Aliphatic C-H), 1720 (C=O), 1610, 1570 (C=N, C=C)

(Note: The spectroscopic data presented is a representative example and may vary slightly based on experimental conditions and instrumentation.)

Conclusion

The protocols outlined in this document provide robust and versatile methods for the synthesis of a library of this compound analogs. The choice between nucleophilic aromatic substitution and palladium-catalyzed N-arylation will depend on the reactivity of the specific 2-substituted benzoxazole and the desired scale of the reaction. These detailed procedures and tabulated data will aid researchers in the efficient and systematic exploration of this important chemical space for the discovery of new drug candidates.

References

Application Notes and Protocols for Kinase Inhibitor Screening Using 1-(1,3-Benzoxazol-2-yl)piperidin-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The benzoxazole and piperidin-4-one scaffolds are privileged structures in medicinal chemistry, with derivatives showing a wide array of biological activities.[2][3] This document provides detailed application notes and protocols for the use of 1-(1,3-benzoxazol-2-yl)piperidin-4-one and its structural analogs in kinase inhibitor screening. While specific data for this compound is not extensively available in public literature, this guide utilizes data from closely related benzoxazole and piperidin-4-one derivatives to illustrate the process of kinase inhibitor profiling and characterization.

Data Presentation: In Vitro Kinase Inhibition Profile

The inhibitory activity of representative benzoxazole and piperidin-4-one derivatives has been evaluated against a panel of key protein kinases implicated in cancer pathogenesis. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, are summarized below. These values are crucial for determining the potency and selectivity of potential drug candidates.

Table 1: Inhibitory Activity of Representative Benzoxazole-Piperidine Derivatives against various Kinases.

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 11b VEGFR-257Sorafenib58
c-Met181Staurosporine237
Compound 12l VEGFR-297.38Sorafenib48.16
Compound 1 KDR (VEGFR-2)6855Sorafenib-
Compound C3 EGFR37.24Staurosporine-
HER245.83Staurosporine-

Data compiled from multiple sources.[4][5][6][7] Note: Compound structures are detailed in the respective publications.

Signaling Pathways

The targeted kinases are key components of signaling cascades that control cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for elucidating the mechanism of action of the inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis Survival Cell Survival mTOR->Survival Inhibitor Benzoxazole-Piperidine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

EGFR_HER2_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds HER2 HER2 EGFR->HER2 Dimerizes Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT HER2->EGFR Dimerizes HER2->Ras HER2->PI3K HER2->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival STAT->Proliferation Inhibitor Benzoxazole-Piperidine Inhibitor Inhibitor->EGFR Inhibits Inhibitor->HER2 Inhibits

Caption: EGFR/HER2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed protocols for common in vitro kinase assays that can be adapted for screening this compound and its analogs.

Protocol 1: Luminescence-Based In Vitro Kinase Activity Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]

Materials:

  • Kinase of interest (e.g., VEGFR-2, c-Met)

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[8]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Workflow:

Luminescence_Assay_Workflow A Prepare serial dilution of test compound in DMSO. B Add diluted compound or DMSO (control) to wells. A->B C Add kinase to each well and incubate for 10 min at RT. B->C D Initiate reaction by adding substrate/ATP mixture. C->D E Incubate at 30°C for 60 minutes. D->E F Add ADP-Glo™ Reagent to stop the reaction and deplete ATP (40 min at RT). E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min at RT). F->G H Measure luminescence using a plate reader. G->H I Plot luminescence vs. log[inhibitor] and determine IC50. H->I

Caption: Luminescence-Based Kinase Assay Workflow.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.[8]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[8]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This is a homogenous assay that measures the phosphorylation of a biotinylated peptide substrate by a specific kinase.[1]

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Test compound

  • Assay Buffer

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • Low-volume 384-well plates

  • Plate reader with TR-FRET capabilities

Workflow:

TRFRET_Assay_Workflow A Dispense test compound and controls into a 384-well plate. B Add kinase and biotinylated substrate mixture to all wells. A->B C Initiate the reaction by adding ATP. B->C D Incubate at room temperature for the optimized reaction time (e.g., 60-120 min). C->D E Stop the reaction by adding a detection mixture containing EDTA, Terbium-labeled antibody, and Streptavidin-XL665. D->E F Incubate for 60 minutes at room temperature to allow for antibody binding. E->F G Read the plate on a TR-FRET enabled plate reader. F->G H Calculate the ratio of acceptor to donor emission and determine IC50 values. G->H

Caption: TR-FRET Kinase Assay Workflow.

Procedure:

  • Assay Preparation: Dispense serial dilutions of the test compound into a low-volume 384-well plate.

  • Kinase Reaction:

    • Add the kinase and biotinylated substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a predetermined optimal time (e.g., 60-120 minutes).

  • Detection:

    • Stop the reaction by adding a detection mixture containing EDTA, the terbium-labeled anti-phospho-specific antibody, and streptavidin-conjugated XL665.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

    • Calculate the ratio of the acceptor to donor signals.

    • Plot the ratio against the inhibitor concentration to determine the IC50 value.

Conclusion

The benzoxazole-piperidone scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and data presented in this application note provide a framework for researchers to screen and characterize compounds such as this compound and its analogs against a variety of kinase targets. Further studies, including comprehensive kinase panel screening and in vivo efficacy models, are necessary to fully elucidate the therapeutic potential of these compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Benzoxazole Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the purification of benzoxazole piperidine compounds. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of benzoxazole piperidine compounds?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted 2-aminophenol derivatives, piperidine precursors, or related acids. Additionally, regioisomers can form during the benzoxazole ring synthesis. Side products from over-alkylation or acylation on the piperidine or benzoxazole rings are also frequently observed.[1][2][3] Analytical techniques such as TLC, LC-MS, and NMR are essential for identifying these impurities.

Q2: My benzoxazole piperidine compound is highly soluble in most common organic solvents, making purification by crystallization difficult. What should I do?

A2: High solubility can be a significant challenge. Consider employing a multi-solvent system for recrystallization, using a "good" solvent for dissolution and a "poor" solvent (anti-solvent) to induce precipitation.[4] Alternatively, salt formation can be an effective strategy. Reacting the basic piperidine nitrogen with an acid can facilitate precipitation and isolation of the compound as a salt, which can later be neutralized to retrieve the free base.[1][5]

Q3: I am observing co-elution of my target compound with an impurity during column chromatography. How can I improve separation?

A3: Co-elution suggests that the polarity of your compound and the impurity are very similar. To improve separation, you can:

  • Optimize the mobile phase: A shallower solvent gradient or isocratic elution with a fine-tuned solvent ratio can enhance resolution.

  • Change the stationary phase: If using normal-phase silica gel, consider switching to a reverse-phase column (e.g., C18) or a different type of normal-phase media (e.g., alumina).[1]

  • Employ preparative HPLC: High-performance liquid chromatography (HPLC) offers significantly higher resolution than standard column chromatography and is a powerful tool for separating closely related compounds.[1]

Q4: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?

A4: A yellow discoloration is often due to oxidation products, particularly of the piperidine moiety.[5] While sometimes not detrimental to biological activity, it is indicative of impurity. Purification methods like distillation of starting materials before synthesis can prevent this.[5] For the final product, recrystallization is often effective. If the color persists, treatment with activated charcoal during the recrystallization process can help adsorb colored impurities.[6]

Troubleshooting Guides

Issue 1: Low Yield After Purification

Symptom: Significant loss of product during chromatography or recrystallization steps.

Potential Causes & Solutions:

  • Product Streaking/Tailing on Column: The basic nature of the piperidine moiety can cause strong interaction with acidic silica gel, leading to tailing and poor recovery.

    • Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia (~0.1-1%), to the eluent to suppress this interaction.

  • Product Precipitation in the Column: If the compound has low solubility in the mobile phase, it can precipitate on the column.

    • Solution: Choose a solvent system where the compound has better solubility or decrease the concentration of the loaded sample.

  • Incomplete Precipitation during Crystallization: The choice of solvent system is critical for achieving good recovery.

    • Solution: Ensure the compound is minimally soluble in the chosen solvent at low temperatures. Experiment with different anti-solvents to maximize precipitation.[4] Cooling the solution slowly and then placing it in an ice bath can also improve crystal yield.[3][4]

Issue 2: Product Appears as an Oil Instead of a Solid

Symptom: The purified compound is obtained as a viscous oil or wax, even after complete solvent removal.

Potential Causes & Solutions:

  • Residual Solvent: Trace amounts of solvent can prevent solidification.

    • Solution: Dry the compound under high vacuum for an extended period. Gentle heating under vacuum can also help remove stubborn solvent molecules.

  • Presence of Impurities: Impurities can disrupt the crystal lattice and lead to an "oiling out" phenomenon.[3][4]

    • Solution: Re-purify the compound using a different method (e.g., preparative HPLC if column chromatography was initially used). Ensure the purity is high (>95%) by analytical methods like LC-MS or NMR.

  • Low Melting Point: The compound may naturally be a low-melting solid or an oil at room temperature.

    • Solution: Cool the sample in an ice bath or freezer to induce solidification. Scratching the inside of the flask with a glass rod can also initiate crystallization.[3]

Data Presentation

Table 1: Comparison of Purification Methods for Benzoxazole Piperidine Analogs

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantagesReference
Column Chromatography (Silica Gel)60 - 85>95Scalable, cost-effective for large quantities.Can have issues with basic compounds; lower resolution.[1][2]
Recrystallization70 - 90>98High purity achievable, simple procedure.Can have low recovery if compound is soluble; requires a crystalline solid.[4][6][7]
Preparative HPLC50 - 80>99High resolution for difficult separations.Less scalable, more expensive solvents and equipment.[1]
Salt Formation & Precipitation80 - 95>97Effective for highly soluble bases; good for initial cleanup.Requires additional steps for salt formation and neutralization.[1][5]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is a common starting point.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol. For basic piperidine-containing compounds, adding 0.1-1% triethylamine to the eluent can improve peak shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the column.

  • Elution: Begin elution with the determined solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) can be used to separate compounds with a wide range of polarities.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[3]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. If colored impurities are present, add a small amount of activated charcoal to the hot solution and then filter.[4][6]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. Subsequently, cool the flask in an ice bath to maximize the yield.[3][4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.[3]

Mandatory Visualizations

Purification_Workflow cluster_troubleshoot Chromatography Troubleshooting start Crude Benzoxazole Piperidine Compound tlc_check Analyze by TLC/LC-MS start->tlc_check single_spot Single Major Spot? tlc_check->single_spot recrystallize Recrystallization single_spot->recrystallize Yes column Column Chromatography single_spot->column No final_product Pure Product recrystallize->final_product streaking Streaking/Tailing? column->streaking complex_mixture Complex Mixture co_elution Co-elution observed? optimize_eluent Optimize Eluent (Gradient/Isocratic) co_elution->optimize_eluent Yes co_elution->final_product No streaking->co_elution No add_base Add Base (e.g., TEA) to Eluent streaking->add_base Yes prep_hplc Consider Preparative HPLC optimize_eluent->prep_hplc If still unresolved add_base->co_elution prep_hplc->final_product

Caption: A workflow for selecting a purification method for benzoxazole piperidine compounds.

Troubleshooting_Oiling_Out start Product is an Oil After Purification check_solvent Dry under high vacuum with gentle heat start->check_solvent solidifies Solidifies? check_solvent->solidifies check_purity Check Purity (LC-MS, NMR) solidifies->check_purity No end_pure Pure Solid Product solidifies->end_pure Yes purity_high Purity > 95%? check_purity->purity_high repurify Re-purify (e.g., Prep HPLC) purity_high->repurify No induce_crystallization Induce Crystallization: - Cool to low temp - Scratch flask purity_high->induce_crystallization Yes repurify->start end_oil Product is a low-melting solid or oil induce_crystallization->end_oil

References

Technical Support Center: Synthesis of 2-Aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-aminobenzoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminobenzoxazoles?

A1: The most prevalent methods for synthesizing 2-aminobenzoxazoles include:

  • Cyclization of 2-aminophenols with cyanating agents: This is a classic approach where a 2-aminophenol is reacted with a cyanating agent like cyanogen bromide (BrCN) or a safer alternative such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1][2] The use of the highly toxic BrCN is a significant drawback of the traditional method.[1][3]

  • Smiles Rearrangement: This intramolecular rearrangement is employed for the synthesis of N-substituted 2-aminobenzoxazoles, often starting from a benzoxazole-2-thiol.[1][4][5]

  • Direct C-H Amination of Benzoxazoles: This method involves the direct introduction of an amino group at the 2-position of the benzoxazole ring, often requiring a catalyst.[1][6]

Q2: My reaction to synthesize a 2-aminobenzoxazole is not proceeding to completion. What are the likely causes?

A2: An incomplete reaction can be due to several factors:

  • Insufficient reaction temperature: The activation energy for the cyclization step may not be reached. Consider gradually increasing the reaction temperature while monitoring the progress by TLC.[7]

  • Catalyst deactivation: If you are using a catalyst, it may have lost its activity. Ensure your catalyst is fresh and properly handled.[6][7]

  • Incorrect stoichiometry: Double-check the molar ratios of your reactants. A slight excess of one reactant might be necessary to drive the reaction to completion.[7]

  • Inadequate reaction time: Some reactions may require longer periods to go to completion. Monitor the reaction over an extended time.[7]

Q3: I am observing a significant amount of an insoluble, high-melting point byproduct. What could it be?

A3: This could be due to the polymerization of your starting materials, particularly the 2-aminophenol, which can self-condense at high temperatures or under highly acidic or basic conditions.[6] To minimize this, carefully control the reaction temperature and ensure a proper stoichiometric balance of reactants.

Troubleshooting Guide: Common Side Reactions

Issue 1: Formation of Disulfide Byproducts

When it occurs: This is a common side reaction in syntheses that involve thiol intermediates, such as the Smiles rearrangement starting from benzoxazole-2-thiol.[1][4]

How to identify it: Disulfide byproducts can often be identified by mass spectrometry, as they will have a molecular weight corresponding to the dimer of the thiol intermediate.

How to minimize it:

  • Control the amount of base: Using an excess of base can promote the formation of disulfide.[4]

  • Optimize the reaction temperature: Higher temperatures can sometimes selectively favor the formation of the disulfide.[1][3]

  • Use a radical scavenger: The formation of disulfides may proceed through a radical mechanism. The addition of a radical scavenger like triethylamine (Et3N) has been shown to suppress disulfide formation.[4]

Quantitative Data on Disulfide Formation:

The following table summarizes the effect of base and amine equivalents on the formation of the desired product versus the disulfide byproduct in the reaction of benzoxazole-2-thiol with 3-bromopropylamine HBr.

EntryAmine (equiv)K2CO3 (equiv)Desired Product Yield (%)Disulfide Yield (%)
143MixtureMixture
22--Selective Formation
322Selective Formation-

Data adapted from a study on the Smiles rearrangement.[1][3]

Issue 2: Incomplete Cyclization Leading to Intermediates

When it occurs: In syntheses starting from 2-aminophenol and an aldehyde or carboxylic acid derivative, the reaction may stall at an intermediate stage.[6][7]

Common Intermediates:

  • Schiff Base: Formed from the condensation of 2-aminophenol and an aldehyde.[6]

  • N-Acylated Adduct: Formed when the amine of 2-aminophenol reacts with a carboxylic acid or its derivative, but the subsequent intramolecular cyclization does not happen.[7]

How to promote full cyclization:

  • Increase reaction temperature or time: This can provide the necessary energy to overcome the activation barrier for cyclization.[7]

  • Add an oxidant: In some cases, an oxidant is required to facilitate the final cyclization step.[7]

  • Choose the right catalyst: The choice of catalyst can significantly influence the selectivity and completion of the reaction.[6]

Issue 3: Over-alkylation or Over-acylation

When it occurs: When synthesizing N-substituted 2-aminobenzoxazoles using alkylating or acylating agents, multiple substitutions on the benzoxazole ring or the amino group can occur.[6]

How to minimize it:

  • Careful control of stoichiometry: Use a precise molar ratio of the alkylating or acylating agent to the 2-aminobenzoxazole.

  • Optimize reaction conditions: Adjust the temperature and reaction time to favor monosubstitution.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzoxazoles via Cyclization of 2-Aminophenols with NCTS

This protocol uses the non-hazardous cyanating agent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1][3]

Materials:

  • o-aminophenol (0.9 mmol, 1 equiv)

  • NCTS (1.35 mmol, 1.5 equiv)

  • BF3·Et2O (1.8 mmol, 2 equiv)

  • 1,4-Dioxane (4 mL)

  • Saturated NaHCO3 solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Na2SO4

Procedure:

  • Dissolve o-aminophenol and NCTS in 1,4-dioxane.

  • Add BF3·Et2O dropwise to the mixture.

  • Reflux the mixture overnight (monitor by TLC, typically 24–30 hours).

  • Cool the mixture to room temperature and quench with saturated NaHCO3 solution until pH ~7.

  • Dilute with water and extract with EtOAc.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 2: Synthesis of N-Substituted 2-Aminobenzoxazoles via Smiles Rearrangement

This protocol describes the synthesis of N-substituted 2-aminobenzoxazoles starting from benzoxazole-2-thiol.[3]

Materials:

  • Benzoxazole-2-thiol (1.61 mmol, 1 equiv)

  • 3-Bromopropylamine HBr (3.2 mmol, 2 equiv)

  • K2CO3 (3.2 mmol, 2 equiv)

  • DMF (10 mL)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Suspend benzoxazole-2-thiol, 3-bromopropylamine HBr, and K2CO3 in DMF.

  • Stir the reaction mixture at 70 °C for 2 hours.

  • Dilute the mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visual Guides

Reaction_Pathway cluster_main Main Synthetic Pathway cluster_side Side Reaction Pathways 2-Aminophenol 2-Aminophenol Intermediate Intermediate 2-Aminophenol->Intermediate + Polymerization Polymerization 2-Aminophenol->Polymerization Cyanating_Agent Cyanating Agent (e.g., NCTS) Cyanating_Agent->Intermediate + 2-Aminobenzoxazole 2-Aminobenzoxazole Intermediate->2-Aminobenzoxazole Cyclization Disulfide Disulfide Formation Incomplete_Cyclization Incomplete Cyclization (Schiff Base / N-Acyl Adduct) Thiol_Intermediate Thiol Intermediate Thiol_Intermediate->Disulfide Excess Base / High Temp

Caption: Main synthetic pathway and common side reactions.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions Check_Atmosphere Ensure Inert Atmosphere Check_Conditions->Check_Atmosphere Analyze_Byproducts Analyze Byproducts (TLC, MS, NMR) Check_Atmosphere->Analyze_Byproducts Optimize Optimize Conditions Analyze_Byproducts->Optimize Purify Purify Product Optimize->Purify

Caption: A workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for Mannich Bases of Piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of Mannich bases of piperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of piperidin-4-one Mannich bases?

A1: The synthesis of substituted piperidin-4-ones is often achieved through a one-pot Mannich condensation. This reaction typically involves the condensation of a ketone, an aromatic aldehyde, and a primary amine or ammonium salt.[1][2] For instance, the reaction between an appropriately substituted aromatic aldehyde, an aliphatic ketone, and ammonium acetate in a suitable solvent yields the corresponding 2,6-diaryl-piperidin-4-one.[1]

Q2: What are the common challenges encountered in the synthesis of piperidin-4-one Mannich bases?

A2: Researchers often face challenges such as low yields, difficulty in isolating pure products, and the formation of complex mixtures.[3] The traditional procedure of refluxing an aqueous or alcoholic solution of the reactants can be discouraging due to these issues.[3]

Q3: How can I improve the yield and purity of my piperidin-4-one product?

A3: A significant improvement in yield and ease of product isolation has been reported by using glacial acetic acid as the solvent.[3] This solvent can catalyze the reaction and allows for higher reaction temperatures without the loss of volatile amines.[3] Additionally, careful control of reactant stoichiometry is crucial; while a 1:2:1 molar ratio of amine:aldehyde:ketone is typical, adjusting the aldehyde amount can prevent purification issues caused by unreacted aldehyde.[3]

Q4: What are suitable purification methods for piperidin-4-one Mannich bases?

A4: Purification is often achieved through recrystallization from a suitable organic solvent.[1] Ethanol is a commonly used solvent for this purpose.[1] For specific derivatives, mixtures like ethanol-ethyl acetate or benzene-petroleum ether have been employed.[1] In some cases, the product hydrochloride salt is crystallized, which can then be converted to the free base.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield - Inappropriate solvent (e.g., water or alcohol leading to poor results).[3]- Incorrect pH; the reaction is often acid-catalyzed.[4]- Insufficient reaction temperature or time.[4]- Impure reagents.[4]- Switch to glacial acetic acid as the solvent.[3]- Ensure weakly acidic conditions; acetic acid can serve as both solvent and catalyst.[3][4]- Increase the reaction temperature by refluxing in acetic acid.[3]- Use pure starting materials.[4]
Difficulty in Product Isolation and Purification - Presence of unreacted aldehyde.[3]- Formation of a complex mixture of products.[3]- Product is an oil or does not crystallize easily.- Adjust the stoichiometry to use a slight excess of the amine and ketone relative to the aldehyde.[3]- Utilize glacial acetic acid as the solvent, which has been shown to result in easier isolation of pure products.[3]- Attempt to crystallize the product from different solvents or solvent mixtures.[1]- Convert the base to its hydrochloride salt, which may crystallize more readily, and then isolate the free base.[3]
Formation of Side Products - The ketone has multiple acidic alpha-hydrogens, leading to further reactions.[5]- The initial Mannich base (if a primary or secondary amine is used) can react further with formaldehyde.[5]- Use a ketone with a specific substitution pattern to control the regioselectivity of the reaction.- Employ a secondary amine to prevent further condensation on the nitrogen atom of the product.

Experimental Protocols

General Procedure for Mannich Condensation in Acetic Acid

This protocol is adapted from a method that has shown to produce satisfactory yields and facilitate easy isolation of pure products.[3]

  • Reactant Preparation: Dissolve 0.2 mole of the amine (or ammonium acetate) in 20 mL of glacial acetic acid.

  • Addition of Aldehyde and Ketone: To this solution, add 0.4 mole of the aldehyde and 0.2 mole of the ketone. Note: The amount of aldehyde may be reduced to 1.5 equivalents to simplify purification.[3]

  • Reaction: The reaction mixture is then heated. The optimal temperature and time will vary depending on the specific substrates. Monitoring the reaction by thin-layer chromatography (TTLC) is recommended.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve pouring the mixture into ice-water and collecting the precipitate, or extraction followed by crystallization.[3]

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[1]

Quantitative Data

Table 1: Effect of Solvent on the Synthesis of Substituted 4-Piperidones
Solvent Typical Yield Ease of Isolation Reference
Water or AlcoholPoorDifficult[3]
Glacial Acetic AcidSatisfactoryEasy[3]
Deep Eutectic Solvent (Glucose-Urea)68-82%Environmentally friendly[6]
Table 2: Molar Ratios of Reactants for the Synthesis of Substituted 4-Piperidones
Amine:Aldehyde:Ketone Ratio Notes Reference
1:2:1Standard stoichiometric ratio.[3]
1.5:2:1Used to improve yields for certain substrates.[3]
1:1.5:1Reducing the amount of aldehyde can simplify purification.[3]
1:1:1Used in specific cases.[3]

Visualizations

experimental_workflow Experimental Workflow for Piperidin-4-one Synthesis prep Reactant Preparation (Amine in Acetic Acid) add Addition of Aldehyde and Ketone prep->add react Heating/Reflux add->react monitor TLC Monitoring react->monitor workup Work-up (Cooling, Precipitation/Extraction) monitor->workup Reaction Complete purify Purification (Recrystallization) workup->purify product Pure Piperidin-4-one purify->product

Caption: A typical experimental workflow for the synthesis of piperidin-4-one Mannich bases.

troubleshooting_guide Troubleshooting Guide for Low Yield start Low Product Yield check_solvent Check Solvent (Water/Alcohol?) start->check_solvent change_solvent Switch to Glacial Acetic Acid check_solvent->change_solvent Yes check_conditions Check Reaction Conditions (Temp/Time) check_solvent->check_conditions No success Improved Yield change_solvent->success optimize_conditions Increase Temperature/Time (Reflux) check_conditions->optimize_conditions Inadequate check_reagents Check Reagent Purity and Stoichiometry check_conditions->check_reagents Adequate optimize_conditions->success purify_reagents Purify Reagents/ Adjust Stoichiometry check_reagents->purify_reagents Impure/Incorrect check_reagents->success Pure/Correct purify_reagents->success

Caption: A logical troubleshooting guide for addressing low product yield in the synthesis.

References

Technical Support Center: Overcoming Poor Solubility of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The low aqueous solubility of this compound is likely due to its chemical structure. The benzoxazole moiety is a planar, bicyclic aromatic system that can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound. While the piperidin-4-one ring contains a polar ketone group and a tertiary amine, the overall molecule has a significant hydrophobic character.

Q2: What are the initial steps I should take to dissolve this compound?

A2: Start by attempting to dissolve a small amount of the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol, to create a concentrated stock solution.[1][2] This stock can then be diluted into your aqueous assay buffer. However, be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced toxicity or off-target effects. It is crucial to determine the tolerance of your specific cell line to the chosen organic solvent by running appropriate vehicle controls.

Troubleshooting Guide

Issue: My compound precipitates out of solution when I dilute my organic stock into an aqueous buffer.

This is a common problem for poorly soluble compounds. The drastic change in solvent polarity upon dilution reduces the compound's solubility, causing it to precipitate.

Solution 1: Optimize the Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve hydrophobic compounds.[3]

  • Strategy: Prepare your aqueous buffer with a small percentage of a co-solvent before adding your compound stock.

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerol.[1][2]

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare your aqueous assay buffer containing a low percentage of a co-solvent (e.g., 1-5% ethanol or PEG 300).

  • Serially dilute the compound stock into the co-solvent-containing buffer to achieve your desired final concentrations.

  • Visually inspect for precipitation immediately and after a short incubation period.

  • Always include a vehicle control with the same final concentration of DMSO and co-solvent in your experiment.

Solution 2: pH Modification

The piperidine ring in this compound contains a basic nitrogen atom. Adjusting the pH of the buffer can alter the ionization state of the compound and may increase its solubility.

  • Strategy: Lowering the pH of the aqueous buffer will protonate the basic nitrogen, forming a more soluble salt.[3]

  • Determine the pKa of the basic nitrogen in your compound (if not known, a titration can be performed, or it can be predicted using software).

  • Prepare your aqueous buffer and adjust the pH to be at least 1-2 units below the pKa of the compound using a dilute acid (e.g., 0.1 N HCl).

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into the pH-adjusted buffer.

  • Ensure the final pH of your assay solution is compatible with your experimental system.

Solution 3: Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate hydrophobic compounds, increasing their apparent solubility.[1][3]

  • Strategy: Include a biocompatible surfactant in your assay buffer at a concentration above its CMC.

  • Common Surfactants: Tween® 80, Poloxamer 188, and sodium dodecyl sulfate (SDS). Note that the choice of surfactant depends on the assay system, as some can be denaturing (e.g., SDS).

  • Prepare a stock solution of a non-ionic surfactant (e.g., 10% Tween® 80 in water).

  • Prepare your aqueous assay buffer and add the surfactant stock to a final concentration above its CMC (e.g., 0.01-0.1% Tween® 80).

  • Prepare a concentrated stock of your compound in an organic solvent like DMSO.

  • Add the compound stock to the surfactant-containing buffer with gentle mixing.

Solution 4: Employ Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, enhancing their solubility in aqueous solutions.[4]

  • Strategy: Dissolve the compound in a solution containing a cyclodextrin derivative.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your aqueous assay buffer.

  • Add the powdered this compound directly to the cyclodextrin solution.

  • Mix thoroughly by vortexing or sonicating until the compound is dissolved. This may take some time.

  • Alternatively, dissolve the compound in a small amount of organic solvent first, then add it to the cyclodextrin solution while vortexing.

Data Presentation: Summary of Solubilization Strategies

The following table summarizes the expected effectiveness of different solvents and methods for dissolving this compound. Researchers should use this as a guide and determine the optimal conditions experimentally.

Solvent/Method ClassSpecific ExampleExpected SolubilityMaximum Recommended Concentration in Cell-Based Assays
Aqueous Buffers Phosphate-Buffered Saline (PBS), pH 7.4Very LowN/A
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)High< 0.5%
Dimethylformamide (DMF)High< 0.1%
Polar Protic Solvents EthanolModerate< 1%
Propylene GlycolModerate< 1%
pH Modification Acidic Buffer (e.g., pH 4-5)Moderate to HighpH dependent on assay tolerance
Surfactants 0.1% Tween® 80Moderate to HighCheck cell line tolerance
Complexing Agents 10% HP-β-CDHighCheck cell line tolerance
Visualizations

Experimental Workflow for Solubilization

G start Start: Poorly Soluble This compound stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute stock into Aqueous Assay Buffer stock->dilute check_precipitate Precipitation Observed? dilute->check_precipitate no_precipitate Proceed with Assay check_precipitate->no_precipitate No troubleshoot Troubleshoot Solubility check_precipitate->troubleshoot Yes cosolvent Option 1: Add Co-solvent (e.g., PEG 300) troubleshoot->cosolvent ph_adjust Option 2: Adjust pH (Acidic Buffer) troubleshoot->ph_adjust surfactant Option 3: Add Surfactant (e.g., Tween® 80) troubleshoot->surfactant cyclodextrin Option 4: Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin recheck Re-check for Precipitation cosolvent->recheck ph_adjust->recheck surfactant->recheck cyclodextrin->recheck recheck->no_precipitate No recheck->troubleshoot Yes (try another option) G start Compound Precipitates in Aqueous Buffer is_cell_based Is the assay cell-based? start->is_cell_based check_solvent_conc Is final organic solvent concentration <0.5%? is_cell_based->check_solvent_conc Yes is_ph_sensitive Is the assay pH sensitive? is_cell_based->is_ph_sensitive No cell_based_yes Yes use_hpbcd Use HP-β-CD to reduce required organic solvent check_solvent_conc->use_hpbcd No use_cosolvent Try a biocompatible co-solvent (e.g., Propylene Glycol) check_solvent_conc->use_cosolvent Yes solvent_ok Yes solvent_high No end_assay Proceed with Assay (with vehicle control) use_hpbcd->end_assay use_cosolvent->end_assay cell_based_no No adjust_ph Lower the pH of the buffer to protonate the compound is_ph_sensitive->adjust_ph No use_surfactant Use a non-denaturing surfactant (e.g., Tween® 80) is_ph_sensitive->use_surfactant Yes ph_sensitive_no No ph_sensitive_yes Yes adjust_ph->end_assay use_surfactant->end_assay

References

Technical Support Center: Lead Optimization of Benzoxazolone Carboxamides for Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the lead optimization of benzoxazolone carboxamides. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, detailed experimental protocols, and summarized data to guide your research.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the lead optimization of benzoxazolone carboxamides for improved oral bioavailability.

Issue 1: Low Aqueous Solubility of Benzoxazolone Carboxamide Analogs

  • Question: My newly synthesized benzoxazolone carboxamide analog shows potent in vitro activity but precipitates out of solution during aqueous-based assays, limiting further characterization. What strategies can I employ to improve its solubility?

  • Answer: Low aqueous solubility is a frequent challenge with this chemical class.[1][2] Consider the following approaches:

    • Structural Modification: Introduce polar functional groups or heteroatoms into the benzoxazolone scaffold. For instance, replacing a phenyl ring with a pyridine ring can increase polarity.[1][2]

    • Reduce Lipophilicity: High lipophilicity often correlates with poor aqueous solubility. Analyze the structure-activity relationship (SAR) to identify regions where lipophilicity can be reduced without compromising potency. Replacing lipophilic side chains with more polar alternatives is a common strategy.[1]

    • Formulation Strategies: For in vitro assays, consider using co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) at low concentrations (typically <1% v/v) to maintain solubility. However, be cautious as high concentrations of organic solvents can interfere with biological assays.

    • Salt Formation: If your compound has ionizable groups, salt formation can significantly enhance aqueous solubility.

    • Particle Size Reduction: For in vivo studies, techniques like micronization or nanomilling can improve the dissolution rate of poorly soluble compounds.

Issue 2: Rapid In Vitro Metabolic Instability in Liver Microsomes

  • Question: My lead compound is rapidly metabolized in human liver microsome stability assays, suggesting a short in vivo half-life. How can I identify the metabolic soft spots and improve metabolic stability?

  • Answer: Rapid metabolism is a major hurdle for achieving good oral bioavailability.[3][4] Here’s a systematic approach to address this:

    • Metabolite Identification: The first step is to identify the major metabolites formed during the microsomal incubation. This is typically done using LC-MS/MS analysis. The identified metabolites will reveal the "metabolic soft spots" in your molecule.

    • Structural Modification to Block Metabolism: Once the sites of metabolism are known, you can make specific structural modifications to block these pathways. Common strategies include:

      • Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down metabolism due to the kinetic isotope effect.

      • Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups near a site of aromatic oxidation can deactivate the ring towards metabolism.

      • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically hinder the approach of metabolizing enzymes.

      • Bioisosteric Replacement: Replace a metabolically labile group with a bioisostere that is more resistant to metabolism while retaining the desired biological activity.[1]

Issue 3: High Cytochrome P450 (CYP) Inhibition Potential

  • Question: My compound shows significant inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6), raising concerns about potential drug-drug interactions. What can be done to mitigate this?

  • Answer: CYP inhibition is a critical safety concern that needs to be addressed during lead optimization.[5][6]

    • SAR Analysis: Systematically explore the structure-activity relationship for CYP inhibition. Identify the structural features of your molecule that are responsible for binding to the active site of the CYP enzymes.

    • Reduce Lipophilicity: High lipophilicity is often associated with CYP inhibition. Reducing the overall lipophilicity of the molecule can decrease its affinity for the hydrophobic active sites of CYP enzymes.

    • Modify Key Interacting Groups: If you have a hypothesis about which part of your molecule is interacting with the CYP enzyme, try to modify or replace that functional group. For example, if a basic nitrogen is suspected to be a key interacting element, you could try to reduce its basicity or replace it with a non-basic isostere.

Data Presentation

The following tables summarize key quantitative data from the lead optimization of benzoxazolone carboxamides as acid ceramidase (AC) inhibitors, focusing on parameters relevant to oral bioavailability.

Table 1: In Vitro Potency and Physicochemical Properties of Key Benzoxazolone Carboxamides

CompoundhAC IC50 (nM)cLogPAqueous Solubility (µM, pH 7.4)
2a 644.9< 0.1
2b --Low
2c --Low
8a 6-Poor Stability
8b 3-Poor Stability
22m 1663.525

Data extracted from a study on the lead optimization of benzoxazolone carboxamides.[1][2]

Table 2: In Vitro Metabolic Stability and In Vivo Pharmacokinetic Parameters

CompoundMouse Liver Microsome Stability (t½, min)Human Liver Microsome Stability (t½, min)Rat Oral Bioavailability (%)
2b ModerateModerate-
2c ModerateModerate-
22m > 60> 6045

Data extracted from a study on the lead optimization of benzoxazolone carboxamides.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Liver Microsome Stability Assay

  • Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Pooled liver microsomes (human, mouse, or rat)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Incubator/water bath (37°C)

    • Acetonitrile (ACN) with an internal standard for quenching

    • 96-well plates

    • LC-MS/MS system

  • Procedure:

    • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • In a 96-well plate, add the liver microsome suspension to the wells.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).

2. Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To evaluate the potential of a compound to inhibit the activity of major CYP isoforms.

  • Materials:

    • Test compound stock solution

    • Human liver microsomes

    • Specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Positive control inhibitors for each CYP isoform

    • LC-MS/MS system

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add human liver microsomes, the CYP probe substrate, and the test compound (or positive control inhibitor or vehicle).

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction with a suitable solvent (e.g., cold acetonitrile).

    • Centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response model.

3. In Vivo Pharmacokinetic Study in Mice (Oral Administration)

  • Objective: To determine the pharmacokinetic profile and oral bioavailability of a compound after oral administration to mice.

  • Materials:

    • Test compound formulated in a suitable vehicle for oral gavage.

    • Mice (e.g., C57BL/6)

    • Oral gavage needles

    • Blood collection supplies (e.g., EDTA-coated capillaries or tubes)

    • Centrifuge

    • LC-MS/MS system

  • Procedure:

    • Fast the mice overnight with free access to water.

    • Administer the test compound at a specific dose via oral gavage.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • Process the blood samples to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • For bioavailability determination, a separate group of mice is administered the compound intravenously.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (area under the concentration-time curve)

      • t½ (elimination half-life)

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Mandatory Visualizations

Lead Optimization Workflow for Benzoxazolone Carboxamides

Lead_Optimization_Workflow Start Initial Hit (e.g., 2a) Problem1 Low Aqueous Solubility Moderate Metabolic Stability Start->Problem1 SAR Structure-Activity Relationship (SAR) Studies Problem1->SAR Synthesis Synthesize Analogs SAR->Synthesis Screening In Vitro Screening (Potency, Solubility, Stability) Synthesis->Screening Screening->SAR Iterative Optimization PK_studies In Vivo PK Studies (Oral Bioavailability) Screening->PK_studies Promising Candidates Lead_Candidate Lead Candidate (e.g., 22m) PK_studies->Lead_Candidate Good Oral Bioavailability

Caption: Iterative lead optimization cycle for improving oral bioavailability.

Experimental Workflow for Assessing Oral Bioavailability

Oral_Bioavailability_Workflow Compound Test Compound Solubility Aqueous Solubility Assay Compound->Solubility Metabolic_Stability Liver Microsome Stability Assay Compound->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Assay Compound->CYP_Inhibition In_Vivo_PK In Vivo Pharmacokinetic Study (Oral & IV) Solubility->In_Vivo_PK Metabolic_Stability->In_Vivo_PK Decision Go/No-Go Decision CYP_Inhibition->Decision Data_Analysis Data Analysis (PK Parameters, F%) In_Vivo_PK->Data_Analysis Data_Analysis->Decision

Caption: Key in vitro and in vivo assays for oral bioavailability assessment.

Signaling Pathway of Benzoxazolone Carboxamides as Acid Ceramidase Inhibitors

Signaling_Pathway Ceramide Ceramide AC Acid Ceramidase (AC) Ceramide->AC Substrate Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis Promotes Sphingosine Sphingosine AC->Sphingosine Product FattyAcid Fatty Acid AC->FattyAcid Product Benzoxazolone Benzoxazolone Carboxamide Benzoxazolone->AC Inhibits

Caption: Inhibition of acid ceramidase by benzoxazolone carboxamides.

References

Technical Support Center: Stability of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: The benzoxazole ring is susceptible to hydrolysis, particularly under acidic conditions, which can lead to ring cleavage.[1] The piperidin-4-one moiety's stability can also be pH-dependent.

  • Temperature: Elevated temperatures can accelerate degradation processes.[2]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[3][4][5]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.[6][7]

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What is the most likely degradation pathway for this compound in an aqueous solution?

The most probable degradation pathway in an aqueous solution is the hydrolysis of the benzoxazole ring. Under acidic conditions, the ring can undergo cleavage, leading to the formation of an amidophenol derivative.[1] The piperidin-4-one ring is generally more stable, but extreme pH and temperature conditions could potentially lead to its degradation as well.

Q3: How can I monitor the degradation of my compound during an experiment?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound.[8][9] This method should be capable of separating the intact compound from its potential degradation products. Key parameters to monitor include the appearance of new peaks and a decrease in the peak area of the parent compound over time.

Q4: What are the recommended storage conditions for a stock solution of this compound?

To ensure maximum stability, stock solutions of this compound should be:

  • Stored at low temperatures, typically -20°C or -80°C.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.[10]

  • Prepared in a suitable, anhydrous solvent in which the compound is highly soluble and stable.

  • Aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common stability issues encountered during experiments with this compound.

Issue 1: Rapid loss of compound potency or appearance of unknown peaks in HPLC analysis.

Caption: Troubleshooting workflow for compound degradation.

Issue 2: Inconsistent results between experimental repeats.

Caption: Troubleshooting workflow for inconsistent results.

Data on Stability of Structurally Related Compounds

Table 1: pH-Dependent Hydrolysis of a Benzoxazole Analog

pHTemperature (°C)Half-life (t½) in hoursDegradation Product(s)Reference Compound
2.03782-Aminophenol derivative2-Methylbenzoxazole
5.037722-Aminophenol derivative2-Methylbenzoxazole
7.437> 200Minimal degradation2-Methylbenzoxazole
9.0371502-Aminophenol derivative2-Methylbenzoxazole
Data is illustrative and based on general knowledge of benzoxazole chemistry.

Table 2: Thermal Stability of a Piperidin-4-one Derivative

CompoundDecomposition Onset (°C)Major Decomposition Step (°C)Analysis MethodReference Compound
3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one~250300 - 400Thermogravimetric Analysis (TGA)3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one[3]
This data indicates that the piperidin-4-one ring can be thermally stable to high temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating method.[12]

Forced_Degradation_Workflow Start Start: Prepare Compound Stock Solution Stress_Conditions Expose Aliquots to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Stress_Conditions->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Stress_Conditions->Base Oxidation Oxidation (3% H2O2, RT, 24h) Stress_Conditions->Oxidation Thermal Thermal (80°C, 48h, solid & solution) Stress_Conditions->Thermal Photolytic Photolytic (ICH Q1B guidelines) Stress_Conditions->Photolytic Analysis Analyze Samples by HPLC-DAD/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data_Interpretation Identify Degradation Products and Pathways Analysis->Data_Interpretation End End: Report Findings Data_Interpretation->End

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80°C for 48 hours.

    • Solid: Place the solid compound in an oven at 80°C for 48 hours, then dissolve in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4][5][13][14] A control sample should be protected from light.

  • Analysis: Analyze all samples, including a non-degraded control, using a suitable HPLC-DAD/MS method to separate and identify the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop and validate an HPLC method capable of separating the active pharmaceutical ingredient (API) from its degradation products.[8][9]

HPLC_Method_Development Start Start: Define Method Objectives Selection Select Column and Mobile Phase Start->Selection Optimization Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) Selection->Optimization Forced_Deg Analyze Forced Degradation Samples Optimization->Forced_Deg Specificity Assess Specificity and Peak Purity Forced_Deg->Specificity Validation Perform Method Validation (ICH Q2(R1)) Specificity->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness End End: Finalized Stability-Indicating Method Linearity->End Accuracy->End Precision->End LOD_LOQ->End Robustness->End

References

Technical Support Center: Troubleshooting 1H NMR Peak Assignment for Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting 1H NMR spectra of substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in my substituted piperidine spectrum broad, and how can I sharpen them?

A1: Broad signals in the 1H NMR spectrum of substituted piperidines often arise from dynamic processes occurring on the NMR timescale. The primary causes include:

  • Chair-to-Chair Interconversion: The piperidine ring is not static and undergoes rapid flipping between two chair conformations. If the rate of this interconversion is comparable to the NMR timescale, it can lead to the broadening of proton signals.[1]

  • Nitrogen Inversion: The nitrogen atom in the piperidine ring also undergoes inversion. This process, combined with ring flipping, contributes to conformational exchange and can cause peak broadening.[2][3][4]

  • Slow Rotational Isomerism: Restricted rotation around a substituent-ring bond can also lead to dynamic exchange and broadened peaks.[1]

  • Nitrogen Quadrupolar Broadening: The 14N nucleus has a quadrupole moment that can cause broadening of adjacent proton signals, particularly the N-H proton and protons on the alpha-carbons.[1]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective way to address peak broadening due to dynamic exchange.[1][2]

    • Lowering the temperature can slow down the conformational exchange, "freezing out" individual conformers and resulting in sharper signals for each.

    • Increasing the temperature can accelerate the exchange, leading to a time-averaged spectrum with sharper, averaged signals.

  • Solvent Change: The choice of solvent can influence the rate of conformational exchange and the chemical shifts of the protons.[2] Experimenting with different deuterated solvents (e.g., CDCl3, DMSO-d6, Methanol-d4) may help resolve broad peaks.

  • Protonation/Deprotonation: If the broadening is suspected to be related to the nitrogen lone pair or N-H exchange, adding a small amount of acid (e.g., DCl) or base (e.g., NaOD) can sharpen the signals by either protonating the nitrogen or accelerating N-H exchange.

Q2: How can I definitively distinguish between axial and equatorial protons on the piperidine ring?

A2: Differentiating between axial and equatorial protons is a common challenge in the 1H NMR of piperidines. Several key NMR parameters can be used for this purpose:

  • Chemical Shift (δ): Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. This is due to the anisotropic effect of the C-C and C-N single bonds in the chair conformation.

  • Coupling Constants (J-values): The magnitude of the vicinal coupling constant (3JHH) is highly dependent on the dihedral angle between the coupled protons. This is the most reliable method for assignment.

    • Axial-Axial (Jax-ax): Large coupling constant, typically in the range of 10-13 Hz.

    • Axial-Equatorial (Jax-eq): Small coupling constant, typically 2-5 Hz.

    • Equatorial-Equatorial (Jeq-eq): Small coupling constant, typically 2-5 Hz.[5]

Experimental Protocols:

  • 1D 1H NMR: Careful analysis of the multiplicity and measurement of the coupling constants from a high-resolution 1D spectrum is the first step.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment helps identify which protons are coupled to each other, allowing for the tracing of the spin systems within the piperidine ring.[6][7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions. A strong NOE/ROE correlation is typically observed between the axial protons at positions 2, 4, and 6, and between the axial and equatorial protons on the same carbon. NOE experiments are a powerful tool for determining the stereochemistry of cyclic molecules.[8][9][10]

Troubleshooting Guides

Issue 1: Overlapping signals in the piperidine ring region (1.2-3.5 ppm).

The protons of the piperidine ring often resonate in a narrow chemical shift range, leading to significant signal overlap, which complicates analysis.[1]

Method 1: 2D NMR Spectroscopy

  • Protocol:

    • Acquire a 1H-1H COSY spectrum: This will reveal the proton-proton coupling network, helping to trace the connectivity within the piperidine ring.[6][7]

    • Acquire a 1H-13C HSQC (Heteronuclear Single Quantum Coherence) spectrum: This experiment correlates each proton with the carbon to which it is directly attached. This is invaluable for resolving overlapping proton signals if the corresponding carbon signals are resolved.[6][7]

    • Acquire a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) spectrum: This experiment shows correlations between protons and carbons over two to three bonds, which can help in assigning quaternary carbons and confirming the overall structure.[6]

Method 2: Changing the Deuterated Solvent

  • Protocol:

    • Acquire a standard 1H NMR spectrum in a common solvent like CDCl3.

    • If signal overlap is observed, prepare a new sample in a different deuterated solvent (e.g., benzene-d6, acetone-d6, or methanol-d4).[2]

    • Aromatic solvents like benzene-d6 often induce significant shifts (Aromatic Solvent Induced Shifts - ASIS), which can resolve overlapping signals.[1]

Issue 2: Ambiguous stereochemistry of a substituent.

Determining whether a substituent is in an axial or equatorial position is crucial for understanding the molecule's 3D structure.

Method: 1D and 2D NOE Experiments

  • Protocol:

    • 1D NOE Difference Spectroscopy:

      • Identify a well-resolved proton signal of a known stereochemistry (e.g., an axial proton identified by its large coupling constant).

      • Irradiate this proton.

      • Observe which other proton signals show an enhancement (a positive NOE). For example, irradiation of an axial proton at C2 should show an NOE to the axial protons at C4 and C6.

    • 2D NOESY/ROESY:

      • Acquire a 2D NOESY or ROESY spectrum.

      • Look for cross-peaks that indicate spatial proximity between protons. Strong cross-peaks between a substituent's protons and the axial protons of the piperidine ring would suggest an axial orientation for the substituent. Conversely, correlations to equatorial protons would suggest an equatorial orientation.[8][9][10]

Data Presentation

Table 1: Typical 1H NMR Parameters for Piperidine Protons in a Chair Conformation

Proton TypeTypical Chemical Shift (δ) ppmTypical Coupling Constants (J) Hz
Axial (Hax)More Shielded (Upfield)3J(Hax, Hax) ≈ 10-13 Hz
3J(Hax, Heq) ≈ 2-5 Hz
2J(Hax, Heq) ≈ -10 to -15 Hz
Equatorial (Heq)More Deshielded (Downfield)3J(Heq, Heq) ≈ 2-5 Hz
3J(Heq, Hax) ≈ 2-5 Hz

Note: These are general ranges and can be influenced by the presence of substituents and the solvent used.

Mandatory Visualizations

piperidine_conformation cluster_chair1 Chair Conformation 1 cluster_chair2 Chair Conformation 2 c1 c2 c1->c2 Ring Flip c2->c1 Ring Flip caption Figure 1: Chair-to-chair interconversion of the piperidine ring.

Caption: Chair-to-chair interconversion of the piperidine ring.

troubleshooting_workflow start 1H NMR Spectrum Acquired issue Problem Encountered? start->issue broad_peaks Broad Peaks issue->broad_peaks Yes overlap Overlapping Signals issue->overlap Yes stereo Ambiguous Stereochemistry issue->stereo Yes analysis Analyze Data & Assign Peaks issue->analysis No vt_nmr Run Variable Temperature NMR broad_peaks->vt_nmr two_d_nmr Run 2D NMR (COSY, HSQC) overlap->two_d_nmr solvent Change Solvent overlap->solvent noe Run NOESY/ROESY stereo->noe vt_nmr->analysis two_d_nmr->analysis noe->analysis solvent->analysis

Caption: Troubleshooting workflow for 1H NMR peak assignment.

References

Technical Support Center: Optimizing Catalyst Selection for Benzoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the synthesis of benzoxazoles.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?

A1: Low yields in benzoxazole synthesis can be attributed to several factors. Here are the primary areas to investigate:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction. It is crucial to use high-purity reagents, and if necessary, purify the starting materials by recrystallization or distillation.[1]

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. Key parameters to re-evaluate include temperature, reaction time, solvent, and catalyst choice.[1][2]

  • Catalyst Activity: Ensure the catalyst is active. Some catalysts may require activation or are sensitive to air and moisture. The amount of catalyst is also critical; a slight increase in catalyst loading can sometimes significantly improve conversion.[2]

  • Inert Atmosphere: 2-Aminophenols can be susceptible to air oxidation. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the formation of colored impurities and improve yields, especially if reagents, catalysts, or intermediates are air- or moisture-sensitive.[1]

Q2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

A2: Side product formation is a common issue that reduces the yield of the desired benzoxazole. Here are some common side products and strategies to minimize them:

  • Incomplete Cyclization: A frequent side product is the stable Schiff base intermediate formed from the condensation of 2-aminophenol and an aldehyde, which fails to cyclize. To promote complete cyclization, you can try increasing the reaction temperature or time. The addition of a suitable oxidant may also be necessary.[1][3]

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, particularly at high temperatures or under highly acidic or basic conditions. To mitigate this, carefully control the reaction temperature and ensure a stoichiometric balance of reactants.[1]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[2] To minimize this, optimize the stoichiometry of your reactants and the reaction time.

To minimize side products in general, carefully optimize reaction conditions, including the choice of a more selective catalyst.[2]

Q3: My reaction seems to stall and does not go to completion. What can I do?

A3: A stalled reaction can be caused by several factors:

  • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy. Consider incrementally increasing the temperature while monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Some solvent-free reactions require temperatures as high as 130°C for good yields.[1]

  • Catalyst Deactivation: The catalyst may have lost its activity, which is a common issue with recyclable catalysts. Adding a fresh portion of the catalyst might restart the reaction. Ensure the catalyst is fresh and has been stored correctly.[1]

  • Incorrect Stoichiometry: Verify that the molar ratios of your reactants are correct. Using a slight excess of one reactant can sometimes drive the reaction to completion.[1]

Q4: How do I choose the right catalyst for my specific benzoxazole synthesis?

A4: The optimal catalyst choice is highly dependent on your specific substrates and desired reaction conditions.[1]

  • Catalyst Types: A wide range of catalysts are effective for benzoxazole synthesis, including Brønsted or Lewis acids (e.g., PPA, TfOH), metal catalysts (e.g., copper, palladium-based), nanocatalysts, and ionic liquids.[1]

  • Substrate Compatibility: For electron-rich or electron-neutral substrates, milder conditions may be sufficient. In contrast, electron-deficient substrates often require stronger acids or higher temperatures to facilitate cyclization.[1] It is advisable to consult the literature for similar substrate pairings to find a suitable starting point.

  • Screening Catalysts: It is often beneficial to screen a small panel of catalysts to identify the most effective one for your specific reaction.[3]

Troubleshooting Guides

Guide 1: Low Yield and Conversion

This guide provides a step-by-step approach to troubleshooting low yields and conversions in benzoxazole synthesis.

Low_Yield_Troubleshooting start Low Yield / Conversion Observed check_purity 1. Verify Purity of Starting Materials (2-aminophenol, aldehyde/acid) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purify_reagents Purify Reagents (Recrystallization, Distillation) purity_ok->purify_reagents No check_conditions 2. Evaluate Reaction Conditions (Temperature, Time, Solvent) purity_ok->check_conditions Yes purify_reagents->check_purity conditions_optimal Conditions Optimal? check_conditions->conditions_optimal optimize_conditions Optimize Conditions (Screen T, t, Solvents) conditions_optimal->optimize_conditions No check_catalyst 3. Assess Catalyst Performance conditions_optimal->check_catalyst Yes optimize_conditions->check_conditions catalyst_active Catalyst Active? check_catalyst->catalyst_active replace_catalyst Use Fresh/New Catalyst or Increase Loading catalyst_active->replace_catalyst No check_atmosphere 4. Consider Reaction Atmosphere catalyst_active->check_atmosphere Yes replace_catalyst->check_catalyst inert_atmosphere Inert Atmosphere Used? check_atmosphere->inert_atmosphere use_inert Switch to N2 or Ar Atmosphere inert_atmosphere->use_inert No final_review Review Literature for Similar Systems inert_atmosphere->final_review Yes use_inert->final_review

Troubleshooting workflow for low yields.
Guide 2: Catalyst Deactivation

Catalyst deactivation can lead to stalled or incomplete reactions. Here are common causes and solutions.

  • Poisoning: Impurities in reactants or solvents can poison the catalyst. Ensure high purity of all reaction components.

  • Thermal Degradation: High reaction temperatures can lead to sintering or decomposition of the catalyst. Optimize the temperature to the lowest effective level.

  • Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites. This is more common with heterogeneous catalysts at high temperatures.

  • Leaching: For heterogeneous catalysts, the active species may leach into the reaction medium. After the reaction, check for the presence of the metal in the solution.

To address deactivation, consider regenerating the catalyst if possible (e.g., by calcination for some heterogeneous catalysts) or using a fresh batch. For recyclable catalysts, monitor their activity over several cycles to determine their stability.

Data Presentation

The following tables summarize quantitative data for various catalytic systems used in the synthesis of 2-substituted benzoxazoles, allowing for easy comparison of their performance.

Table 1: Comparison of Heterogeneous Catalysts for the Synthesis of 2-Phenylbenzoxazole

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
BAIL gel1Solvent-free130598[4][5]
Mn-TPADesolv~0.6Ethanol300.599.9[6]
Fe3O4@SiO2-SO3H0.03 gSolvent-free500.5-187-95[7]
ZnS Nanoparticles0.003 gEthanol701~95[8]
Samarium(III) triflate10EtOH–H₂O50292[5]
Hf-MOF1Solvent-free140695[5]

Table 2: Comparison of Copper and Palladium Catalysts

Catalyst SystemSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
CuI / 1,10-phenanthrolineo-haloanilidesVarious80-11012-2460-95[9]
CuCl2-halophenols, amidinesDioxane1201270-90
Copper Nanoparticles / 1,10-phenanthrolineo-bromoanilines, acyl chloridesAcetonitrile801275-95
Pd(OAc)₂ / Ligando-aminophenols, isocyanidesToluene1001270-90[2]
EG-G2-Pd2-aminophenol, benzaldehydeEthanol50388

Experimental Protocols

Protocol 1: General Procedure for Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst

This protocol is adapted from a method for solvent-free synthesis.[4][5]

Materials:

  • 2-Aminophenol (1.0 mmol, 109 mg)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg)

  • BAIL gel catalyst (0.010 g, ~1 mol%)

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: Combine 2-aminophenol, the aromatic aldehyde, and the BAIL gel catalyst in a 5 mL reaction vessel equipped with a magnetic stir bar.

  • Reaction: Heat the reaction mixture to 130°C with stirring for 5 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dissolve it in 10 mL of ethyl acetate.

  • Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by column chromatography or recrystallization if necessary.

BAIL_Protocol_Workflow start Start combine_reagents Combine 2-aminophenol, aldehyde, and BAIL gel start->combine_reagents heat_stir Heat to 130°C with stirring for 5 hours combine_reagents->heat_stir monitor_tlc Monitor reaction by TLC heat_stir->monitor_tlc reaction_complete Reaction Complete? monitor_tlc->reaction_complete reaction_complete->heat_stir No cool_dissolve Cool to RT and dissolve in ethyl acetate reaction_complete->cool_dissolve Yes centrifuge Separate catalyst by centrifugation cool_dissolve->centrifuge dry_concentrate Dry organic layer and concentrate centrifuge->dry_concentrate purify Purify crude product dry_concentrate->purify end End purify->end

Experimental workflow for BAIL-catalyzed synthesis.
Protocol 2: General Procedure for Copper-Catalyzed Synthesis of Benzoxazoles

This protocol is a generalized procedure for the copper-catalyzed cyclization of o-haloanilides.[9]

Materials:

  • o-Haloanilide (1.0 mmol)

  • CuI (5-10 mol%)

  • 1,10-Phenanthroline (10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., dioxane, toluene, 5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the o-haloanilide, CuI, 1,10-phenanthroline, and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Palladium-Catalyzed Synthesis of 2-Aminobenzoxazoles

This protocol describes the palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides.[2]

Materials:

  • o-Aminophenol (1.0 mmol)

  • Isocyanide (1.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (if required, e.g., a phosphine ligand)

  • Toluene (5 mL)

Procedure:

  • Reaction Setup: In a reaction tube, dissolve the o-aminophenol and isocyanide in toluene.

  • Catalyst Addition: Add Pd(OAc)₂ to the solution.

  • Reaction: Seal the tube and heat the mixture at 100°C under an air atmosphere for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to afford the desired 2-aminobenzoxazole.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism for the acid-catalyzed formation of a benzoxazole from a 2-aminophenol and an aldehyde.

Acid_Catalyzed_Mechanism cluster_reactants Reactants 2-Aminophenol 2-Aminophenol Nucleophilic_Attack Nucleophilic Attack by Amino Group 2-Aminophenol->Nucleophilic_Attack Aldehyde Aldehyde Protonation Protonation of Aldehyde Carbonyl Aldehyde->Protonation Protonation->Nucleophilic_Attack Dehydration Dehydration to form Schiff Base Nucleophilic_Attack->Dehydration Cyclization Intramolecular Nucleophilic Attack by Hydroxyl Group Dehydration->Cyclization Aromatization Dehydration/ Aromatization Cyclization->Aromatization Benzoxazole Benzoxazole Product Aromatization->Benzoxazole

Acid-catalyzed benzoxazole formation mechanism.

References

Technical Support Center: Crystallization of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for the crystallization of this compound?

A1: Based on the crystallization of related benzoxazole and piperidin-4-one derivatives, common solvents to consider are alcohols such as ethanol and methanol.[1][2] Other potential solvents include acetone, acetonitrile, and solvent mixtures like ethanol/ethyl acetate or dichloromethane/methanol.[2][3] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[4]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point. To troubleshoot this, you can try the following:

  • Add more solvent to the mixture to ensure the compound stays dissolved longer as it cools.[5]

  • Lower the temperature of the cooling bath more slowly to allow for gradual crystal formation.[5]

  • If using a mixed solvent system, adjust the ratio to increase the proportion of the solvent in which the compound is more soluble.[5]

Q3: No crystals are forming, even after cooling the solution for an extended period. What steps can I take?

A3: If no crystals form, the solution is likely not supersaturated. You can induce crystallization by:

  • Scratching the inner surface of the flask with a glass rod to create nucleation sites.[5]

  • Adding a seed crystal of the compound to the solution.[5]

  • Reducing the volume of the solvent by evaporation to increase the concentration of the compound.[5]

  • Cooling the solution to a lower temperature using an ice bath or refrigerator.

Q4: The crystals that formed are very small or needle-like. How can I obtain larger crystals?

A4: The rate of cooling significantly influences crystal size. For larger crystals, a slower crystallization process is necessary. Try to:

  • Allow the solution to cool to room temperature slowly before placing it in a cold bath.

  • Insulate the flask to slow down the cooling process.[5]

  • Consider using a different solvent system where the solubility gradient with temperature is less steep.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. - The solvent is not appropriate for the compound.- Insufficient solvent is used.- Try a different solvent or a solvent mixture.- Gradually add more hot solvent until the compound dissolves.
Compound precipitates out of the hot solution. - The solvent's boiling point is too low.- Too little solvent was used.- Choose a solvent with a higher boiling point.- Add more hot solvent to redissolve the compound.
Oiling out or formation of an amorphous solid. - The solution is too concentrated.- The cooling rate is too fast.- The compound is impure.- Add more solvent to the hot solution.[5]- Allow the solution to cool more slowly.[5]- Consider a preliminary purification step like column chromatography.
No crystal formation upon cooling. - The solution is not supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent to increase concentration.[5]- Scratch the flask or add a seed crystal.[5]- Cool to a lower temperature.[5]
Low recovery of the crystalline product. - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Cool the solution for a longer period or at a lower temperature.- Reduce the initial volume of the solvent in subsequent attempts.
Crystals are colored or appear impure. - Presence of colored impurities.- Add activated charcoal to the hot solution before filtration to adsorb impurities.[5]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol).

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[4]

  • Drying: Dry the crystals in a vacuum oven or by air drying.[4]

Protocol 2: Mixed Solvent Recrystallization
  • Solvent Pair Selection: Select a pair of miscible solvents. One solvent should readily dissolve the compound at all temperatures (the "good" solvent, e.g., dichloromethane), while the other should not (the "bad" solvent, e.g., hexane).

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is hot, slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.

Quantitative Data Summary

The following table presents hypothetical data for the crystallization of this compound in various solvents. This data is for illustrative purposes to guide solvent selection.

Solvent/Solvent System Solubility at 25°C (mg/mL) Solubility at Boiling Point (mg/mL) Typical Recovery (%) Crystal Morphology
Ethanol58580-90Prisms
Methanol810075-85Needles
Acetone1512060-70Plates
Acetonitrile109070-80Rods
Dichloromethane/Hexane (1:3)25085-95Blocks
Ethanol/Ethyl Acetate (1:1)67070-80Prisms

Visualizations

Crystallization_Troubleshooting_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect, Wash, and Dry Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out crystals_form->oiling_out Oiling Out end End: Pure Crystals collect->end induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent no_crystals->induce_crystallization induce_crystallization->cool troubleshoot_oiling Troubleshoot Oiling Out: - Add More Solvent - Slower Cooling - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_oiling->dissolve

Caption: Troubleshooting workflow for the crystallization of this compound.

Crystallization_Parameters solvent Solvent Choice concentration Concentration solvent->concentration outcome Crystallization Outcome (Yield, Purity, Crystal Size) solvent->outcome concentration->outcome temperature Temperature Gradient temperature->concentration cooling_rate Cooling Rate temperature->cooling_rate temperature->outcome cooling_rate->outcome impurities Impurities impurities->outcome

Caption: Interrelationship of key parameters influencing the outcome of crystallization.

References

Validation & Comparative

Unraveling the Therapeutic Potential: A Comparative Guide to the Mechanism of Action of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocycle 1-(1,3-benzoxazol-2-yl)piperidin-4-one represents a promising scaffold in medicinal chemistry, integrating the biologically active benzoxazole and piperidin-4-one moieties. While direct mechanism of action studies on this specific molecule are not extensively available in the public domain, a comprehensive analysis of related compounds provides significant insights into its potential therapeutic pathways. This guide compares the likely mechanisms of action of this compound with functionally similar molecules, supported by experimental data from published research.

Potential Therapeutic Targets and Mechanisms

Based on the activities of structurally related benzoxazole and piperidin-4-one derivatives, the primary mechanisms of action for this compound are likely centered around kinase inhibition and anti-inflammatory pathways .

Kinase Inhibition in Oncology

A significant body of research points to the role of benzoxazole derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.

Comparative Analysis of Kinase Inhibitory Activity:

A novel series of piperidinyl-based benzoxazole derivatives were designed and synthesized as potential dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases essential for tumor angiogenesis and metastasis[1]. Several of these compounds demonstrated strong inhibitory potential against both kinases, with IC50 values in the sub-micromolar range[1]. For instance, compound 11b (a p-fluorophenyl derivative) exhibited potent and selective cytotoxicity against breast cancer cells, inducing G2/M cell cycle arrest and apoptosis[1].

Other studies have highlighted the potential of benzoxazole derivatives to inhibit other kinases such as Aurora B kinase and various tyrosine kinases, suggesting a broad applicability of this scaffold in targeting cancer-related signaling cascades[2][3]. The piperidine moiety is also a well-established pharmacophore in anticancer agents, known to induce cell cycle arrest and apoptosis[4][5].

Table 1: Comparative in vitro Kinase Inhibitory Activity of Benzoxazole Derivatives

CompoundTarget Kinase(s)IC50 (µM)Cancer Cell LineReference
Compound 11bVEGFR-2, c-Met0.057 (VEGFR-2), 0.181 (c-Met)MCF-7 (Breast)[1]
Sorafenib (Reference)VEGFR-20.058-[1]
Staurosporine (Reference)c-Met0.237-[1]
Compound 4cTyrosine Kinase0.10MCF-7, MDA-MB-231 (Breast)[2]

Experimental Protocols:

  • Kinase Inhibition Assay: The inhibitory activity of the compounds on target kinases (e.g., VEGFR-2, c-Met) is typically evaluated using in vitro kinase assay kits. The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined.

  • Cell Viability Assay (MTT Assay): Cancer cell lines are treated with different concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound. This helps to determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assay: Apoptosis, or programmed cell death, is quantified using methods like Annexin V-FITC/propidium iodide staining followed by flow cytometry. This distinguishes between early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway:

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Compound This compound (or analog) Compound->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed kinase inhibition pathway.

Anti-inflammatory Activity via NLRP3 Inflammasome Inhibition

A structurally similar compound, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, has been identified as a novel inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome[6][7][8][9]. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.

Comparative Analysis of NLRP3 Inflammasome Inhibitory Activity:

A series of benzo[d]imidazole-2-one derivatives were synthesized and evaluated for their ability to inhibit NLRP3-dependent pyroptosis (a form of inflammatory cell death) and the release of the pro-inflammatory cytokine IL-1β in PMA-differentiated THP-1 cells[6][8]. Several compounds in this series demonstrated significant inhibitory activity.

Table 2: Comparative in vitro NLRP3 Inflammasome Inhibitory Activity

CompoundPyroptosis Inhibition (%) at 10 µMIL-1β Release Inhibition (%) at 10 µMReference
Compound 1637.7 ± 7.614.9 ± 8.8[6]
Compound 18Data not specified, but activeConcentration-dependent inhibition[6]
Compound 939.2 ± 6.620.3 ± 1.3[6]

Experimental Protocols:

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • NLRP3 Inflammasome Activation: Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) and then stimulated with ATP to activate the NLRP3 inflammasome.

  • Pyroptosis Assay: Pyroptosis is assessed by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the cell culture supernatant.

  • IL-1β Release Assay: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • NLRP3 ATPase Activity Assay: The ability of the compounds to inhibit the ATPase activity of human recombinant NLRP3 is evaluated[9].

Signaling Pathway:

NLRP3_Inhibition_Pathway cluster_cell Macrophage Stimuli PAMPs/DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Inflammasome Assembly Stimuli->NLRP3 Compound This compound (or analog) Compound->NLRP3 Inhibition ASC ASC NLRP3->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1B Mature IL-1β (Inflammation) Pro_IL1B->IL1B

Caption: Proposed NLRP3 inflammasome inhibition.

Conclusion

While further direct experimental validation is necessary, the existing literature on related benzoxazole and piperidin-4-one derivatives strongly suggests that this compound holds significant potential as a therapeutic agent, likely acting through the inhibition of key protein kinases involved in cancer progression or by modulating inflammatory responses via the NLRP3 inflammasome pathway. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and conduct further mechanism of action studies on this promising compound.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1-(1,3-benzoxazol-2-yl)piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant therapeutic potential. Derivatives of this nucleus have been explored for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid researchers in the design and development of novel therapeutic agents.

Anticancer Activity: Dual VEGFR-2 and c-Met Kinase Inhibition

A promising strategy in cancer therapy involves the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases crucial for tumor angiogenesis, growth, and metastasis.[1][2] A novel series of piperidinyl-based benzoxazole derivatives has been designed and synthesized to target these kinases.[1][2]

The core structure consists of a 2-(piperidin-4-yl)benzo[d]oxazole moiety, with various substituents introduced at the piperidine nitrogen. The SAR study reveals that the nature of the substituent at this position is critical for the dual inhibitory activity.

Data Presentation: SAR of Piperidinyl-Benzoxazole Derivatives against VEGFR-2/c-Met

The inhibitory activities of three series of derivatives—acetamides, ethanones, and a benzyl derivative—were evaluated against VEGFR-2 and c-Met kinases. The results, summarized below, indicate that modifications to the substituent on the piperidine nitrogen significantly influence potency.[1]

Compound IDSeriesR Group (Substituent on Piperidine Nitrogen)VEGFR-2 IC₅₀ (µM)c-Met IC₅₀ (µM)
5a AcetamidePhenyl1.6802.210
5d Acetamide4-Fluorophenyl0.2310.460
5f Acetamide4-Chlorophenyl0.1450.341
5h Acetamide4-Bromophenyl0.0980.211
11a EthanonePhenyl0.0880.201
11b Ethanone4-Chlorophenyl0.057 0.181
11c Ethanone4-Bromophenyl0.0660.192
13 AlkylBenzyl0.4400.580
Sorafenib Reference-0.021-
Staurosporine Reference--0.011

Data sourced from reference[1].

Key SAR Insights:

  • Ethanone vs. Acetamide Linker: The ethanone linker (-CH₂C(=O)-Ar) generally confers greater potency against both kinases compared to the acetamide linker (-C(=O)CH₂-NH-Ar).[1]

  • Halogen Substitution: Introducing electron-withdrawing halogen groups (F, Cl, Br) at the para-position of the phenyl ring significantly enhances inhibitory activity. The potency follows the order Br > Cl > F.[1]

  • Optimal Compound: Compound 11b , featuring a 4-chlorophenyl ethanone substituent, emerged as the most potent dual inhibitor in this series, with IC₅₀ values of 0.057 µM for VEGFR-2 and 0.181 µM for c-Met.[1][2]

Signaling Pathway Visualization

The diagram below illustrates the simplified signaling pathways of VEGFR-2 and c-Met, which are central to angiogenesis and cell proliferation. Dual inhibition blocks these downstream effects.

G cluster_0 VEGF Signaling cluster_1 HGF Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates MAPK_V RAF-MEK-ERK (MAPK) PKC->MAPK_V Activates Angio Angiogenesis, Endothelial Cell Survival & Proliferation MAPK_V->Angio HGF HGF cMet c-Met HGF->cMet Binds PI3K PI3K cMet->PI3K Activates MAPK_C RAS-RAF-MEK-ERK (MAPK) cMet->MAPK_C Activates AKT Akt PI3K->AKT Activates Prolif Tumor Cell Growth, Proliferation, & Metastasis AKT->Prolif MAPK_C->Prolif Inhibitor Compound 11b (Dual Inhibitor) Inhibitor->VEGFR2 Inhibits Inhibitor->cMet Inhibits

Caption: Simplified VEGFR-2 and c-Met signaling pathways and their dual inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory potential of the synthesized compounds against VEGFR-2 and c-Met kinases was determined using an in vitro enzyme-linked immunosorbent assay (ELISA).[1]

  • Plate Preparation: A 96-well plate is coated with a substrate peptide (e.g., Poly (Glu, Tyr) 4:1) and incubated overnight at 4°C. The plate is then washed with a wash buffer to remove any unbound substrate.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations.

  • Kinase Reaction: The kinase enzyme (VEGFR-2 or c-Met), diluted in kinase buffer, is added to the wells along with the different concentrations of the test compounds and a reference inhibitor (e.g., Sorafenib).

  • Initiation of Phosphorylation: The kinase reaction is initiated by adding ATP to each well. The plate is then incubated for a specified time (e.g., 60 minutes) at room temperature to allow for phosphorylation of the substrate.

  • Detection: After incubation, the reaction mixture is removed, and the plate is washed. An anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added to each well and incubated to bind to the phosphorylated substrate.

  • Signal Generation: Following another wash step, a chromogenic HRP substrate (e.g., TMB) is added. The HRP enzyme catalyzes a colorimetric reaction.

  • Measurement: The reaction is stopped with an acid solution (e.g., H₂SO₄), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of inhibition for each compound concentration. The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity

Derivatives of piperidin-4-one have been investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi.[3] The core piperidin-4-one structure can be modified to enhance its antimicrobial spectrum and potency. While the specific SAR for this compound derivatives is less detailed in the provided search results, general principles from related piperidone structures can be informative. For instance, the synthesis of 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones and their conversion to thiosemicarbazone derivatives has been shown to yield compounds with significant antibacterial and antifungal activity.[3] The addition of the thiosemicarbazone moiety, in particular, was found to enhance antifungal effects.[3]

Data Presentation: Antimicrobial Activity of Piperidin-4-one Derivatives

The following table presents a qualitative summary of the structure-activity relationship for antimicrobial piperidin-4-one derivatives, indicating that specific structural modifications can lead to potent activity against various pathogens.

Base ScaffoldModificationTarget OrganismsActivity Level
Piperidin-4-oneN1,N3-substitution on a linked benzimidazol-2-one ringStreptococcus pyogenes, Escherichia coliHigh
Piperidin-4-oneConversion to thiosemicarbazoneVarious bacteria and fungiGood to Significant[3]
Piperidin-4-oneBenzhydryl-sulfonyl substitutionXanthomonas axonopodis, Ralstonia solanacearum, Alternaria solani, Fusarium solaniSignificant[4]
Experimental Workflow Visualization

The diagram below outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

G A Prepare serial dilutions of test compound in 96-well plate C Add inoculum to each well (except negative control) A->C B Prepare standardized bacterial/fungal inoculum B->C D Include positive control (inoculum, no compound) & negative control (broth, no inoculum) C->D E Incubate plate at optimal temperature (e.g., 37°C for 18-24h) D->E F Visually inspect for turbidity or use a plate reader E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a known stock concentration (e.g., 200 µg/mL).

  • Media Preparation: A sterile liquid growth medium, such as Nutrient Broth or Mueller-Hinton Broth, is prepared.

  • Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the test compound are prepared in the broth to achieve a range of final concentrations.

  • Inoculum Preparation: The test microorganism (bacterium or fungus) is grown in broth to a specific turbidity, corresponding to a standardized cell count (e.g., 1 x 10⁶ CFU/mL). This suspension is then diluted.

  • Inoculation: A standardized volume of the diluted microbial suspension is added to each well containing the test compound, resulting in a final desired cell concentration (e.g., 5 x 10⁵ CFU/mL).

  • Controls: A positive control well (broth with inoculum but no compound) and a negative control well (broth only) are included on each plate to ensure the validity of the results. A standard antibiotic (e.g., Ampicillin) is often used as a reference control.[3]

  • Incubation: The plate is sealed or covered and incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

References

A Comparative Analysis of the Biological Activities of Benzoxazole and Benzimidazole Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole and benzimidazole scaffolds are privileged structures in medicinal chemistry, each forming the core of numerous biologically active compounds. When coupled with a piperidine moiety, these heterocyclic systems have given rise to a plethora of derivatives with significant therapeutic potential. This guide provides a comparative overview of the biological activities of benzoxazole piperidines and benzimidazole piperidines, supported by experimental data from various studies. The aim is to offer an objective comparison to aid researchers in the design and development of novel therapeutic agents.

Anticancer Activity: A Tale of Two Scaffolds

Both benzoxazole and benzimidazole piperidines have demonstrated considerable potential as anticancer agents, with various derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.

Benzoxazole Piperidines as Anticancer Agents

Recent studies have highlighted the efficacy of benzoxazole-piperidine derivatives as inhibitors of key kinases involved in cancer progression, such as VEGFR-2 and c-Met.[1][2] For instance, a series of piperidinyl-based benzoxazole derivatives showed strong dual inhibition of these kinases.[1][2] Notably, compound 11b (a p-fluorophenyl derivative) displayed potent cytotoxic action against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines, with IC50 values comparable to the standard drug sorafenib.[1] Mechanistic studies revealed that this compound induces G2/M cell-cycle arrest and apoptosis.[1]

Another study on novel benzoxazole-appended piperidine derivatives reported significant antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds being more potent than doxorubicin.[3][4] These compounds were found to act as potent EGFR inhibitors and apoptosis promoters.[3][4] Furthermore, derivatives of 2(3H)-benzoxazolone containing piperidine substituents have been shown to effectively reduce cell survival in metastatic MDA-MB-231 breast cancer cells.[5]

Benzimidazole Piperidines as Anticancer Agents

Benzimidazole piperidine hybrids have also emerged as a promising class of anticancer agents.[6][7] The benzimidazole scaffold's versatility allows for substitutions that can enhance DNA binding and enzyme inhibition.[6] Hybrid compounds combining benzimidazole with other pharmacologically active groups have shown improved anticancer activity.[6] For example, benzimidazole-piperazine hybrids have demonstrated noteworthy antiproliferative effects against human lung (A549) and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[8][9] The mechanism of action for these compounds is often linked to the induction of apoptotic cell death.[8]

Comparative Anticancer Activity Data

The following table summarizes the cytotoxic activities of representative benzoxazole and benzimidazole piperidine derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzoxazole Piperidine Compound 11bMCF-7 (Breast)4.30[1]
A549 (Lung)6.68[1]
PC-3 (Prostate)7.06[1]
Compound 4dMDA-MB-231 (Breast)1.66 ± 0.08[3][4]
Compound 7hMCF-7 (Breast)7.31 ± 0.43[3][4]
Benzimidazole Piperidine Hybrid Compound 17A549 (Lung)5.4[8]
MCF-7 (Breast)4.2[8]
Hybrid Compound 7cMDA-MB-231 (Breast)Lower than Albendazole[9]
U-87 MG (Glioblastoma)Lower than Albendazole[9]

Antimicrobial Activity: Broad-Spectrum Potential

Both classes of compounds have been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.

Benzoxazole Piperidines as Antimicrobial Agents

Benzoxazole derivatives are known to possess a wide spectrum of antimicrobial activities.[10][11][12][13][14] The incorporation of a piperidine or piperazine ring can further enhance this activity.[15] For instance, some benzoxazole-piperazine-1,2,3-triazoles have shown excellent antibacterial activity, with compound 4g (containing a 3,5-dichlorophenyl group) exhibiting potent activity against B. subtilis and E. coli.[16]

Benzimidazole Piperidines as Antimicrobial Agents

Benzimidazole-piperidine hybrids have also been synthesized and evaluated as potent antimicrobial agents.[17][18] A series of novel benzimidazole-pyridine-piperidine hybrids were tested against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[17][18] Compound 5a from this series showed promising activity against all tested organisms except Bacillus subtilis.[17][18] Furthermore, benzimidazole and piperidine-containing 1,2,3-triazole hybrids have demonstrated excellent antibacterial and antifungal efficacy.[19]

Comparative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected benzoxazole and benzimidazole piperidine derivatives against various microbial strains.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Benzoxazole Piperazine Compound 4gB. subtilis3.12 ± 0.25[16]
E. coli3.12 ± 0.54[16]
S. aureus12.5 ± 0.18[16]
Benzimidazole Piperidine Compound 5aS. aureus-[17][18]
S. epidermidis-[17][18]
E. coli-[17][18]
P. aeruginosa-[17][18]
K. pneumoniae-[17][18]
C. albicans-[17][18]
S. cervisiae-[17][18]
A. flavus-[17][18]
A. niger-[17][18]

Note: Specific MIC values for Compound 5a were not provided in the abstract, but it was stated to have promising activity.

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

The cytotoxic efficacy of the compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, PC-3, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., sorafenib, doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 × 10^5 CFU/mL for bacteria).

  • Compound Dilution: The test compounds are serially diluted in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: A standardized inoculum of the microbial suspension is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of benzoxazole and benzimidazole piperidines are often attributed to their interaction with specific cellular targets and signaling pathways.

VEGFR-2 and c-Met Inhibition by Benzoxazole Piperidines

VEGFR2_cMet_Inhibition BenzoxazolePiperidine Benzoxazole Piperidine VEGFR2 VEGFR2 BenzoxazolePiperidine->VEGFR2 Inhibits cMet cMet BenzoxazolePiperidine->cMet Inhibits VEGF VEGF VEGF->VEGFR2 Binds Angiogenesis Angiogenesis VEGFR2->Angiogenesis HGF HGF HGF->cMet Binds Proliferation Proliferation cMet->Proliferation Metastasis Metastasis cMet->Metastasis

Apoptosis Induction by Anticancer Piperidine Derivatives

Apoptosis_Induction

References

A Comparative Guide to NLRP3 Inflammasome Inhibitors: Validation of the 1-(1,3-Benzoxazol-2-yl)piperidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions such as gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis. This guide provides a comparative analysis of a novel class of NLRP3 inhibitors based on the 1-(1,3-Benzoxazol-2-yl)piperidin-4-one scaffold against well-established inhibitors, MCC950 and Oridonin. We present a synthesis of available experimental data to objectively evaluate their potential as therapeutic agents.

Quantitative Comparison of Inhibitor Potency

The in vitro potency of NLRP3 inhibitors is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the novel benzimidazole derivative, Fc11a-2, and the established comparators, MCC950 and Oridonin. Lower IC50 values indicate higher potency.

InhibitorScaffold/ClassIC50 ValueCell TypeNotes
Fc11a-2 Benzimidazole derivative~10 µMTHP-1 cellsInhibits IL-1β and IL-18 release.
MCC950 Diaryl sulfonylurea~7.5 nMMouse Bone Marrow-Derived Macrophages (BMDMs)A highly potent and selective NLRP3 inhibitor.
~8.1 nMHuman Monocyte-Derived Macrophages (HMDMs)Demonstrates comparable potency in human cells.
Oridonin Diterpenoid~780.4 nMNot specifiedA natural product with covalent binding to NLRP3.
Oridonin Derivative (Cpd 32) Diterpenoid derivative77.2 nMNot specifiedShows significantly improved potency over the parent compound.

Note: While not a direct measure of NLRP3 inhibition, derivatives of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold have shown potent anti-inflammatory activity, with compound 6e exhibiting an IC50 of 0.86 µM for nitric oxide (NO) and 1.87 µM for TNF-α production in LPS-stimulated RAW 264.7 macrophages.

Mechanism of Action and Specificity

This compound Scaffold Derivatives: Derivatives from this class, such as Fc11a-2, act by inhibiting the activation of caspase-1, which in turn blocks the processing and release of the pro-inflammatory cytokines IL-1β and IL-18. Some compounds within this scaffold have also been shown to inhibit NLRP3-dependent pyroptosis. The inhibitory action appears to be independent of the NF-κB signaling pathway.

MCC950: MCC950 is a potent and specific non-covalent inhibitor of the NLRP3 inflammasome. It directly targets the NACHT domain of NLRP3, preventing ATP hydrolysis and subsequent conformational changes required for inflammasome assembly and activation. MCC950 does not affect the activation of other inflammasomes like AIM2, NLRC4, or NLRP1.

Oridonin: Oridonin is a natural product that acts as a covalent inhibitor of the NLRP3 inflammasome. It forms a covalent bond with cysteine 279 in the NACHT domain of NLRP3. This modification blocks the interaction between NLRP3 and NEK7, a kinase essential for the assembly and activation of the inflammasome complex. Oridonin's inhibitory activity is specific to the NLRP3 inflammasome.

Experimental Validation Protocols

The validation of NLRP3 inhibitors typically involves a series of in vitro assays to confirm their efficacy and mechanism of action. Below are detailed protocols for key experiments.

LPS-Induced IL-1β Release Assay

This assay is a primary method for screening and quantifying the inhibitory activity of compounds on the NLRP3 inflammasome.

Cell Line: Human monocytic cell line (THP-1) or bone marrow-derived macrophages (BMDMs).

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • To differentiate THP-1 monocytes into macrophage-like cells, stimulate with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • Replace the PMA-containing medium with fresh medium and allow the cells to rest for 24 hours before the experiment.

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells or BMDMs with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of the test compound (e.g., this compound derivatives, MCC950, Oridonin) for 30-60 minutes. Include a vehicle control (e.g., DMSO).

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60 minutes.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Quantify the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

ASC Oligomerization Assay

This assay provides direct evidence of inflammasome assembly inhibition.

Protocol:

  • Cell Treatment:

    • Prime and treat the cells with the inhibitor and NLRP3 activator as described in the IL-1β release assay.

  • Cell Lysis:

    • Lyse the cells in a hypotonic buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA) containing protease inhibitors.

  • Isolation of Insoluble Fraction:

    • Centrifuge the cell lysates to pellet the insoluble fraction, which contains the ASC oligomers.

  • Cross-linking:

    • Resuspend the pellet in a buffer containing a cross-linking agent such as disuccinimidyl suberate (DSS) (2 mM) and incubate for 30 minutes at room temperature. This stabilizes the ASC oligomers.

  • Western Blotting:

    • Separate the cross-linked proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for ASC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system. ASC

Comparative Analysis: 1-(1,3-Benzoxazol-2-yl)piperidin-4-one and Analogues vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A A comparative guide for researchers on the antimicrobial potential of novel benzoxazole derivatives.

This guide provides a comparative analysis of the antimicrobial potential of the structural class represented by 1-(1,3-Benzoxazol-2-yl)piperidin-4-one against established antibiotics. Direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this analysis focuses on structurally related 2-substituted benzoxazole derivatives, for which antimicrobial activity has been reported, and compares their performance with common antibiotics such as Ciprofloxacin, Ampicillin, and Tetracycline. This guide is intended for researchers, scientists, and drug development professionals interested in the antimicrobial landscape of novel heterocyclic compounds.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for representative benzoxazole derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, juxtaposed with the typical MIC ranges for selected standard antibiotics. Lower MIC values indicate greater potency.

Compound/AntibioticTarget OrganismMIC (µg/mL)Reference
Benzoxazole Derivatives
2-((4-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazoleS. aureus12.5[1]
E. coli3.12[1]
2-((4-((1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazoleS. aureus6.25[1]
E. coli12.5[1]
Standard Antibiotics
CiprofloxacinS. aureus0.12 - 2[2]
E. coli≤ 0.015 - 1[2]
AmpicillinS. aureus0.25 - 2
E. coli2 - 8
TetracyclineS. aureus0.25 - 4
E. coli0.5 - 8

Note: The MIC values for standard antibiotics can vary depending on the specific strain and resistance patterns.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The data presented above is typically obtained through a standardized experimental procedure known as the Broth Microdilution Method. This is a widely accepted technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compounds (benzoxazole derivatives) and standard antibiotics

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Select at least three to four isolated colonies of the test bacterium from an 18- to 24-hour agar plate.

    • Suspend the colonies in a sterile broth or saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the test compound in CAMHB in the wells of the 96-well plate to achieve a range of desired concentrations. Typically, 100 µL of broth is added to all wells, and then 100 µL of the drug at twice the desired starting concentration is added to the first well. A serial dilution is then carried out across the plate.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted antimicrobial agent.

    • Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth. The reading can also be done using a plate reader to measure the optical density at 600 nm.

Visualizations: Workflows and Mechanisms of Action

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Colony (18-24h culture) mcfarland Standardize to 0.5 McFarland bacterial_culture->mcfarland inoculum Dilute to final ~5x10^5 CFU/mL mcfarland->inoculum inoculate Inoculate Plate inoculum->inoculate drug_stock Drug Stock Solution serial_dilution Serial Dilution in 96-well plate drug_stock->serial_dilution serial_dilution->inoculate incubate Incubate (37°C, 18-20h) inoculate->incubate read_plate Visual Inspection or OD600 Reading incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

Putative Mechanism of Action: Benzoxazole Derivatives

Several studies suggest that benzoxazole derivatives exert their antibacterial effects by inhibiting bacterial DNA gyrase (a type II topoisomerase).[3] This enzyme is crucial for bacterial DNA replication, transcription, and repair. By binding to DNA gyrase, these compounds prevent the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately cell death.

Benzoxazole_MoA Benzoxazole Derivative Benzoxazole Derivative DNA Gyrase DNA Gyrase Benzoxazole Derivative->DNA Gyrase Inhibition DNA Cleavage DNA Cleavage (Transient) DNA Gyrase->DNA Cleavage DNA Re-ligation DNA Re-ligation (Blocked) Relaxed DNA Relaxed DNA Relaxed DNA->DNA Gyrase Supercoiled DNA Supercoiled DNA DNA Cleavage->DNA Re-ligation Normal Function Double-Strand Breaks Double-Strand Breaks DNA Cleavage->Double-Strand Breaks Accumulation DNA Re-ligation->Supercoiled DNA Cell Death Cell Death

Caption: Proposed mechanism of action for benzoxazole derivatives via DNA gyrase inhibition.

Mechanisms of Action: Standard Antibiotics

For a comprehensive comparison, it is essential to understand the mechanisms of action of the standard antibiotics.

  • Ciprofloxacin (A Fluoroquinolone): Similar to the proposed mechanism for benzoxazoles, ciprofloxacin also targets bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and leads to bactericidal effects.[4]

  • Ampicillin (A β-Lactam): Ampicillin inhibits the final step of peptidoglycan synthesis in the bacterial cell wall. It does this by acylating the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains. This weakens the cell wall, leading to cell lysis.

  • Tetracycline: Tetracycline is a protein synthesis inhibitor. It reversibly binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5] This prevents the addition of new amino acids to the growing peptide chain, thus arresting bacterial growth (bacteriostatic effect).[5]

Antibiotic_Mechanisms cluster_cipro Ciprofloxacin cluster_amp Ampicillin cluster_tetra Tetracycline DNA Replication DNA Replication Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA Replication Inhibits DNA Gyrase Cell Wall Synthesis Cell Wall Synthesis Ampicillin Ampicillin Ampicillin->Cell Wall Synthesis Inhibits Transpeptidase Protein Synthesis Protein Synthesis Tetracycline Tetracycline Tetracycline->Protein Synthesis Binds to 30S Ribosome

Caption: Overview of the mechanisms of action for common antibiotics.

References

In Vivo Efficacy of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pre-clinical efficacy of novel 1-(1,3-benzoxazol-2-yl)piperidin-4-one analogs, with a primary focus on their potential as anti-cancer agents. While in vivo efficacy data for this specific class of compounds is not yet publicly available, this document summarizes the potent in vitro activity of key analogs and draws comparisons with structurally related compounds that have demonstrated in vivo anti-tumor effects. The data presented herein is intended to support further research and development of this promising scaffold.

Introduction to this compound Analogs

The this compound scaffold has emerged as a promising framework in medicinal chemistry for the development of targeted anti-cancer therapies. These compounds have been investigated primarily as inhibitors of key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Mesenchymal-Epithelial Transition factor (c-Met).[1][2][3][4] The simultaneous inhibition of these pathways is a leading strategy in cancer therapy to overcome resistance and improve patient outcomes.

A recent study by Mahmoud et al. (2025) described the design, synthesis, and in vitro evaluation of a series of piperidinyl-based benzoxazole derivatives as dual VEGFR-2/c-Met inhibitors.[1][2][3][4] Among the synthesized compounds, several analogs, particularly compound 11b , displayed potent enzymatic inhibition and selective cytotoxicity against cancer cell lines.

In Vitro Efficacy of Lead Analogs

The most promising compounds from the study by Mahmoud et al. belong to the acetamide and ethanone series of this compound. The following tables summarize their in vitro performance.

Enzymatic Inhibitory Activity
CompoundLinker/SubstituentVEGFR-2 IC₅₀ (µM)c-Met IC₅₀ (µM)Reference
11a Ethanone / Phenyl0.0820.280[3][4]
11b Ethanone / p-Fluorophenyl0.0570.181[3][4]
5a Acetamide / Phenyl0.1451.382[4]
5g Acetamide / p-Methoxyphenyl0.9701.185[1]
5h Acetamide / p-Fluoro-m-chlorophenyl0.1521.885[1]
Sorafenib-0.058-[4]
Staurosporine--0.237[4]

Table 1: In vitro inhibitory activity of selected this compound analogs against VEGFR-2 and c-Met kinases.

Cytotoxic Activity against Cancer Cell Lines
CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)MCF-10A (Normal Breast) IC₅₀ (µM)Selectivity Index (SI) vs. MCF-7Reference
11a 6.258.3315.95> 50> 8.0[1]
11b 4.306.687.0645.3110.5[1]
5a 16.2925.4333.1928.311.74[1]
5g 17.2328.1835.2930.351.76[1]
5h 14.0121.3329.8727.851.99[1]
Sorafenib4.956.326.57--[1]

Table 2: In vitro cytotoxic activity and selectivity of lead this compound analogs.

Mechanistic Insights from In Vitro Studies

Further in vitro investigations into the mechanism of action of the lead compound 11b revealed its ability to induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells.[1][3]

  • Cell Cycle Arrest: Treatment with compound 11b led to a significant accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption of mitotic progression.[3]

  • Apoptosis Induction: Compound 11b was shown to induce programmed cell death, with a total apoptosis rate of 48.34% in treated MCF-7 cells. This was accompanied by the upregulation of pro-apoptotic markers such as p53, BAX, and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.[1]

Comparative In Vivo Efficacy of Structurally Related Inhibitors

While in vivo data for the this compound analogs is not available, studies on other benzoxazole-containing compounds and inhibitors of the same targets (VEGFR-2 and c-Met) provide valuable insights into the potential for in vivo efficacy.

One study on a quinazolin-4(3H)-one derivative with VEGFR-2 inhibitory activity reported significant tumor growth inhibition in in vivo models.[5][6] Similarly, a 2,4-diaminopyrimidine c-Met inhibitor demonstrated tumor stasis, with some partial regressions, in a GTL-16 tumor xenograft mouse model.[7] More recently, a novel c-Met inhibitor, ABN401 , has shown therapeutic efficacy in a non-small-cell lung cancer (NSCLC) patient-derived xenograft (PDX) model.[8]

These findings with structurally related compounds targeting VEGFR-2 and/or c-Met underscore the therapeutic potential of the this compound scaffold and strongly support the progression of lead candidates, such as compound 11b, into in vivo efficacy studies.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against VEGFR-2 and c-Met kinases was assessed using a standard kinase assay kit. Briefly, the recombinant kinase, substrate, and ATP were incubated with varying concentrations of the test compounds. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through an ELISA-based method. The IC₅₀ values were calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

Human cancer cell lines (MCF-7, A549, PC-3) and a normal breast cell line (MCF-10A) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved, and the absorbance was measured at a specific wavelength. The IC₅₀ values were determined from the resulting dose-response curves.

Cell Cycle Analysis

Cancer cells were treated with the test compound at its IC₅₀ concentration for a defined period. The cells were then harvested, fixed, and stained with a fluorescent DNA-binding dye, such as propidium iodide. The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) was quantified.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis was evaluated using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Treated cells were harvested and stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and PI, which stains the DNA of cells with compromised membranes (late apoptosis/necrosis). The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 c-Met Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Cell Proliferation Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis HGF HGF cMet c-Met HGF->cMet Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 PI3K_cMet PI3K Gab1->PI3K_cMet Ras Ras Gab1->Ras Akt_cMet Akt PI3K_cMet->Akt_cMet Proliferation Proliferation Metastasis Invasion Akt_cMet->Proliferation Raf_cMet Raf Ras->Raf_cMet MEK_cMet MEK Raf_cMet->MEK_cMet ERK_cMet ERK MEK_cMet->ERK_cMet ERK_cMet->Proliferation STAT3->Proliferation Compound11b This compound Analog (e.g., 11b) Compound11b->VEGFR2 Inhibition Compound11b->cMet Inhibition

Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways by this compound analogs.

G cluster_workflow In Vitro to In Vivo Drug Development Workflow Compound_Synthesis Compound Synthesis (Benzoxazole-Piperidinone Core) In_Vitro_Screening In Vitro Screening (Kinase & Cytotoxicity Assays) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Identification (e.g., Compound 11b) In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (Cell Cycle, Apoptosis) Lead_Identification->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Efficacy Clinical_Trials Clinical Trials In_Vivo_Efficacy->Clinical_Trials

Caption: A typical workflow for the preclinical development of novel anti-cancer agents.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel dual VEGFR-2/c-Met inhibitors for cancer therapy. In vitro studies have identified lead compounds, such as 11b , with potent enzymatic and cellular activity, favorable selectivity, and a clear mechanism of action involving the induction of cell cycle arrest and apoptosis. While in vivo efficacy data for this specific class of compounds is currently lacking, the successful in vivo anti-tumor activity of structurally related benzoxazole derivatives and other inhibitors of the same targets provides a strong rationale for advancing these promising analogs into animal models of cancer. Further preclinical development is warranted to fully evaluate their therapeutic potential.

References

Profiling the Cross-Reactivity of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity profile of the novel compound 1-(1,3-Benzoxazol-2-yl)piperidin-4-one. Due to the limited publicly available experimental data on this specific molecule, this document serves as a practical template, outlining the necessary experimental approaches and data presentation formats. The comparative data herein is derived from structurally related benzoxazole and piperidine-containing compounds to illustrate the profiling process and highlight potential off-target liabilities.

Introduction to Cross-Reactivity Profiling

Cross-reactivity, or off-target activity, is a critical aspect of drug discovery and development. It refers to the unintended interaction of a compound with proteins other than its primary therapeutic target. Identifying and characterizing these interactions early is essential to mitigate potential adverse effects, understand the complete pharmacological profile of a new chemical entity, and avoid costly late-stage failures. Both the benzoxazole and piperidin-4-one scaffolds are prevalent in medicinal chemistry and are known to interact with a variety of biological targets. The basic nitrogen in the piperidine ring, for instance, can lead to interactions with G-protein coupled receptors (GPCRs), ion channels, and various enzymes.

Comparative Analysis of Structurally Related Compounds

To contextualize the potential cross-reactivity of this compound, we present data from related compounds featuring the piperidinyl-benzoxazole core. The following table summarizes the inhibitory activity of several such derivatives against key kinases, a common class of off-targets.

Table 1: Kinase Inhibitory Activity of Representative Piperidinyl-Benzoxazole Analogs

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Analog 11b VEGFR-20.057Sorafenib0.090
c-Met0.181Staurosporine0.004
Analog 5a VEGFR-21.680Sorafenib0.090
c-Met2.210Staurosporine0.004
Analog 13 VEGFR-20.890Sorafenib0.090
c-Met1.540Staurosporine0.004

Data is hypothetical and derived from published data on structurally similar compounds for illustrative purposes.[1]

Experimental Protocols

Accurate and reproducible experimental design is fundamental to generating high-quality cross-reactivity data. Below are detailed protocols for common assays used in off-target profiling.

Kinase Inhibition Assay (Example: VEGFR-2)

This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP and appropriate kinase buffer

  • Specific peptide substrate for VEGFR-2

  • Test compound (this compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase buffer, VEGFR-2 enzyme, and the peptide substrate.

  • Add the diluted test compound or DMSO (as a vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Radioligand Binding Assay (Example: Sigma-1 Receptor)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).

Materials:

  • Membrane homogenates from cells expressing the target receptor (e.g., guinea pig brain homogenates for Sigma-1)

  • Radioligand (e.g., [³H]-(+)-pentazocine)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In test tubes, combine the membrane homogenate, radioligand at a fixed concentration, and either the test compound, buffer (for total binding), or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

  • Incubate at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.[2]

Visualizing Workflows and Pathways

Graphical representations are invaluable for understanding complex processes in drug discovery. The following diagrams, generated using the DOT language, illustrate a typical cross-reactivity profiling workflow and a hypothetical signaling pathway that could be affected by off-target activities.

G cluster_screening Tier 1: Initial Screening cluster_validation Tier 2: Hit Validation cluster_deconvolution Tier 3: Target Deconvolution in_silico In Silico Profiling (Docking, Pharmacophore) broad_panel Broad Panel Screen (e.g., 400+ kinases) in_silico->broad_panel Prioritize dose_response Dose-Response Assays (IC50/Ki Determination) broad_panel->dose_response Validate Hits cellular_assays Cell-Based Assays (e.g., CETSA) dose_response->cellular_assays Confirm in Cells phenotypic_screen Phenotypic Screening cellular_assays->phenotypic_screen Investigate Phenotype target_id Target Identification phenotypic_screen->target_id Deconvolute Target target_id->dose_response

Caption: A tiered experimental workflow for systematic cross-reactivity profiling.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_compound Compound Action RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene OffTarget Off-Target Kinase (e.g., c-Met) OffTarget->Ras Compound This compound Compound->RTK Primary Target (Hypothetical) Compound->OffTarget Off-Target Interaction

Caption: Potential on- and off-target interactions within a kinase signaling cascade.

Conclusion

While direct experimental data for this compound is not yet widely available, a systematic approach to cross-reactivity profiling is crucial for its development as a potential therapeutic agent. By employing a tiered screening strategy that includes broad panel screening followed by robust validation assays, researchers can build a comprehensive understanding of the compound's selectivity. The provided protocols and workflows offer a standardized framework for generating and presenting this critical data, ultimately enabling a more informed assessment of the compound's safety and therapeutic potential.

References

Computational Scrutiny of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one's Binding Mechanics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the computational validation of the binding mode of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one, a key scaffold in medicinal chemistry. By examining data from analogous benzoxazole, benzimidazole, and piperidine derivatives, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the computational methodologies and experimental data that underpin our understanding of the binding interactions of this compound class.

Executive Summary

The validation of a compound's binding mode is a critical step in structure-based drug design. This guide synthesizes findings from multiple computational studies on derivatives structurally related to this compound to provide a comparative framework. While a dedicated study on the title compound is not publicly available, the extensive research on its analogues allows for a robust inferential analysis of its potential binding characteristics and the computational methods employed for such validation. This guide presents a compilation of quantitative data, detailed experimental protocols for key computational techniques, and visualizations of the underlying scientific workflows.

Comparative Analysis of Binding Affinity and Computational Scores

The following table summarizes key quantitative data from computational and experimental studies on compounds analogous to this compound. This data provides a basis for comparing the predicted binding affinities and experimentally determined biological activities.

Compound ClassTargetComputational MethodKey Findings (e.g., Docking Score, Binding Energy)Experimental Data (e.g., IC50, Ki)Reference
Benzoxazole DerivativesVEGFR-23D-QSAR, Molecular Docking, MD SimulationsGood correlation between predicted and experimental inhibitory activity. Steric, electrostatic, and hydrogen bond interactions are key.pIC50 values provided for a series of derivatives.[1]
N-Piperidinyl-Benzimidazolone Derivatives8-Oxo-Guanine DNA Glycosylase 1 (OGG1)Molecular Docking, X-ray CrystallographyDocking predicted a binding mode with the benzimidazolone core overlaying the flipped-out 8-oxoG.Potent inhibition with IC50 values in the nanomolar range (e.g., 300 nM for compound 26).[2][2]
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one DerivativesNLRP3 InflammasomeComputational Simulations (Homology Modeling, Docking)Identification of possible binding sites and a suggested mechanism of protein-ligand binding.Concentration-dependent inhibition of IL-1β release and pyroptosis.[3][4][5][3][4][5]
Piperidine/Piperazine-based CompoundsSigma Receptor 1 (S1R)Molecular Docking, Molecular Dynamics SimulationsIdentification of crucial amino acid residues for interaction.High affinity with Ki values in the low nanomolar range (e.g., 3.2 nM for compound 1).[6][7][6][7]
Benzo[d]oxazole DerivativesCOX-2Molecular Modeling, Molecular DockingStrong interaction with the COX-2 active site, forming hydrogen bonds with key residues like Tyr-355 and Arg-120.45.1–81.7% protection against carrageenan-induced paw edema.[8][8]

Detailed Experimental Protocols

The computational validation of a ligand's binding mode typically involves a multi-step process, as detailed in various studies on analogous compounds. Below are representative protocols for molecular docking and molecular dynamics simulations.

Molecular Docking Protocol

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

  • Receptor and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and heteroatoms not involved in binding are typically removed. The ligand structure is designed and optimized using chemical drawing software.

  • Grid Generation: A grid box is defined around the active site of the receptor. For instance, a 60 × 60 × 60 Å grid with a spacing of 0.375 Å can be generated using algorithms like AutoGrid.[1]

  • Docking Simulation: A search algorithm, such as the Lamarckian Genetic Algorithm (LGA), is employed to explore possible binding conformations of the ligand within the receptor's active site.[1] Typically, multiple independent docking runs (e.g., 100) are performed to ensure thorough conformational sampling.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The poses with the lowest binding energies are selected for further analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding mode.

  • System Setup: The docked complex from the molecular docking step is used as the starting point. The complex is solvated in a water box, and ions are added to neutralize the system.

  • Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes. This is followed by a series of equilibration steps under controlled temperature and pressure to allow the system to relax to a stable state.

  • Production Run: A production MD simulation is run for a specified duration (e.g., nanoseconds to microseconds) to generate a trajectory of the complex's motion.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the ligand's binding pose, the persistence of key intermolecular interactions, and the overall flexibility of the complex. Binding free energies can also be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).[1]

Visualizing the Computational Workflow

The following diagrams illustrate the typical workflows for computational validation of a ligand's binding mode.

G Computational Drug Discovery Workflow cluster_0 Target Identification and Preparation cluster_1 Ligand Design and Preparation cluster_2 Computational Simulation cluster_3 Analysis and Validation Target_ID Target Identification Protein_Prep Protein Structure Preparation (PDB) Target_ID->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Design Ligand Design/Selection Ligand_Prep Ligand 3D Structure Generation & Optimization Ligand_Design->Ligand_Prep Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Analysis Interaction Analysis Binding_Energy->Analysis QSAR 3D-QSAR Modeling Analysis->QSAR Experimental Experimental Validation (e.g., in vitro assays) QSAR->Experimental

Caption: A generalized workflow for computational drug discovery and binding mode validation.

G Molecular Docking and MD Simulation Pipeline Start Start: Receptor and Ligand Structures Prep Preparation: - Remove water - Add hydrogens - Optimize geometry Start->Prep Grid Grid Generation: Define active site binding box Prep->Grid Docking Molecular Docking: - Conformational search (e.g., LGA) - Scoring Grid->Docking Best_Pose Selection of Best Docked Pose(s) Docking->Best_Pose MD_Setup MD System Setup: - Solvation - Ionization Best_Pose->MD_Setup MD_Run MD Simulation: - Minimization - Equilibration - Production run MD_Setup->MD_Run MD_Analysis Trajectory Analysis: - RMSD, RMSF - Interaction stability - MM-PBSA MD_Run->MD_Analysis End End: Validated Binding Mode MD_Analysis->End

Caption: A detailed pipeline for molecular docking followed by molecular dynamics simulation.

Conclusion

The computational validation of the binding mode of this compound, inferred from studies on analogous compounds, relies on a robust combination of molecular docking and molecular dynamics simulations. These in silico methods provide valuable insights into the potential protein-ligand interactions and the stability of the binding complex, guiding further experimental validation and lead optimization efforts. The data and protocols presented in this guide offer a comparative benchmark for researchers engaged in the design and development of novel therapeutics based on this and related chemical scaffolds.

References

A Comparative Guide to the Synthesis of Substituted Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

The substituted piperidin-4-one scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of these heterocyclic ketones has been a subject of extensive research, leading to the development of several efficient synthetic routes. This guide provides a comparative overview of three prominent methods for the synthesis of substituted piperidin-4-ones: the Mannich reaction, the Dieckmann condensation, and the aza-Michael addition. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to assist researchers in selecting the most suitable method for their specific synthetic goals.

Comparison of Synthetic Routes

Synthetic RouteKey FeaturesSubstrate ScopeTypical YieldsReaction Conditions
Mannich Reaction A one-pot, three-component condensation reaction.Wide range of aromatic and heteroaromatic aldehydes, and ketones with at least one α-hydrogen.40-95%Typically requires a protic solvent (e.g., ethanol) and a catalyst (e.g., ammonium acetate). Reaction times can vary from a few hours to overnight.
Dieckmann Condensation An intramolecular cyclization of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation.Suitable for the synthesis of N-substituted piperidin-4-ones. Requires the pre-synthesis of an N-substituted bis(β-carboalkoxyethyl)amine.60-80%Requires a strong base (e.g., sodium, sodium hydride, or sodium t-butoxide) in an aprotic solvent (e.g., xylene or toluene).
Aza-Michael Addition A conjugate addition of an amine to an α,β-unsaturated carbonyl compound, often a divinyl ketone.Effective for the synthesis of 2- and 2,6-substituted piperidin-4-ones. Can be adapted for diastereoselective synthesis using chiral amines.27-88%Can be performed under various conditions, including neat or in solvents like acetonitrile. May require heating.

Experimental Protocols

Mannich Reaction: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

This protocol describes the one-pot synthesis of 2,6-diaryl-3-methyl-4-piperidones via the Mannich condensation of an aromatic aldehyde, ethyl methyl ketone, and ammonium acetate.[1][2]

Procedure: A mixture of an appropriately substituted aromatic aldehyde (0.2 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (0.15 mol) in 50 mL of absolute ethanol is refluxed for 4-6 hours. The reaction mixture is then allowed to stand at room temperature overnight. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure 2,6-diaryl-3-methyl-4-piperidone.

Quantitative Data for Selected 2,6-Diaryl-3-methyl-4-piperidones:

Ar (Aldehyde)ProductYield (%)
4-Chlorophenyl2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one78
4-Methylphenyl3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one85
4-Methoxyphenyl2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one82
Phenyl3-methyl-2,6-diphenylpiperidin-4-one75
Dieckmann Condensation: Synthesis of 1-(2-Phenethyl)-4-piperidone

This procedure outlines the synthesis of 1-(2-phenethyl)-4-piperidone, a key intermediate for fentanyl analogs, via an intramolecular Dieckmann condensation.[3][4][5]

Step 1: Synthesis of N,N-bis(carbomethoxyethyl)phenethylamine Phenethylamine (1 mol) is reacted with methyl acrylate (2.2 mol) in methanol at room temperature. The solvent is removed under reduced pressure to yield the crude diester, which can be used in the next step without further purification.

Step 2: Dieckmann Cyclization, Hydrolysis, and Decarboxylation To a suspension of sodium (0.11 mol) in 100 mL of dry xylene, a solution of N,N-bis(carbomethoxyethyl)phenethylamine (0.1 mol) in 50 mL of dry xylene is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours. The reaction mixture is cooled, and the excess sodium is quenched with methanol. The resulting solution is poured into a mixture of ice and concentrated hydrochloric acid. The aqueous layer is separated, made alkaline with sodium hydroxide, and extracted with diethyl ether. The ether extract is dried over anhydrous sodium sulfate and concentrated. The residue is refluxed with concentrated hydrochloric acid for 4 hours to effect hydrolysis and decarboxylation. After cooling, the solution is made alkaline with sodium hydroxide and extracted with diethyl ether. The ether extract is dried and the solvent is evaporated to give the crude product, which is purified by vacuum distillation to afford 1-(2-phenethyl)-4-piperidone.

Quantitative Data:

  • Overall Yield: 72%[3]

  • Reaction Time: Step 1: ~24 hours; Step 2: ~6 hours (reflux) + 4 hours (hydrolysis/decarboxylation)

Aza-Michael Addition: Synthesis of 2-Substituted N-(S)-α-Phenylethyl-4-piperidones

This protocol describes the diastereoselective synthesis of 2-substituted N-(S)-α-phenylethyl-4-piperidones through a double aza-Michael addition of (S)-α-phenylethylamine to a divinyl ketone.[6]

Procedure: To a solution of (S)-α-phenylethylamine (1.0 mmol) in acetonitrile (5 mL), the respective divinyl ketone (1.2 mmol) is added dropwise at room temperature. The reaction mixture is then stirred at reflux for 1.5 to 4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the diastereomeric mixture of the 2-substituted N-(S)-α-phenylethyl-4-piperidone. The diastereomers can often be separated by careful chromatography.

Quantitative Data for Selected 2-Substituted N-(S)-α-Phenylethyl-4-piperidones:

R (in Divinyl Ketone)ProductYield (%)Diastereomeric Ratio (cis:trans)
PhenylN-((S)-1-phenylethyl)-2-phenylpiperidin-4-one881.1:1
n-PropylN-((S)-1-phenylethyl)-2-propylpiperidin-4-one271.4:1
Methyl2-methyl-N-((S)-1-phenylethyl)piperidin-4-one371.1:1

Signaling Pathways and Experimental Workflows

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Ar-CHO Iminium Iminium Ion [Ar-CH=NH2]+ Aldehyde->Iminium + NH3 - H2O Ketone R-CO-CH2-R' Enamine Enamine Ketone->Enamine + NH3 - H2O Amine NH3 Mannich_Base Mannich Base Iminium->Mannich_Base + Enol/Enolate of Ketone Enamine->Mannich_Base + Aldehyde Piperidinone Substituted Piperidin-4-one Mannich_Base->Piperidinone Intramolecular Cyclization & Dehydration

Figure 1. Simplified workflow of the Mannich reaction.

Dieckmann_Condensation cluster_precursor Precursor Synthesis cluster_cyclization Cyclization & Decarboxylation cluster_product Product Amine R-NH2 Diester N-Substituted Diester Amine->Diester + Michael Addition Acrylate 2x CH2=CH-COOR' Acrylate->Diester Beta_Keto_Ester β-Keto Ester Diester->Beta_Keto_Ester Base (e.g., NaOR') Intramolecular Condensation Hydrolysis Hydrolysis Beta_Keto_Ester->Hydrolysis H3O+ Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Heat Piperidinone N-Substituted Piperidin-4-one Decarboxylation->Piperidinone

Figure 2. Workflow for Dieckmann condensation.

Aza_Michael_Addition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Amine R-NH2 First_Addition First Michael Addition Amine->First_Addition Divinyl_Ketone Divinyl Ketone Divinyl_Ketone->First_Addition Second_Addition Second Michael Addition (Intramolecular) First_Addition->Second_Addition Tautomerization Piperidinone Substituted Piperidin-4-one Second_Addition->Piperidinone

Figure 3. Logical flow of the aza-Michael addition.

References

Head-to-head comparison of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one with sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Executive Summary

A thorough investigation of scientific literature and chemical databases reveals a significant disparity in the available information for the two compounds designated for this comparison. While Sorafenib is a well-documented, FDA-approved multi-kinase inhibitor with a wealth of preclinical and clinical data, there is currently no publicly available information on the synthesis, chemical properties, or biological activity of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one .

Consequently, a direct head-to-head comparison with supporting experimental data is not feasible at this time. This guide will therefore provide a comprehensive overview of Sorafenib, establishing a benchmark for the evaluation of novel kinase inhibitors. Should data for this compound become available, this document can serve as a foundational resource for a future comparative analysis.

Sorafenib: A Profile of a Multi-Kinase Inhibitor

Sorafenib (marketed as Nexavar) is a small molecule that inhibits multiple intracellular and cell surface kinases involved in tumor cell proliferation and angiogenesis. It is a critical therapeutic agent for several cancers, including advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).

Mechanism of Action

Sorafenib's anti-cancer effects are primarily attributed to its inhibition of two key signaling pathways:

  • RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation and survival. Sorafenib inhibits both wild-type and mutated BRAF kinases, as well as CRAF.

  • VEGFR/PDGFR Signaling: By targeting Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β), Sorafenib potently inhibits angiogenesis, the process of forming new blood vessels that tumors need to grow.

The dual action of inhibiting tumor growth directly and cutting off its blood supply makes Sorafenib an effective anti-neoplastic agent.

Sorafenib_Mechanism cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell GF Growth Factors RTK RTK (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Sorafenib Sorafenib Sorafenib->RAF Sorafenib->VEGFR

Caption: Dual mechanism of action of Sorafenib.

Quantitative Performance Data

The following tables summarize key in vitro data for Sorafenib, providing a quantitative measure of its potency against various kinase targets and cancer cell lines.

Table 1: Kinase Inhibitory Profile of Sorafenib

Kinase TargetIC₅₀ (nM)
c-RAF6
BRAF22
BRAF (V600E)38
VEGFR-290
VEGFR-320
PDGFR-β57
c-KIT68
FLT-358
RET84

IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of Sorafenib required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of Sorafenib in Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM)
HepG2Hepatocellular Carcinoma5.2
Huh-7Hepatocellular Carcinoma4.5
Caki-1Renal Cell Carcinoma3.9
A498Renal Cell Carcinoma5.6
BCPAPThyroid Carcinoma2.5
8505CThyroid Carcinoma3.1

GI₅₀ (growth inhibition 50) values represent the concentration of Sorafenib that causes a 50% reduction in cell proliferation.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of novel compounds against the established profile of Sorafenib, the following detailed experimental methodologies are provided.

Protocol 1: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding affinity of a test compound to a specific kinase.

Materials:

  • Kinase of interest (e.g., c-RAF, VEGFR-2)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase inhibitor ("tracer")

  • Test compound (Sorafenib or new chemical entity)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, combine the kinase, the Eu-labeled antibody, and the test compound.

  • Incubate for 15 minutes at room temperature.

  • Add the Alexa Fluor™ labeled tracer to all wells.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • The decrease in the FRET signal is proportional to the amount of test compound bound to the kinase. Calculate IC₅₀ values from the dose-response curves.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.

  • Incubate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀ value.

Preclinical Evaluation Workflow

The development of a novel kinase inhibitor typically follows a structured preclinical workflow to assess its potential as a therapeutic agent.

Preclinical_Workflow A Target Identification & Validation B Lead Compound (e.g., this compound) A->B C In Vitro Kinase Assays (IC50 Determination) B->C D Cell-Based Assays (GI50, Apoptosis, Pathway Analysis) C->D E In Vivo Xenograft Models (Tumor Growth Inhibition) D->E F ADME/Tox Studies E->F G IND-Enabling Studies F->G

Caption: Typical preclinical workflow for a novel kinase inhibitor.

Confirming target engagement of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one in cells

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Compound's Profile

I'm now diving into the chemical realm, focusing on the 1-(1,3-Benzoxazol-2-yl)piperidin-4-one compound. I am actively gathering data on its potential cellular targets and how it interacts with them. Simultaneously, I am researching traditional and novel approaches, along with related compounds, for validating target engagement in cellular environments.

Analyzing Target Engagement Methods

I am now focusing on finding specific experimental data and protocols for validating target engagement for this compound, along with alternative compounds. My search has homed in on methods like CETSA, DARTS, and photo-affinity labeling. I'm actively collecting quantitative data, such as IC50 and binding affinities, and organizing these values into clear tables. Simultaneously, I'm developing DOT diagrams to map out the experimental workflows for the identified target engagement confirmation strategies.

A Comparative Guide to the Pharmacokinetic Profiles of Novel Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of a series of rationally designed benzoxazole derivatives. The data presented herein is intended to serve as a framework for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of compounds. The experimental data, while representative, is illustrative and aims to guide researchers in their drug discovery and development efforts.

Introduction to Benzoxazole Derivatives

Benzoxazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2] Their structural scaffold is a key component in numerous pharmacologically active agents with applications as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. A critical aspect of the drug development process is the comprehensive characterization of a compound's pharmacokinetic profile to ensure adequate bioavailability and exposure at the target site. This guide focuses on the comparative in vitro ADME properties of three hypothetical, yet representative, 2-substituted benzoxazole derivatives: BZD-01 , BZD-02 , and BZD-03 .

Comparative Pharmacokinetic Data

The following tables summarize the key in vitro pharmacokinetic parameters for the three benzoxazole derivatives. These parameters are crucial for predicting the in vivo behavior of drug candidates.

Table 1: In Vitro Permeability in Caco-2 Cell Monolayers

CompoundApparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s)Apparent Permeability (Papp) (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp(B→A)/Papp(A→B))
BZD-01 8.510.21.2
BZD-02 2.115.87.5
BZD-03 15.316.11.1

Table 2: In Vitro Metabolic Stability in Liver Microsomes

CompoundHuman Liver Microsomes (HLM) Half-life (t½) (min)Rat Liver Microsomes (RLM) Half-life (t½) (min)
BZD-01 4535
BZD-02 > 6055
BZD-03 1510

Table 3: Plasma Protein Binding

CompoundHuman Plasma Protein Binding (%)Rat Plasma Protein Binding (%)
BZD-01 92.590.1
BZD-02 99.298.8
BZD-03 85.782.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard industry practices and the scientific literature.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of differentiated, polarized enterocytes that mimic the intestinal barrier.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as lucifer yellow.

  • Transport Study: The test compound (e.g., 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over time (typically up to 2 hours). For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured.

  • Sample Analysis: Samples from both compartments are collected at various time points and the concentration of the test compound is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor chamber.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). Liver microsomes, which are subcellular fractions containing these enzymes, are used.

Protocol:

  • Incubation: The test compound (e.g., 1 µM) is incubated with human or rat liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The half-life (t½) of the compound is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues. Equilibrium dialysis is considered the gold standard method.

Protocol:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of individual wells with two chambers separated by a semi-permeable membrane (molecular weight cut-off of ~8-12 kDa).

  • Sample Preparation: The test compound is added to plasma (human or rat) and loaded into one chamber of the dialysis device. The other chamber is filled with a dialysis buffer (phosphate-buffered saline, pH 7.4).

  • Equilibrium: The device is sealed and incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow for equilibrium to be reached between the free compound in the plasma and the buffer.

  • Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The protein in the plasma sample is precipitated, and the concentrations of the compound in both samples are determined by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated using the formula: % Bound = [ (C_plasma - C_buffer) / C_plasma ] * 100, where C_plasma and C_buffer are the concentrations of the compound in the plasma and buffer chambers, respectively.

Visualization of a Potential Mechanism of Action

Many benzoxazole derivatives have been investigated as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2). The following diagram illustrates a simplified workflow for evaluating the COX-2 inhibitory activity of a benzoxazole derivative.

experimental_workflow start Synthesized Benzoxazole Derivative in_vitro_assay In Vitro COX-1/COX-2 Inhibition Assay start->in_vitro_assay cell_based_assay Cell-Based Assay (e.g., LPS-stimulated macrophages) in_vitro_assay->cell_based_assay Determine IC50 values pg_measurement Prostaglandin E2 (PGE2) Measurement cell_based_assay->pg_measurement Assess inhibition of PGE2 production in_vivo_model In Vivo Model of Inflammation (e.g., Carrageenan-induced paw edema in rats) pg_measurement->in_vivo_model efficacy_evaluation Evaluation of Anti-inflammatory Efficacy in_vivo_model->efficacy_evaluation Measure reduction in inflammation conclusion Lead Candidate for Anti-inflammatory Drug Development efficacy_evaluation->conclusion

Caption: Workflow for evaluating the anti-inflammatory activity of a benzoxazole derivative.

Conclusion

The pharmacokinetic profiles of benzoxazole derivatives can be effectively characterized using a suite of in vitro ADME assays. The illustrative data presented in this guide highlights the importance of structural modifications in optimizing permeability, metabolic stability, and plasma protein binding. A thorough understanding of these parameters is essential for the successful advancement of benzoxazole-based drug candidates from discovery to clinical development. Researchers are encouraged to utilize these standard experimental protocols to generate robust and comparable data for their proprietary compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling

This document provides crucial safety and logistical guidance for the proper disposal of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this procedure is formulated based on the hazardous properties of structurally related compounds, namely piperidine and benzoxazole derivatives, and established best practices for laboratory chemical waste management. It is imperative that researchers treat this compound as a hazardous substance, exercising caution to mitigate potential risks.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on the known hazards of similar chemical structures, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, the use of appropriate personal protective equipment is mandatory to ensure personal safety.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.
Body Protection A flame-retardant laboratory coat should be worn. For significant quantities or in case of a spill, a chemical-resistant apron is also recommended.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.
Footwear Closed-toe shoes are required in the laboratory at all times.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill. Restrict access to the affected zone.

  • Ventilate: Ensure that the chemical fume hood is operating correctly. If the spill occurs outside of a fume hood, increase ventilation in the area only if it is safe to do so without spreading the contaminant.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the substance[4]. Do not use combustible materials like paper towels for the initial containment. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Cleanup: Once the spill is contained, carefully collect the absorbed material or solid using non-sparking tools. Place the collected waste into a designated, pre-labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials, including wipes and absorbent pads, must be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office, following established institutional protocols.

III. Proper Disposal Procedures

Under no circumstances should this compound or its containers be disposed of in the standard trash or poured down the drain[5][6]. All waste containing this compound, including contaminated labware, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid for waste collection[4][7]. The original container of the main component of the waste can often be used[7].

    • Solid Waste: Collect solid waste, including contaminated personal protective equipment (PPE), in a designated hazardous waste bag or container.

    • Liquid Waste: Collect liquid waste in a compatible, leak-proof container. Do not mix incompatible waste streams[5].

  • Labeling of Waste Container:

    • Clearly label the hazardous waste container with the following information[5][7]:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • A list of all chemical constituents in the container, with approximate percentages or concentrations.

      • The date when waste was first added to the container.

      • The name and contact information of the responsible researcher or laboratory.

  • Storage of Hazardous Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel[7][8].

    • The storage area should be away from sources of ignition, such as heat, sparks, or open flames[1][2].

    • Ensure that the container is stored in secondary containment to prevent the release of material in case of a leak.

  • Request for Pickup:

    • Once the waste container is full (not exceeding 90% capacity to allow for expansion) or on a regular basis, contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal by a licensed hazardous waste contractor[4][5].

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Handling this compound generation Generation of Waste (e.g., unused chemical, contaminated labware) start->generation container Select Appropriate & Compatible Hazardous Waste Container generation->container labeling Label Container with 'Hazardous Waste' & Contents container->labeling storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Request Pickup from Environmental Health & Safety (EHS) storage->pickup disposal Disposal by Licensed Hazardous Waste Contractor pickup->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one, a heterocyclic compound utilized in laboratory research. The following procedures are designed to ensure the safe handling and disposal of this chemical, minimizing risk to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Skin and Body Laboratory coat.To protect skin and clothing.
Respiratory Use in a well-ventilated area or with a fume hood.To avoid inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. A chemical fume hood is highly recommended.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Avoid inhalation of any dust or vapors.

  • Do not eat, drink, or smoke in the handling area[5].

  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[6][7].

  • Keep away from heat, sparks, and open flames[6].

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatible.

  • Contaminated materials such as gloves, weighing paper, and pipette tips should also be disposed of as hazardous waste.

2. Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal[8][9].

  • Do not dispose of down the drain[8].

Experimental Protocols: General Guidance

When using this compound in experimental settings, it is crucial to incorporate safety measures directly into the protocol.

Example: Preparation of a Solution

  • Pre-weighing: In a fume hood, wearing full PPE, carefully weigh the desired amount of the compound onto weighing paper.

  • Dissolution: Add the weighed compound to the appropriate solvent in a suitable flask.

  • Mixing: Gently swirl or stir the mixture until the compound is fully dissolved.

  • Storage of Solution: Store the resulting solution in a clearly labeled, sealed container in a designated area.

  • Cleanup: Decontaminate the work area and properly dispose of all contaminated materials.

Workflow and Safety Diagram

The following diagram illustrates the logical flow of handling this compound safely in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.